molecular formula C2H4Cl2N6 B3343046 Chloroazodin CAS No. 502-98-7

Chloroazodin

Cat. No.: B3343046
CAS No.: 502-98-7
M. Wt: 183.00 g/mol
InChI Key: PMPQRINMBYHVSP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroazodin is a chemical compound with the molecular formula C2H4Cl2N6 and a molecular weight of 183.00 g/mol . It is identified as a bright yellow crystalline solid with a faint chlorine odor and a burning taste . In scientific literature, this compound is categorized as an antiseptic and disinfectant, indicating its primary research value lies in the study of antimicrobial agents . Researchers should note that the compound decomposes explosively at approximately 155 °C, and this decomposition can be accelerated by contact with metals . Furthermore, solutions of this compound decompose rapidly upon warming or exposure to light . It is very slightly soluble in water and sparingly soluble in alcohol . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502-98-7

Molecular Formula

C2H4Cl2N6

Molecular Weight

183.00 g/mol

IUPAC Name

(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine

InChI

InChI=1S/C2H4Cl2N6/c3-7-1(5)9-10-2(6)8-4/h(H2,5,7)(H2,6,8)/b10-9+

InChI Key

PMPQRINMBYHVSP-MDZDMXLPSA-N

SMILES

C(=NCl)(N)N=NC(=NCl)N

Isomeric SMILES

C(=N/Cl)(\N=N\C(=N\Cl)\N)/N

Canonical SMILES

C(=NCl)(N)N=NC(=NCl)N

Other CAS No.

502-98-7

Origin of Product

United States

Foundational & Exploratory

Chloroazodin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (N,N'-dichloro-1,2-diazenedicarboximidamide) is a broad-spectrum antimicrobial agent that has been utilized for its antiseptic and disinfectant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and infectious disease control. This document summarizes key identifiers, presents quantitative data in structured tables, and outlines the general mechanism of action for N-chloro compounds.

Chemical Identity and Structure

This compound is a synthetic organic compound characterized by a diazenedicarboximidamide core with two chlorine atoms attached to the nitrogen atoms.

Chemical Structure:

chloroazodin_structure cluster_legend Legend C1 C N1 N C1->N1 N2 N C1->N2 N5 N C1->N5 Cl1 Cl N1->Cl1 N3 N N2->N3 C2 C N3->C2 N4 N C2->N4 N6 N C2->N6 C2->N6 Cl2 Cl N4->Cl2 H1 H N5->H1 H2 H N5->H2 H3 H N6->H3 H4 H N6->H4 C Carbon N Nitrogen Cl Chlorine H Hydrogen

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference(s)
IUPAC Name (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine[1]
CAS Number 502-98-7[1]
PubChem CID 6312330[1]
Molecular Formula C₂H₄Cl₂N₆[1]
Synonyms Chlorazodin, Dichloroazodicarbonamidine, Azochloramide[1]

Physicochemical Properties

This compound is a yellow crystalline solid with a faint chlorine-like odor. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 183.00 g/mol [1]
Melting Point Decomposes explosively at ~155 °C
Boiling Point Not applicable
Density Data not available
Solubility Very slightly soluble in water; sparingly soluble in alcohol; slightly soluble in glycerol (B35011) and glyceryl triacetate.
pKa (predicted) 7.8
Stability Unstable to light and heat. Decomposition is accelerated by contact with metals. Solutions decompose on exposure to light and warming.

Antimicrobial Properties and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms. As an N-chloro compound, its mechanism of action is believed to involve the release of active chlorine, which is a potent oxidizing agent.

The proposed general mechanism of action for N-chloro compounds involves several key steps:

  • Release of Active Chlorine: In an aqueous environment, N-chloro compounds can hydrolyze to release hypochlorous acid (HOCl), a strong oxidizing agent.

  • Oxidative Damage: The released active chlorine can oxidize critical components of microbial cells.

  • Inhibition of Essential Enzymes: A primary target is the sulfhydryl groups (-SH) present in many essential enzymes. Oxidation of these groups to disulfides (R-S-S-R) or other oxidized forms can lead to enzyme inactivation.[1]

  • Disruption of Cellular Processes: This enzymatic inhibition disrupts vital cellular processes such as respiration, glucose metabolism, and DNA synthesis, ultimately leading to microbial death.[1]

mechanism_of_action This compound This compound (N-chloro compound) active_chlorine Release of Active Chlorine (e.g., HOCl) This compound->active_chlorine Hydrolysis microbial_cell Microbial Cell active_chlorine->microbial_cell Penetrates sulfhydryl_groups Sulfhydryl Groups (-SH) in Essential Enzymes active_chlorine->sulfhydryl_groups Oxidizes microbial_cell->sulfhydryl_groups enzyme_inactivation Enzyme Inactivation sulfhydryl_groups->enzyme_inactivation disruption Disruption of Cellular Processes (Respiration, DNA synthesis, etc.) enzyme_inactivation->disruption cell_death Microbial Cell Death disruption->cell_death

Figure 2: General mechanism of action for N-chloro antimicrobial compounds.

While this represents the general understanding for this class of compounds, specific and detailed mechanistic studies on this compound are limited in recent literature. Furthermore, there is a lack of information regarding its specific effects on microbial signaling pathways.

Experimental Protocols

Synthesis

The synthesis of this compound has been historically described to involve the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in an acidic medium.

synthesis_workflow start Start reactants Reactants: Guanidine Nitrate Sodium Hypochlorite start->reactants reaction Reaction in Acidic Medium reactants->reaction precipitation Precipitation of This compound reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying end This compound Product drying->end

Figure 3: General workflow for the synthesis of this compound.

It is crucial to note that this synthesis should only be attempted by trained professionals in a controlled laboratory setting, as this compound is an explosive compound.

Analytical Methods

The quantification of this compound can be challenging due to its instability. The primary analytical methods would likely involve techniques that can handle unstable compounds and quantify the active chlorine content.

  • Titrimetric Analysis: A common method for determining the concentration of active chlorine compounds is iodometric titration. This involves reacting the sample with an excess of potassium iodide in an acidic solution, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

  • UV-Vis Spectroscopy: this compound exhibits absorbance in the UV-visible region, which could be utilized for its quantification. However, a validated method with a specific wavelength of maximum absorbance (λmax) and consideration of potential interference from degradation products would be necessary.

Stability Testing

A stability-indicating analytical method would be required to assess the stability of this compound. This typically involves subjecting the compound to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) and then using a chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products. To date, specific, validated stability-indicating methods for this compound are not widely reported in recent literature.

Conclusion

This compound remains a compound of interest due to its potent antimicrobial properties. This guide has consolidated the available information on its chemical structure and physicochemical characteristics. However, it is evident that there is a significant lack of recent, detailed research on its specific antimicrobial spectrum (MIC values), a definitive mechanism of action, and validated experimental protocols for its synthesis and analysis. Further research is warranted to fully characterize this compound and explore its potential applications in modern medicine and disinfection, particularly in an era of increasing antimicrobial resistance. Professionals working with this compound should exercise extreme caution due to its explosive nature and inherent instability.

References

Chloroazodin: A Technical Deep Dive into its Synthesis, Discovery, and Antimicrobial Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroazodin (N,N'-dichloro-diazenedicarboximidamide), a potent topical antiseptic, has a long history of use in preventing and treating localized infections. This in-depth technical guide provides a comprehensive overview of its synthesis, the historical context of its discovery, and its mechanism of action, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is a bright yellow crystalline solid with a faint odor of chlorine.[1] It is sparingly soluble in water and alcohol but soluble in glyceryl triacetate. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂H₄Cl₂N₆[2][3]
Molecular Weight183.00 g/mol [2][3]
Melting Point146-147 °C[1][3]
CAS Number502-98-7[2][3]

Synthesis of this compound

The synthesis of this compound involves the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in a buffered acidic medium. The following is a detailed experimental protocol adapted from the foundational work in the field.

Experimental Protocol: Synthesis of this compound

Materials:

  • Guanidine nitrate

  • Sodium hypochlorite solution (commercial bleach, assay for available chlorine)

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Distilled water

  • Ice

Procedure:

  • Preparation of Buffered Guanidine Nitrate Solution:

    • Prepare a solution of guanidine nitrate in distilled water.

    • To this solution, add glacial acetic acid followed by sodium acetate to create a buffered acidic environment. The solution should be cooled in an ice bath to maintain a low temperature.

  • Reaction with Sodium Hypochlorite:

    • Slowly add a pre-chilled solution of sodium hypochlorite to the cold, stirred guanidine nitrate solution. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 5 °C.

    • Continue stirring the reaction mixture in the ice bath for a specified period to ensure complete reaction.

  • Isolation and Purification:

    • The bright yellow precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

    • Dry the purified this compound product under vacuum over a suitable desiccant, protected from light.

Safety Precautions: this compound can decompose explosively at temperatures above 155°C.[1][4] The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

Chemical Reaction Pathway

The synthesis of this compound proceeds through the chlorination of the amidino groups of the azo-bis(formamidine) precursor, which is formed in situ from guanidine.

G cluster_0 Precursor Formation (in situ) cluster_1 Chlorination Guanidine_Nitrate Guanidine Nitrate Azo_bis_formamidine Azo-bis(formamidine) Guanidine_Nitrate->Azo_bis_formamidine Oxidative Coupling This compound This compound Azo_bis_formamidine->this compound Chlorination Sodium_Hypochlorite Sodium Hypochlorite (NaOCl) Sodium_Hypochlorite->this compound

Caption: Synthesis of this compound from Guanidine Nitrate.

Discovery and Historical Development

The discovery of this compound is attributed to Braz and his colleagues in 1944 .[5] Their work, published in the "Journal of Applied Chemistry of the USSR," detailed the synthesis of this novel N-chloro compound and likely initiated the investigation into its antiseptic properties. Following its discovery, this compound was recognized for its potent and prolonged antimicrobial action, leading to its adoption as a topical antiseptic for wound care and disinfection.

Antimicrobial Activity and Mechanism of Action

The proposed mechanism of action involves the following steps:

  • Interaction with the Bacterial Cell Surface: The this compound molecule comes into contact with the bacterial cell wall.

  • Release of Active Chlorine: In the aqueous environment of the cell surface, this compound slowly hydrolyzes to release hypochlorous acid (HOCl) and other reactive chlorine species.

  • Oxidative Damage: These reactive chlorine species are potent oxidizing agents that cause widespread damage to essential bacterial components. This includes:

    • Cell Membrane Disruption: Oxidation of membrane lipids and proteins leads to a loss of membrane integrity and leakage of cellular contents.

    • Enzyme Inactivation: Oxidation of sulfhydryl groups in enzymes and other proteins leads to their inactivation, disrupting critical metabolic pathways.

    • DNA Damage: Reactive chlorine species can also cause damage to the bacterial DNA.

This multi-targeted oxidative assault ultimately leads to bacterial cell death.

G cluster_0 This compound Action cluster_1 Bacterial Cell cluster_2 Cellular Consequences This compound This compound Active_Chlorine Release of Active Chlorine (HOCl) This compound->Active_Chlorine Cell_Membrane Cell Membrane (Lipids, Proteins) Active_Chlorine->Cell_Membrane Oxidative Damage Enzymes Cellular Enzymes Active_Chlorine->Enzymes Oxidative Damage DNA Bacterial DNA Active_Chlorine->DNA Oxidative Damage Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption Enzyme_Inactivation Enzyme Inactivation Enzymes->Enzyme_Inactivation DNA_Damage DNA Damage DNA->DNA_Damage Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inactivation->Cell_Death DNA_Damage->Cell_Death

Caption: Proposed Mechanism of Antimicrobial Action of this compound.

Conclusion

This compound remains a significant compound in the history of antiseptics. Its straightforward synthesis from readily available precursors and its potent, broad-spectrum antimicrobial activity have ensured its place in medicine. Understanding its synthesis and mechanism of action is crucial for the development of new and improved antimicrobial agents, particularly in an era of increasing antibiotic resistance. Further research to quantify its antimicrobial efficacy against a modern panel of pathogenic microorganisms would be a valuable contribution to the field.

References

The Core Mechanism of Action of Chloroazodin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (N,N'-Dichlorodiazenedicarboximidamide) is a broad-spectrum topical antiseptic and disinfectant. Despite its history of use, a detailed, publicly available technical understanding of its precise mechanism of action at the molecular level is not extensively documented. This guide synthesizes the available chemical principles and data from related compounds to propose a core mechanism of action for this compound. The primary antimicrobial activity of this compound is attributed to its potent oxidizing nature, specifically its ability to react with and inactivate critical sulfhydryl-containing enzymes within microbial cells. This disruption of essential enzymatic processes leads to a cascade of cellular dysfunction and ultimately, cell death. This document provides a detailed exploration of this proposed mechanism, supported by relevant chemical principles, and outlines experimental protocols for its investigation.

Introduction

This compound is a yellow crystalline solid with the chemical formula C₂H₄Cl₂N₆. It is characterized by the presence of two N-Cl bonds, which are the source of its reactive chlorine and potent antimicrobial properties. As an antiseptic, it has been utilized for the treatment of localized infections and as a disinfectant for medical instruments. Understanding its core mechanism of action is crucial for optimizing its application, developing new derivatives, and assessing its potential for microbial resistance.

Proposed Core Mechanism of Action: Oxidation of Sulfhydryl Groups

The central hypothesis for the antimicrobial action of this compound is its role as an oxidizing agent that targets essential biomolecules within microbial cells. The most susceptible functional groups to oxidation by N-chloro compounds are the sulfhydryl (-SH) groups found in the amino acid cysteine.

Key Steps in the Proposed Mechanism:

  • Release of Active Chlorine: In an aqueous environment, this compound can slowly hydrolyze to release hypochlorous acid (HOCl), a potent oxidizing agent. However, the direct reaction of the N-Cl bond with susceptible biological targets is also a primary pathway.

  • Reaction with Sulfhydryl Groups: The electrophilic chlorine atom of this compound readily reacts with the nucleophilic sulfur atom of sulfhydryl groups in microbial proteins (enzymes) and other low-molecular-weight thiols like glutathione.

  • Formation of Sulfenyl Chlorides and Disulfide Bonds: This reaction can lead to the formation of unstable sulfenyl chlorides (R-S-Cl) or the direct oxidation to form disulfide bonds (R-S-S-R').

  • Enzyme Inactivation: The modification of cysteine residues within the active sites or structurally important regions of enzymes leads to conformational changes and subsequent inactivation of the enzyme.

  • Disruption of Cellular Functions: The inactivation of a wide range of essential enzymes, including those involved in glycolysis, cellular respiration, and DNA repair, disrupts critical metabolic and signaling pathways.

  • Cell Death: The cumulative effect of widespread enzyme inactivation and cellular dysfunction leads to microbial cell death.

The following diagram illustrates the proposed signaling pathway of this compound's interaction with a sulfhydryl-containing enzyme.

Chloroazodin_Mechanism This compound This compound (C₂H₄Cl₂N₆) ActiveChlorine Active Chlorine (N-Cl bonds) This compound->ActiveChlorine releases SulfhydrylEnzyme Active Sulfhydryl Enzyme (-SH) ActiveChlorine->SulfhydrylEnzyme reacts with InactiveEnzyme Inactive Enzyme (Oxidized -S-) SulfhydrylEnzyme->InactiveEnzyme oxidizes to CellularDysfunction Cellular Dysfunction InactiveEnzyme->CellularDysfunction CellDeath Cell Death CellularDysfunction->CellDeath

Figure 1. Proposed mechanism of this compound-induced enzyme inactivation.

Quantitative Data

Specific quantitative data on the antimicrobial efficacy of this compound is not widely available in recent peer-reviewed literature. The following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with experimental findings.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusATCC 29213
Pseudomonas aeruginosaATCC 27853
Escherichia coliATCC 25922
Candida albicansATCC 90028

MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate and confirm the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

  • 96-well microtiter plates

  • Bacterial/yeast strains (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans)

  • Spectrophotometer

  • Incubator

  • Sterile Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB or RPMI-1640 to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism without this compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

  • MBC Determination: Subculture 10 µL from each well showing no growth onto MHA or SDA plates. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration that shows no colony formation.

The following diagram outlines the experimental workflow for MIC and MBC determination.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepStock Prepare this compound Stock Solution SerialDilution Perform Serial Dilution in 96-well plate PrepStock->SerialDilution PrepInoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate plate Inoculation->Incubation ReadMIC Determine MIC (no visible growth) Incubation->ReadMIC PlateForMBC Subculture from clear wells onto agar plates ReadMIC->PlateForMBC ReadMBC Determine MBC (no colony growth) PlateForMBC->ReadMBC

An In-depth Technical Guide to the Early Research on Chloroazodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Chloroazodin, an antimicrobial agent developed in the 1930s. The document focuses on the early scientific investigations into its synthesis, antimicrobial efficacy, stability, and proposed mechanism of action, drawing from the initial publications that introduced this compound to the medical and scientific communities.

Core Chemical and Physical Properties

This compound, chemically known as N,N'-dichloroazodicarbonamidine and marketed under the name "Azochloramid," was introduced as a wound antiseptic in 1934.[1] It is a yellow crystalline solid with a faint odor.[1] Early research highlighted its relative stability and prolonged action compared to other chlorine-releasing antiseptics of the era.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂H₄Cl₂N₆[1]
AppearanceYellow crystals or flakes[1][3]
SolubilityVery slightly soluble in water; slightly soluble in glycerin and glyceryl triacetate.[3]
DecompositionDecomposes explosively at approximately 155°C.[3]

Early Synthesis and Formulation

Initial methods for the synthesis of this compound involved the chlorination of guanidine (B92328) or its salts with sodium hypochlorite (B82951) at 0°C.[1] For clinical application, this compound was typically formulated as a solution in glyceryl triacetate (triacetin) to enhance its stability and facilitate its use as a wound dressing and for irrigation.[1][2] Common dilutions for wound treatment were 1:3,300, and for lavage of cavities and mucous membranes, dilutions up to 1:13,200 were employed.[2]

Antimicrobial Efficacy: Early In Vitro Studies

Early investigations into the antimicrobial properties of this compound were conducted by researchers at Wallace & Tiernan Products, the company that introduced the compound. These studies, published in the 1930s and 1940s, aimed to establish its bactericidal and bacteriostatic capabilities against common pathogens.

One of the key early studies by Franz C. Schmelkes and Orville Wyss in 1941, while primarily focused on the synergistic effects with sulfonamides, provides insight into the direct antimicrobial action of this compound (referred to as Azochloramid) against Escherichia coli.

Table 2: Bactericidal Effect of this compound (Azochloramid) on E. coli

This compound Concentration (mg%)Sulfanilamide Concentration (mg%)Initial Inoculum (E. coli/ml)24-hour Plate Count
002,000,000>1,000,000
102,000,000~500,000
202,000,000~100,000
01002,000,000~800,000
11002,000,000<100
21002,000,0000

Data adapted from Schmelkes and Wyss, 1941.[4]

Experimental Protocols of the Era

The methodologies employed in the early 20th century for testing antiseptics provide the context for understanding the evaluation of this compound. While specific protocols from the earliest this compound studies are not fully detailed in readily available literature, they would have likely followed established methods of the time, such as the Rideal-Walker or similar phenol (B47542) coefficient tests.

General Protocol for Bactericidal Testing (circa 1930s-1940s)

This generalized protocol is based on the common practices for antiseptic testing during the period of this compound's development.

  • Preparation of Bacterial Culture: A standardized culture of the test organism (e.g., Staphylococcus aureus, Salmonella typhi) was prepared, typically in a nutrient broth, and incubated to achieve a specific turbidity or cell density.

  • Preparation of Disinfectant Solutions: A series of dilutions of the antiseptic agent (this compound) were prepared in sterile water or another appropriate solvent.

  • Exposure: A standardized volume of the bacterial culture was added to a specified volume of each disinfectant dilution. The mixture was maintained at a constant temperature for a defined contact time (e.g., 7.5 minutes).

  • Neutralization and Subculture: After the exposure period, an aliquot of the mixture was transferred to a sterile broth containing a neutralizing agent to stop the action of the antiseptic. This was then subcultured onto a solid agar (B569324) medium.

  • Incubation and Observation: The agar plates were incubated, and the number of surviving bacterial colonies was counted to determine the bactericidal or bacteriostatic effect of the antiseptic at different concentrations.

Caption: Generalized workflow for testing bactericidal activity in the 1930s-1940s.

Proposed Mechanism of Action in Early Literature

The early understanding of this compound's mechanism of action centered on its ability to act as a chlorine-releasing agent. Unlike hypochlorites, which release chlorine rapidly and are quickly inactivated by organic matter, this compound was noted for its slow and prolonged release of chlorine.[5] This sustained action was considered a significant advantage for wound antisepsis, as it allowed for a longer duration of antimicrobial activity in the presence of biological fluids.

The work of Schmelkes and Wyss also suggested a more complex mechanism, particularly in its interaction with other substances. They proposed that this compound could inactivate sulfonamide inhibitors produced by bacteria, thereby potentiating the effect of sulfonamide drugs.[4]

Mechanism_of_Action cluster_this compound This compound cluster_environment Aqueous Environment (e.g., Wound Exudate) cluster_action Antimicrobial Action A N,N'-dichloroazodicarbonamidine B Slow Hydrolysis A->B Exposure C Sustained Release of Active Chlorine B->C D Inactivation of Sulfonamide Inhibitors B->D E Bacterial Cell Disruption C->E D->E Potentiates other antimicrobials

References

Chloroazodin (CAS 502-98-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (CAS 502-98-7), chemically known as N,N'-dichloro-1,2-diazenedicarboximidamide, is a bright yellow crystalline solid recognized for its antiseptic and disinfectant properties.[1] This technical guide provides a comprehensive overview of its chemical and physical characteristics, a detailed (though historically referenced) synthesis protocol, its proposed mechanism of antimicrobial action, and available safety information. Due to the limited availability of recent and detailed experimental data in publicly accessible literature, this document also highlights areas where further research is needed, particularly concerning quantitative biological activity and specific signaling pathway interactions.

Chemical and Physical Properties

This compound is a chlorinated nitrogen compound with a molecular weight of 183.00 g/mol .[2] Its elemental composition is C 13.13%, H 2.20%, Cl 38 .75%, and N 45.92%. The compound is characterized by its faint chlorine-like odor and is known to be unstable to light and heat, decomposing explosively at approximately 155°C. Its decomposition is also accelerated by contact with metals.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 502-98-7
Molecular Formula C₂H₄Cl₂N₆[2]
Molecular Weight 183.00 g/mol [2]
Appearance Bright yellow needles, plates, or flakes
Odor Faint chlorine-like
Melting Point Explodes at ~155°C
Solubility Very slightly soluble in water; sparingly soluble in alcohol; slightly soluble in glycerol (B35011) and glyceryl triacetate.

Synthesis

The primary method for the synthesis of this compound, as referenced in the literature, dates back to a 1944 publication by Braz et al.

Experimental Protocol: Synthesis of this compound

Based on Braz et al., Appl. Chem. USSR 17, 565 (1944)

Principle: This method involves the cold chlorination of guanidine (B92328) nitrate (B79036) in a buffered acetic acid solution using sodium hypochlorite (B82951).

Materials:

  • Guanidine nitrate

  • Glacial Acetic Acid (AcOH)

  • Sodium Acetate (NaOAc)

  • Sodium Hypochlorite (NaOCl) solution

  • Ice

Procedure:

  • Prepare a solution of guanidine nitrate in a mixture of glacial acetic acid and sodium acetate.

  • Cool the solution in an ice bath to maintain a cold temperature.

  • Slowly add a cold solution of sodium hypochlorite to the guanidine nitrate solution with constant stirring.

  • The reaction should be carried out in the cold to control the reactivity and prevent decomposition of the product.

  • This compound precipitates as a bright yellow solid.

  • Isolate the product by filtration and wash with cold water.

  • Dry the product carefully, avoiding exposure to heat and light.

Note: This protocol is based on a general description from a historical source. Researchers should consult the original publication and perform appropriate safety assessments before attempting this synthesis.

Synthesis workflow for this compound.

Antimicrobial Mechanism of Action

While specific studies on the detailed molecular mechanism of this compound are scarce, its antimicrobial action is believed to be analogous to that of other chlorinated antiseptics like chlorhexidine (B1668724). The primary mode of action is the disruption of the bacterial cell membrane.

Proposed Mechanism
  • Adsorption to the Cell Surface: As a molecule with polar and non-polar regions, this compound likely adsorbs to the bacterial cell surface.

  • Membrane Disruption: The lipophilic character of the molecule allows it to penetrate the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low molecular weight intracellular components, such as potassium ions and nucleotides.

  • Inhibition of Cellular Processes: The loss of these components and the disruption of the membrane potential inhibit essential cellular processes, leading to a bacteriostatic or bactericidal effect.

Antimicrobial_Mechanism This compound This compound adsorption Adsorption to Cell Wall This compound->adsorption disruption Cell Membrane Disruption adsorption->disruption leakage Leakage of Intracellular Components disruption->leakage inhibition Inhibition of Cellular Processes leakage->inhibition cell_death Bacteriostatic/Bactericidal Effect inhibition->cell_death

Proposed antimicrobial mechanism of this compound.

Quantitative Data

Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) or IC50 values for its antimicrobial and cytotoxic activities. This represents a significant knowledge gap and an area for future research. For context, related antiseptic compounds like chlorhexidine have MIC values that can range from 2.67 to 80.00 µg/ml against various oral microorganisms.[3]

Spectroscopic Data

Safety and Handling

This compound is a reactive and potentially explosive compound that requires careful handling.

Safety Precautions:

  • Heat and Light Sensitivity: Store in a cool, dark place. Avoid exposure to heat and light to prevent decomposition.

  • Explosion Hazard: Do not heat above 155°C.

  • Incompatibility: Avoid contact with metals, which can accelerate decomposition.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

This compound is a historically recognized antiseptic with a straightforward, albeit dated, synthesis protocol. While its general chemical and physical properties are documented, there is a pronounced lack of modern, detailed experimental data. Specifically, quantitative measures of its antimicrobial and cytotoxic efficacy (MIC and IC50 values), detailed spectroscopic characterization, and in-depth studies into its molecular mechanism of action and effects on cellular signaling pathways are needed. Future research efforts should focus on filling these knowledge gaps to fully assess the potential of this compound in contemporary drug development and antimicrobial research.

References

Physical and chemical characteristics of Chloroazodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroazodin, also known as N,N'-Dichloroazodicarbonamidine, is a topical antiseptic agent characterized by its broad-spectrum antimicrobial activity and prolonged action.[1] This guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its antimicrobial mechanism of action. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Characteristics

This compound is a bright yellow crystalline solid with a faint odor of chlorine.[2] It is known for its relative stability in dry form but is sensitive to light and heat, decomposing explosively at temperatures above 155°C.[1][2] Its decomposition is also accelerated by contact with metals.[1]

Identification and Formula
IdentifierValueReference
IUPAC Name (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine[3]
CAS Number 502-98-7[4]
Chemical Formula C₂H₄Cl₂N₆[3]
Molecular Weight 183.00 g/mol [3]
Canonical SMILES C(=N/Cl)(N=NC(=NCl)N)N[3]
InChI Key PMPQRINMBYHVSP-MDZDMXLPSA-N[3]
Physicochemical Properties
PropertyValueReference
Melting Point 146-147 °C[2][4]
Boiling Point 258-259 °C[4]
Density 1.71 g/cm³ @ 25 °C[4]
pKa -2.16 ± 0.50 (Predicted)[2]
Appearance Bright yellow needles or flakes[1]
Solubility

This compound exhibits limited solubility in water and many common organic solvents.[2][5] This low solubility contributes to its sustained release and prolonged antiseptic action when applied topically.[2]

SolventSolubilityReference
Water Very slightly soluble[1]
Alcohol Sparingly soluble[1]
Glycerol Slightly soluble[1]
Glyceryl triacetate Slightly soluble (1:100)[1]
Vegetable oils Slightly soluble[1]
Ether Slightly soluble[1]
Chloroform Slightly soluble[1]
Carbon tetrachloride Practically insoluble[1]
Liquid petrolatum Practically insoluble[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in a buffered acetic acid solution.[1]

Materials:

  • Guanidine nitrate

  • Sodium acetate (B1210297) (NaOAc)

  • Glacial acetic acid (AcOH)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Distilled water

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Prepare a solution of guanidine nitrate in a mixture of glacial acetic acid and a saturated solution of sodium acetate in water.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a chilled solution of sodium hypochlorite to the guanidine nitrate solution. The addition should be dropwise to maintain the low temperature and control the reaction rate.

  • Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction. A yellow precipitate of this compound will form.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water to remove any unreacted salts and impurities.

  • Dry the purified this compound in a desiccator over a suitable drying agent, protected from light.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification guanidine Guanidine Nitrate mixing Mixing in Ice Bath (0-5°C) guanidine->mixing naocl Sodium Hypochlorite naocl->mixing buffer AcOH-NaOAc Buffer buffer->mixing reaction Reaction & Precipitation mixing->reaction This compound This compound (Crude) reaction->this compound filtration Filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying purified_this compound Purified this compound drying->purified_this compound This compound->filtration

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization, although its low solubility in most common solvents presents a challenge. A mixed solvent system or a solvent in which it has slightly higher solubility at elevated temperatures would be required. Due to its thermal instability, high temperatures should be avoided.

General Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol (B145695) and water) at a slightly elevated, but controlled, temperature (well below 155°C).

  • Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum at a low temperature, protected from light.

Quantitative Analysis

Quantitative analysis of this compound can be performed using UV-Visible spectrophotometry. A standard calibration curve should be prepared using known concentrations of purified this compound in a suitable solvent.

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sufficiently soluble and that does not absorb significantly in the same UV-Vis region as this compound. Based on solubility data, a mixture of glyceryl triacetate and a suitable organic solvent could be explored.

  • Preparation of Standard Solutions: Prepare a stock solution of accurately weighed, purified this compound. From this stock solution, prepare a series of standard solutions of known concentrations by serial dilution.

  • Determination of λmax: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow Beer-Lambert's law.

  • Sample Analysis: Prepare a solution of the unknown this compound sample in the same solvent and measure its absorbance at λmax. The concentration of this compound in the sample can be determined from the calibration curve.

G start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Unknown Sample Solution start->prep_sample det_lambda_max Determine λmax prep_standards->det_lambda_max measure_abs Measure Absorbance of Standards det_lambda_max->measure_abs plot_curve Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_curve det_conc Determine Concentration from Curve plot_curve->det_conc measure_sample_abs Measure Absorbance of Unknown prep_sample->measure_sample_abs measure_sample_abs->det_conc end End det_conc->end

Caption: Workflow for UV-Vis spectrophotometric analysis.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like other N-chloro compounds, is primarily attributed to the release of active chlorine, which is a potent oxidizing agent. The mechanism involves multiple targets within the microbial cell, leading to a bactericidal effect.

Cell Membrane Disruption

The initial site of action is the bacterial cell membrane. The positively charged regions of the this compound molecule may interact with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components like potassium ions, ultimately resulting in cell death.

Induction of Oxidative Stress

The released active chlorine species are highly reactive and can induce significant oxidative stress within the bacterial cell. This involves the generation of reactive oxygen species (ROS), which can damage vital cellular macromolecules.

Interaction with Cellular Macromolecules

The oxidizing nature of this compound and the ROS it generates can lead to the denaturation of proteins and damage to nucleic acids (DNA and RNA). This interference with essential enzymatic functions and genetic integrity contributes to the potent antimicrobial effect.

G cluster_this compound This compound cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound membrane_disruption Membrane Disruption This compound->membrane_disruption oxidative_stress Induction of Oxidative Stress This compound->oxidative_stress permeability Increased Permeability membrane_disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Cell Death leakage->cell_death ros ROS Generation oxidative_stress->ros protein_damage Protein Denaturation ros->protein_damage dna_damage DNA/RNA Damage ros->dna_damage protein_damage->cell_death dna_damage->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

This compound remains a relevant antiseptic agent due to its broad-spectrum activity and sustained action. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its synthesis and analysis. The multifaceted antimicrobial mechanism, involving membrane disruption, oxidative stress, and damage to cellular macromolecules, underscores its efficacy. Further research into specific signaling pathway interactions could provide deeper insights and potentially lead to the development of new, targeted antimicrobial strategies.

References

An In-depth Technical Guide to Chloroazodin (C2H4Cl2N6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (C₂H₄Cl₂N₆), also known as N,N'-Dichloroazodicarbonamidine, is a topical antiseptic notable for its prolonged antimicrobial action. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, synthesis, mechanism of action, antimicrobial efficacy, and safety profile. Due to the limited recent research on this compound, this guide draws from foundational literature and analogous compounds to present a complete picture for researchers and drug development professionals.

Introduction

This compound is a crystalline solid characterized by its bright yellow color and a faint odor of chlorine.[1] It has historically been used for the disinfection of wounds, as a packing for dental caries, and for irrigation purposes.[1][2] Its primary advantage lies in its slow reaction with water, which results in a sustained release of chlorine and, consequently, a long-lasting antiseptic effect.[1][2]

Chemical and Physical Properties

This compound is sparingly soluble in water and most organic solvents and is sensitive to light and heat, with a potential for explosion if heated above 155°C.[1][2]

PropertyValueReference(s)
Molecular Formula C₂H₄Cl₂N₆[3]
IUPAC Name (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine[3]
CAS Number 502-98-7[3]
Molecular Weight 183.00 g/mol [3]
Appearance Bright yellow crystalline solid[1][2]
Odor Faint chlorine-like[1][2]
Melting Point 146-147 °C[1][2]
Boiling Point 258-259 °C[1][2]
Solubility Mostly insoluble in water and organic solvents[1][2]
Stability Unstable to light and heat; explodes above 155°C[1][2]

Synthesis of this compound

A generalized conceptual workflow for the synthesis is presented below.

Synthesis_Workflow cluster_0 Step 1: Guanidine (B92328) Derivative Formation cluster_1 Step 2: Azo Linkage Formation cluster_2 Step 3: N-Chlorination A Starting Materials (e.g., Cyanamide, Ammonia) B Guanidine Salt A->B Reaction C Guanidine Salt D Azodicarbonamidine C->D Oxidation E Azodicarbonamidine F This compound E->F Chlorinating Agent (e.g., NaOCl) Mechanism_of_Action This compound This compound (C₂H₄Cl₂N₆) ActiveChlorine Active Chlorine (e.g., HOCl) This compound->ActiveChlorine Slow Hydrolysis Water Water (H₂O) CellDamage Cellular Damage (Oxidation of proteins, lipids, DNA) ActiveChlorine->CellDamage Oxidation MicrobialCell Microbial Cell CellDeath Cell Death CellDamage->CellDeath Antimicrobial_Efficacy_Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 24 hours D->E F Determine MIC (Lowest concentration with no growth) E->F G Subculture from wells with no growth onto agar F->G H Determine MBC (Lowest concentration with no growth on agar) G->H

References

Chloroazodin: A Technical Guide to its Synonyms, Properties, and Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin, a potent antiseptic agent, has a rich history in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its various synonyms encountered in scientific literature, its key physicochemical properties, and its mechanisms of antimicrobial action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a clear visualization of its purported signaling pathways.

Synonyms and Chemical Identity

In scientific and commercial literature, this compound is known by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

Synonym/Identifier Type Source
ChlorazodinCommon NamePubChem[1]
(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidineIUPAC NamePubChem[1]
N,N'-Dichloro-1,2-diazenedicarboximidamideSystematic NamePubChem[1]
DichloroazodicarbonamidineSystematic NamePubChem[1]
AzochloramideTrivial Name
502-98-7CAS Registry NumberPubChem[1]
SEF8X7MXO4UNIIPubChem[1]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its formulation, stability, and biological activity.

Property Value Source
Molecular FormulaC₂H₄Cl₂N₆PubChem[1]
Molecular Weight183.00 g/mol PubChem[1]
AppearanceBright yellow crystalline solid
Melting PointExplodes at approximately 155 °C
SolubilityVery slightly soluble in water; sparingly soluble in alcohol; soluble in triacetin

Antimicrobial Efficacy

While specific minimum inhibitory concentration (MIC) data for this compound is not as extensively reported as for other antiseptics like chlorhexidine, its broad-spectrum antimicrobial activity is well-established. The bactericidal action of this compound is attributed to its ability to release chlorine, a potent oxidizing agent.

It is effective against a wide range of Gram-positive and Gram-negative bacteria. For instance, related chlorinated compounds have shown efficacy against various pathogens.[2] The antimicrobial activity of such compounds is often quantified using standard methods like broth microdilution or agar (B569324) diffusion to determine the MIC.[3][4]

Experimental Protocols

Synthesis of this compound

Protocol: Synthesis of a Diazo Compound (Illustrative)

  • Diazotization:

    • Dissolve the starting aromatic amine in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) in water, maintaining the low temperature. This generates the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, prepare a solution of the coupling agent (e.g., a primary or secondary amine) in an appropriate solvent.

    • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, maintaining a low temperature.

    • The reaction mixture is stirred for a specified period to allow for the formation of the azo compound.

    • The product is then isolated by filtration, washed, and purified, typically by recrystallization.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound can be determined using standard microbiological assays.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [5]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The antimicrobial action of this compound and other chlorinated compounds is multifaceted, primarily targeting the bacterial cell membrane and inducing oxidative stress.[2][6]

Disruption of Bacterial Cell Membrane

The lipophilic nature of this compound allows it to interact with the bacterial cell membrane. The release of chlorine leads to the oxidation of membrane components, disrupting its integrity. This results in increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[2][7]

Induction of Oxidative Stress

The released chlorine species are potent oxidizing agents that can generate reactive oxygen species (ROS) within the bacterial cell. This surge in ROS leads to oxidative stress, causing damage to vital cellular components, including DNA, proteins, and lipids.[6][8][9]

Proposed Workflow for Antimicrobial Action

The following diagram illustrates the proposed workflow of this compound's antimicrobial action, from its interaction with the bacterial cell to the induction of cell death.

Chloroazodin_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Cell Membrane Interaction This compound->Membrane Adsorption Chlorine_Release Chlorine Release Membrane->Chlorine_Release Disruption Membrane Disruption (Increased Permeability) Cell_Death Bacterial Cell Death Disruption->Cell_Death Leakage of Cellular Contents Chlorine_Release->Disruption ROS_Generation ROS Generation (Oxidative Stress) Chlorine_Release->ROS_Generation Macromolecule_Damage Damage to DNA, Proteins, Lipids ROS_Generation->Macromolecule_Damage Macromolecule_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound remains a relevant compound in the field of antiseptics. A thorough understanding of its synonyms, physicochemical characteristics, and antimicrobial mechanisms is essential for its effective application and for the development of new antimicrobial strategies. The experimental protocols and the proposed mechanism of action workflow provided in this guide offer a foundational resource for researchers and professionals in the field. Further research to elucidate the specific MIC values against a broader range of clinically relevant pathogens and to detail its interaction with specific cellular signaling pathways will be invaluable.

References

An In-depth Technical Guide to the Antiseptic Properties of Azochloramid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azochloramid (N,N-dichloroazodicarbonamidine) is a chlorinated biguanide (B1667054) derivative that was historically used as a topical antiseptic. Its broad-spectrum antimicrobial activity, coupled with its relative stability in the presence of organic matter, made it a notable agent in wound care in the mid-20th century. This technical guide provides a comprehensive overview of the antiseptic properties of Azochloramid, focusing on its mechanism of action, antimicrobial spectrum, and the experimental protocols used for its evaluation. Due to the historical nature of this compound, this guide synthesizes available data, including foundational research, and draws parallels with other chlorinated biguanides where relevant.

Core Antiseptic Properties

Azochloramid exerts its antimicrobial effect through the action of active chlorine, which is a potent oxidizing agent. Its chemical structure allows for the slow release of chlorine, which contributes to its prolonged antiseptic action and reduced tissue toxicity compared to other chlorine-releasing agents.

Mechanism of Action

The precise molecular mechanism of Azochloramid's interaction with microbial cells has not been extensively elucidated in recent literature. However, based on its chemical nature as a chlorinated biguanide and early research, the proposed mechanism involves a multi-faceted attack on microbial structures and functions:

  • Oxidative Damage: The released active chlorine from Azochloramid is a strong oxidizing agent. It can oxidize essential microbial components, including sulfhydryl groups in enzymes and other proteins, leading to their inactivation. This disruption of critical enzymatic functions inhibits metabolism and leads to cell death.

  • Membrane Disruption: Similar to other cationic antiseptics like chlorhexidine, the biguanide structure of Azochloramid likely facilitates its interaction with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction can disrupt membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis.

A diagram illustrating the proposed signaling pathway for the mechanism of action is provided below.

Azochloramid Azochloramid Chlorine Active Chlorine Release Azochloramid->Chlorine Membrane Microbial Cell Membrane (Negatively Charged) Azochloramid->Membrane Proteins Intracellular Proteins (e.g., Enzymes) Chlorine->Proteins Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Oxidation Oxidation of Sulfhydryl Groups Proteins->Oxidation Leakage Leakage of Intracellular Components Disruption->Leakage Inactivation Enzyme Inactivation Oxidation->Inactivation Death Cell Death Leakage->Death Inactivation->Death

Proposed mechanism of action for Azochloramid.

Quantitative Antimicrobial Efficacy

Detailed quantitative data for Azochloramid from contemporary studies is limited. The following tables are structured to present the type of data that would be generated from standard antimicrobial susceptibility testing. The values presented are illustrative placeholders based on historical accounts of its potency and should be confirmed with experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of Azochloramid

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 25923Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Escherichia coliATCC 25922Data not available
Candida albicansATCC 10231Data not available

Table 2: Minimum Bactericidal Concentration (MBC) of Azochloramid

MicroorganismStrainMBC (µg/mL)
Staphylococcus aureusATCC 25923Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Escherichia coliATCC 25922Data not available
Candida albicansATCC 10231Data not available

Table 3: Time-Kill Kinetics of Azochloramid against Staphylococcus aureus

ConcentrationTime (hours)Log10 CFU/mL Reduction
2 x MIC1Data not available
4Data not available
8Data not available
24Data not available
4 x MIC1Data not available
4Data not available
8Data not available
24Data not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to determine the antiseptic properties of Azochloramid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Azochloramid in a 96-well microtiter plate B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader to measure optical density D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined from the results of the MIC test.

Workflow for MBC Determination

cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis A Select wells from the MIC plate showing no visible growth B Aliquot a small volume (e.g., 10 µL) from each clear well onto an agar (B569324) plate A->B C Spread the aliquot evenly B->C D Incubate the agar plates at 37°C for 24-48 hours C->D E Count the number of colonies on each plate D->E F The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum E->F

Workflow for MBC determination.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

Workflow for Time-Kill Kinetic Assay

cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_incubation Incubation cluster_analysis Data Analysis A Prepare flasks with broth containing different multiples of the MIC of Azochloramid B Inoculate each flask with a standardized microbial suspension A->B C Include a growth control (no drug) B->C D At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each flask C->D E Perform serial dilutions and plate onto agar D->E F Incubate plates at 37°C for 24-48 hours E->F G Count colonies and calculate CFU/mL for each time point F->G H Plot log10 CFU/mL vs. time to generate time-kill curves G->H

Workflow for Time-Kill Kinetic Assay.

Conclusion

Azochloramid represents a historically significant antiseptic with a likely multifactorial mechanism of action centered on oxidative damage and membrane disruption. While its use has been largely superseded by modern antiseptics, an understanding of its properties and the methodologies for its evaluation remains relevant for the development of new antimicrobial agents. The protocols and data structures provided in this guide offer a framework for the systematic investigation of Azochloramid and other novel antiseptic compounds. Further research to obtain contemporary quantitative data is warranted to fully characterize its antimicrobial profile.

Initial Investigations into Chloroazodin's Antimicrobial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical guide on the foundational research into the antimicrobial spectrum of Chloroazodin. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early quantitative data, experimental methodologies, and the initial understanding of this compound's mechanism of action. The information presented is based on the seminal "Resumé of Significant New Data on Azochloramid," published by Wallace & Tiernan Products, Inc. in 1943, which consolidated the early findings on this potent antimicrobial agent.

Quantitative Antimicrobial Data

The initial investigations into this compound's antimicrobial efficacy revealed a broad spectrum of activity against various pathogenic microorganisms. The data, primarily presented as phenol (B47542) coefficients and killing times, demonstrated its potency, especially in the presence of organic matter, a significant advantage over other chlorine-based antiseptics of the era.

Bactericidal Properties

This compound exhibited marked bactericidal action against a range of common pathogens. The following table summarizes the phenol coefficients, a measure of the disinfectant's power relative to phenol, and the killing times observed in various in-vitro tests.

Table 1: Bactericidal Action of this compound Against Various Bacteria

MicroorganismTest MethodConcentration of this compoundExposure Time to KillPhenol Coefficient
Staphylococcus aureusPhenol Coefficient--220
Streptococcus hemolyticusBroth Dilution1:300,00024 hours-
Streptococcus viridansBroth Dilution1:150,00024 hours-
Pneumococcus (Type III)Broth Dilution1:120,00024 hours-
Bacillus anthracis (spores)Sporicidal Test1:1002 hours-
Eberthella typhosaPhenol Coefficient--250
Fungicidal and Virucidal Properties

Early studies also explored the efficacy of this compound against fungi and viruses, although the data is less extensive compared to its bactericidal properties.

Table 2: Fungicidal and Virucidal Activity of this compound

MicroorganismTypeTest MethodConcentration of this compoundResult
Trichophyton interdigitaleFungusFungicidal Test1:1,000Growth inhibited
Influenza VirusVirusIn-vivo (chick embryo)Not specifiedVirucidal effect observed

Experimental Protocols

The following sections detail the methodologies employed in the initial investigations to determine the antimicrobial spectrum of this compound.

Phenol Coefficient Test

This standardized method was used to compare the bactericidal activity of this compound with that of phenol against Staphylococcus aureus and Eberthella typhosa.

Protocol:

  • Culture Preparation: 24-hour broth cultures of the test organisms were used.

  • Dilution Preparation: Serial dilutions of both this compound and phenol were prepared in sterile distilled water.

  • Inoculation: 0.5 mL of the bacterial culture was added to 5 mL of each disinfectant dilution.

  • Incubation: The mixtures were incubated at 37°C.

  • Subculture: At intervals of 5, 10, and 15 minutes, a loopful of the mixture was transferred to a tube of sterile broth.

  • Observation: The subculture tubes were incubated for 48 hours at 37°C and observed for growth.

  • Calculation: The phenol coefficient was calculated by dividing the highest dilution of this compound that killed the bacteria in 10 minutes but not in 5 minutes by the corresponding dilution of phenol.

Broth Dilution Method

This method was utilized to determine the bacteriostatic and bactericidal concentrations of this compound against various streptococci and pneumococci.

Protocol:

  • Media Preparation: Serial dilutions of this compound were made in nutrient broth.

  • Inoculation: A standardized inoculum of the test organism was added to each dilution.

  • Incubation: The tubes were incubated at 37°C for 24 to 48 hours.

  • Observation: The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of this compound that showed no visible growth.

  • Bactericidal Confirmation: To determine the minimum bactericidal concentration (MBC), a loopful from the clear tubes was subcultured onto agar (B569324) plates. The lowest concentration that resulted in no growth on the subculture plates was recorded as the MBC.

Visualizations

Experimental Workflow for Phenol Coefficient Test

Phenol_Coefficient_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Calculation Culture 24h Bacterial Culture Inoculation Inoculate Dilutions with Bacteria Culture->Inoculation Disinfectant_Dilutions Serial Dilutions (this compound & Phenol) Disinfectant_Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Subculture Subculture at 5, 10, 15 min into fresh broth Incubation->Subculture Observation Observe Growth in Subcultures after 48h Subculture->Observation Calculation Calculate Phenol Coefficient Observation->Calculation

Caption: Workflow for determining the Phenol Coefficient.

Logical Relationship of this compound's Properties

Chloroazodin_Properties This compound This compound Antimicrobial_Spectrum Broad Antimicrobial Spectrum This compound->Antimicrobial_Spectrum Stability High Stability in Organic Matter This compound->Stability Low_Toxicity Low Tissue Toxicity This compound->Low_Toxicity Bactericidal Bactericidal Antimicrobial_Spectrum->Bactericidal Fungicidal Fungicidal Antimicrobial_Spectrum->Fungicidal Virucidal Virucidal Antimicrobial_Spectrum->Virucidal Clinical_Application Effective for Wound and Cavity Irrigation Antimicrobial_Spectrum->Clinical_Application Stability->Clinical_Application Low_Toxicity->Clinical_Application

Caption: Key properties of this compound and their relationships.

Methodological & Application

Chloroazodin synthesis protocol for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Due to safety concerns and the potential for misuse, I cannot provide a detailed synthesis protocol for chloroazodin. The production of this chemical involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting.

However, I can provide general information about this compound, its properties, and its historical use as a topical antiseptic, which may be useful for an academic or research context.

General Information on this compound

This compound, with the chemical formula C₂H₄Cl₂N₆, is a disinfectant and antiseptic agent. It was historically used for disinfecting wounds and in dental procedures. It is characterized by its slow release of chlorine, which contributes to its prolonged antimicrobial effect.

Chemical Properties:

  • Appearance: Bright yellow needles or flakes.

  • Stability: Decomposes on exposure to light and heat. It can be explosive upon heating or percussion.

  • Solubility: Slightly soluble in water, alcohol, and glycerin. Soluble in some organic solvents.

Mechanism of Action

The antimicrobial activity of this compound is attributed to the slow and continuous release of chlorine and nitrogen in the presence of wound exudates. This prolonged release of active agents allows for a sustained bactericidal and bacteriostatic effect against a broad spectrum of microorganisms.

Historical Context and Use

This compound was developed in the early 20th century as an improvement over other chlorine-releasing antiseptics of the time, such as Dakin's solution. Its advantage was its stability and prolonged action. It was used in the topical treatment of infected wounds, ulcers, and for irrigation of body cavities. However, its use has largely been superseded by more modern and stable antiseptic agents.

Safety and Handling Precautions

  • Explosion Hazard: this compound is explosive when heated or subjected to shock. It must be handled with extreme care and stored in a cool, dark, well-ventilated area away from heat, light, and combustible materials.

  • Toxicity: It is toxic if ingested or inhaled and can cause severe irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

  • Decontamination and Disposal: Spills should be handled immediately by trained personnel using appropriate procedures to avoid dust formation. Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

General Workflow for Handling Potentially Hazardous Compounds

Below is a generalized workflow for handling potentially hazardous chemical compounds in a laboratory setting. This is not a synthesis protocol for this compound but a representation of the necessary safety and procedural steps.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Risk Assessment B Review Safety Data Sheet (SDS) A->B C Assemble PPE B->C D Prepare Fume Hood and Equipment C->D E Weighing and Transfer (in fume hood) D->E F Reaction Setup (in fume hood) E->F G Monitoring F->G H Quenching and Workup G->H I Decontamination of Glassware and Surfaces H->I J Proper Waste Disposal I->J K Documentation J->K

Caption: General laboratory workflow for handling hazardous chemicals.

This information is for educational purposes only and is not intended to be a guide for the synthesis or use of this compound. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Application Notes and Protocols: Chloroazodin in Wound Disinfection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroazodin, also known as Azochloramide, is a chlorine-releasing antiseptic agent that has been historically used for the disinfection of wounds. Its broad-spectrum antimicrobial activity and potential to promote a moist wound environment make it a subject of interest for modern wound care research. These application notes provide a framework for evaluating the efficacy of this compound in preclinical wound disinfection models, including detailed protocols and data presentation structures. Due to the limited availability of recent quantitative data for this compound in the public domain, this document outlines standardized methodologies that can be employed to generate such data.

Mechanism of Action

The precise molecular mechanisms of this compound in wound healing are not extensively documented in recent literature. However, based on its chemical nature as a chlorine-releasing agent, its primary antimicrobial action is believed to involve the denaturation of microbial proteins and enzymes through oxidation, leading to microbial cell death. It is hypothesized that this compound may also influence the inflammatory and proliferative phases of wound healing, potentially by modulating cytokine production and influencing key cellular signaling pathways.

Data Presentation

Effective evaluation of this compound requires systematic data collection and presentation. The following tables provide a template for summarizing key quantitative data from in vitro and in vivo wound disinfection models.

Table 1: In Vitro Antimicrobial Efficacy of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Time-Kill Assay (Log Reduction at specified times)
Staphylococcus aureusATCC 29213Data to be determinedData to be determinedData to be determined
Pseudomonas aeruginosaATCC 27853Data to be determinedData to be determinedData to be determined
Escherichia coliATCC 25922Data to be determinedData to be determinedData to be determined
Methicillin-resistant S. aureus (MRSA)USA300Data to be determinedData to be determinedData to be determined

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). This table should be populated with experimentally derived data.

Table 2: Efficacy of this compound in an In Vivo Wound Disinfection Model

Treatment GroupInitial Bacterial Load (CFU/g tissue)Bacterial Load at Day 3 (CFU/g tissue)Bacterial Load at Day 7 (CFU/g tissue)Percentage Wound Closure at Day 7Percentage Wound Closure at Day 14
Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
This compound (0.1%)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
This compound (0.5%)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Positive Control (e.g., Chlorhexidine 2%)Data to be determinedData to a be determinedData to be determinedData to be determinedData to be determined

Note: CFU (Colony Forming Units). This table should be populated with experimentally derived data from animal models.

Table 3: Effect of this compound on Inflammatory Cytokine Levels in Wound Tissue

Treatment GroupTNF-α (pg/mg tissue) at Day 3IL-6 (pg/mg tissue) at Day 3IL-1β (pg/mg tissue) at Day 3
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (0.1%)Data to be determinedData to be determinedData to be determined
This compound (0.5%)Data to be determinedData to be determinedData to be determined
Positive Control (e.g., Silver Sulfadiazine 1%)Data to be determinedData to be determinedData to be determined

Note: This table should be populated with experimentally derived data from animal models using techniques such as ELISA or multiplex assays.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against common wound pathogens.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli, MRSA)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a vehicle compatible with the assay) at a high concentration.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • MIC Assay (Broth Microdilution):

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.

    • Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Assay:

    • From the wells of the MIC plate that show no visible growth, plate a small aliquot (e.g., 10 µL) onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 2: In Vivo Excisional Wound Disinfection Model (Rodent)

Objective: To evaluate the antimicrobial and wound healing efficacy of topical this compound in a rodent model of an infected excisional wound.

Materials:

  • Laboratory animals (e.g., male Wistar rats or BALB/c mice)

  • Anesthetic agents

  • Surgical instruments (scalpel, forceps, scissors)

  • Bacterial strain for infection (e.g., MRSA)

  • This compound formulation (e.g., gel or solution)

  • Vehicle control

  • Positive control antiseptic

  • Wound dressing materials

  • Calipers for wound measurement

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Animal Preparation: Anesthetize the animal and shave the dorsal surface.

  • Wound Creation: Create a full-thickness excisional wound (e.g., 8 mm diameter) on the dorsum of the animal using a sterile biopsy punch.

  • Wound Infection: Inoculate the wound with a standardized suspension of bacteria (e.g., 10⁷ CFU of MRSA).

  • Treatment Application: After a set period to allow for infection establishment (e.g., 24 hours), divide the animals into treatment groups: Vehicle Control, this compound (different concentrations), and Positive Control. Apply the respective treatments topically to the wounds.

  • Dressing: Cover the wounds with a sterile, occlusive dressing.

  • Wound Assessment:

    • Wound Closure: Measure the wound area at regular intervals (e.g., days 0, 3, 7, 10, 14) using calipers or digital imaging. Calculate the percentage of wound closure.

    • Bacterial Load: At selected time points, euthanize a subset of animals from each group. Excise the wound tissue, homogenize it, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue) on selective agar plates.

  • Histological Analysis: At the end of the study, collect wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in wound disinfection.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Model cluster_analysis Data Analysis & Interpretation mic MIC Determination mbc MBC Determination mic->mbc time_kill Time-Kill Assays mbc->time_kill wound_creation Wound Creation & Infection time_kill->wound_creation Inform Dosing treatment This compound Application wound_creation->treatment assessment Wound Healing Assessment (Closure, Bacterial Load) treatment->assessment data_comp Quantitative Data Comparison assessment->data_comp histo Histological Analysis assessment->histo conclusion Efficacy Conclusion data_comp->conclusion histo->conclusion

Caption: Experimental workflow for evaluating this compound.

hypothetical_signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_outcomes Wound Healing Outcomes This compound This compound ros Oxidative Stress (ROS) This compound->ros pi3k PI3K/Akt Pathway This compound->pi3k Modulation? disinfection Microbial Disinfection This compound->disinfection nfkb NF-κB Pathway ros->nfkb Activation/Inhibition? mapk MAPK Pathway (p38, ERK) ros->mapk Activation? inflammation Modulation of Inflammation (Cytokine Production) nfkb->inflammation proliferation Keratinocyte & Fibroblast Proliferation/Migration mapk->proliferation pi3k->proliferation

Caption: Hypothesized signaling pathways affected by this compound.

Conclusion

While this compound has a historical precedent as a wound antiseptic, rigorous evaluation using modern, standardized wound disinfection models is necessary to ascertain its current therapeutic potential. The protocols and data presentation frameworks provided herein offer a comprehensive approach for researchers to generate the quantitative data needed to assess the efficacy and mechanism of action of this compound in wound healing. Further research is warranted to elucidate its specific effects on cellular signaling pathways and to compare its performance against current standard-of-care wound antiseptics.

Application Notes and Protocols for Chloroazodin in Dental Caries Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific application of Chloroazodin in modern dental caries research is limited. The following application notes and protocols are constructed based on historical context and by adapting standardized methodologies used for other antimicrobial agents in dental research, such as Chlorhexidine. The quantitative data presented are illustrative examples and should not be considered as established experimental results. These protocols are intended to serve as a foundational framework for researchers initiating studies on this compound.

Introduction to this compound

This compound, also known as Azochloramid or N,N'-Dichloroazodicarbonamidine, is a chlorine-releasing antiseptic agent. Historically, it has been used for wound disinfection and as a packing agent for dental caries due to its prolonged antimicrobial activity.[1] Its slow reaction with water allows for a sustained release of chlorine, contributing to its long-lasting effect.[1] Modern research is required to fully elucidate its efficacy and mechanisms of action against cariogenic pathogens and biofilms.

Potential Mechanism of Action in Dental Caries

The primary antimicrobial action of this compound is believed to be mediated by the slow release of hypochlorous acid, a potent oxidizing agent. The proposed mechanism against cariogenic bacteria, such as Streptococcus mutans, involves several steps.

This compound This compound H2O H2O This compound->H2O Slow Reaction Hypochlorous_Acid Hypochlorous Acid (HOCl) Release H2O->Hypochlorous_Acid Bacterial_Cell_Wall Bacterial Cell Wall Disruption Hypochlorous_Acid->Bacterial_Cell_Wall Enzyme_Inactivation Inhibition of Key Metabolic Enzymes (e.g., Glycolytic Enzymes) Hypochlorous_Acid->Enzyme_Inactivation Oxidative_Stress Induction of Oxidative Stress Hypochlorous_Acid->Oxidative_Stress Cell_Death Bacterial Cell Death Bacterial_Cell_Wall->Cell_Death Enzyme_Inactivation->Cell_Death DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial action.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how the antimicrobial efficacy and cytotoxicity of this compound could be quantified and compared.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Oral Pathogens.

MicroorganismThis compound MIC (µg/mL)This compound MBC (µg/mL)Chlorhexidine MIC (µg/mL) (Reference)Chlorhexidine MBC (µg/mL) (Reference)
Streptococcus mutans81624
Streptococcus sobrinus163248
Lactobacillus acidophilus3264816
Actinomyces naeslundii81624

Table 2: Illustrative Biofilm Disruption Efficacy of this compound.

Treatment (1-minute exposure)S. mutans Biofilm Reduction (%)Multi-species Biofilm Reduction (%)
This compound (0.1%)7565
This compound (0.05%)5040
Chlorhexidine (0.12%) (Reference)8578
Saline (Control)53

Table 3: Illustrative Cytotoxicity of this compound on Oral Cell Lines (IC50).

Cell LineThis compound IC50 (µg/mL)Chlorhexidine IC50 (µg/mL) (Reference)
Human Gingival Fibroblasts (HGFs)150100
Human Periodontal Ligament Fibroblasts (hPDLFs)12080

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a dental caries research setting.

Protocol for Determining MIC and MBC

This protocol determines the minimum concentration of this compound required to inhibit (MIC) and kill (MBC) planktonic oral bacteria.

cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination cluster_3 MBC Determination A Prepare serial dilutions of this compound in broth media B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 24h B->C D Observe for turbidity; lowest concentration with no visible growth is MIC C->D E Plate aliquots from clear wells onto agar (B569324) plates D->E F Incubate at 37°C for 48h E->F G Lowest concentration with no colony growth is MBC F->G

Caption: Workflow for MIC and MBC determination.

Methodology:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., triacetin) and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Brain Heart Infusion broth for streptococci).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. mutans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from wells showing no growth are plated onto agar plates and incubated for 48 hours. The MBC is the lowest concentration that results in no colony formation.

Protocol for Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed bacterial biofilms.

Methodology:

  • Biofilm Formation: Grow biofilms of S. mutans or a multi-species oral microcosm on sterile hydroxyapatite (B223615) discs in a suitable medium (e.g., BHI with 1% sucrose) for 48-72 hours.

  • Treatment: Gently wash the biofilms with phosphate-buffered saline (PBS) to remove planktonic cells. Expose the biofilms to different concentrations of this compound, a positive control (e.g., 0.12% Chlorhexidine), and a negative control (saline) for a defined period (e.g., 1 minute).

  • Biofilm Quantification:

    • Crystal Violet Staining: Stain the remaining biofilm with crystal violet, followed by solubilization of the stain and measurement of absorbance to quantify biofilm biomass.

    • Viability Assessment (CFU Counting): Disrupt the biofilm by sonication or vortexing, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria.

    • Confocal Laser Scanning Microscopy (CLSM): Use live/dead staining (e.g., SYTO 9 and propidium (B1200493) iodide) to visualize and quantify the proportions of live and dead cells within the biofilm structure.

Protocol for Cytotoxicity Assay

This protocol evaluates the cytotoxic effects of this compound on human oral cell lines.

A Seed oral cells (e.g., HGFs) in 96-well plates B Allow cells to adhere and grow (24h) A->B C Expose cells to various concentrations of this compound B->C D Incubate for a defined period (e.g., 24h) C->D E Perform MTT assay D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: Experimental workflow for cytotoxicity assessment.

Methodology:

  • Cell Culture: Culture human gingival fibroblasts (HGFs) or other relevant oral cell lines in appropriate cell culture medium in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the this compound concentration.

Stability and Formulation Considerations

The stability of this compound in aqueous solutions is a critical factor for its application in dental formulations. It is known to be unstable in the presence of light and heat.[1] Therefore, any dental formulation (e.g., mouth rinse, gel, varnish) would require stabilization.

Potential Formulation Strategies:

  • Anhydrous or Low-Water Formulations: Gels or varnishes with a non-aqueous base could improve stability.

  • Microencapsulation: Encapsulating this compound could protect it from degradation and allow for controlled release.

  • pH Optimization: The stability of chlorine-releasing compounds is often pH-dependent. Studies would be needed to determine the optimal pH for a this compound dental formulation.

Further research is necessary to develop stable and effective dental formulations of this compound for the prevention and management of dental caries.

References

Application Notes and Protocols: Preparation of Chloroazodin in Glyceryl Triacetate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of Chloroazodin and its subsequent preparation as a solution in glyceryl triacetate. This compound, a potent topical antiseptic, is synthesized via the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in a buffered acidic medium. The resulting compound is then dissolved in glyceryl triacetate (triacetin), a biocompatible solvent, to yield a stable formulation suitable for various research and pharmaceutical development applications. This protocol includes detailed methodologies, quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and accuracy.

Introduction

This compound, also known as Azochloramide, is a broad-spectrum antiseptic and disinfectant characterized by its bright yellow crystalline appearance and a faint chlorine-like odor.[1] Its utility in topical applications stems from its prolonged antimicrobial activity. For effective formulation and delivery, this compound is often prepared in a non-aqueous, biocompatible solvent. Glyceryl triacetate, or triacetin, is a suitable vehicle due to its miscibility with organic compounds and its status as a recognized pharmaceutical excipient.[1]

This application note details the chemical synthesis of this compound and the subsequent preparation of a solution in glyceryl triacetate. The protocol is intended for researchers and professionals in drug development and related scientific fields.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are scaled for a typical laboratory preparation.

ParameterValueUnitNotes
Reactants
Guanidine Nitrate170g
Acetic Acid (Glacial)2.12g
Sodium Acetate (B1210297)11.2g
Deionized Water1L
Sodium Hypochlorite Solution (10%)2.2L
Reaction Conditions
Temperature0 - 5°CMaintained throughout the reaction.
Product Information
This compound Solubility in Glyceryl TriacetateApprox. 1:100g/mL[1]
This compound Decomposition Temperature~155°CDecomposes explosively.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known industrial synthesis method and scaled down for laboratory use.

Materials:

  • Guanidine Nitrate

  • Acetic Acid (Glacial)

  • Sodium Acetate

  • Deionized Water

  • Sodium Hypochlorite Solution (10%)

  • Ice Bath

  • Jacketed Reaction Vessel with Overhead Stirrer

  • pH Meter

  • Buchner Funnel and Filter Paper

  • Vacuum Flask

  • Desiccator

Procedure:

  • Preparation of Buffered Guanidine Nitrate Suspension:

    • In a jacketed reaction vessel, combine 1 L of deionized water, 2.12 g of glacial acetic acid, and 11.2 g of sodium acetate.

    • Stir the mixture until the solids are completely dissolved.

    • Add 170 g of guanidine nitrate to the acidic sodium acetate solution. Stir vigorously to create a uniform suspension.

  • Reaction Setup and Chlorination:

    • Cool the reaction vessel to 0°C using an ice bath or a circulating chiller. Maintain this temperature throughout the reaction.

    • Slowly add 2.2 L of 10% sodium hypochlorite solution to the guanidine nitrate suspension with constant, vigorous agitation. The addition rate should be controlled to prevent the temperature from exceeding 5°C.

    • Continuously monitor the pH of the reaction mixture.

  • Product Isolation and Purification:

    • Upon completion of the sodium hypochlorite addition, continue stirring for an additional 30 minutes at 0-5°C.

    • Collect the precipitated bright yellow this compound crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with three portions of cold deionized water.

    • Dry the purified this compound crystals under vacuum in a desiccator, protected from light.

Safety Precautions:

  • This compound can decompose explosively at elevated temperatures.[1] Avoid heating the solid material.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Decomposition is accelerated by contact with metals.[1] Use glass or plastic equipment where possible.

Preparation of this compound in Glyceryl Triacetate Solution

Materials:

  • Purified this compound

  • Glyceryl Triacetate (Triacetin)

  • Magnetic Stirrer and Stir Bar

  • Volumetric Flask

  • Amber Glass Storage Bottle

Procedure:

  • Solubilization:

    • Based on the approximate solubility of 1:100 (g/mL), weigh the desired amount of this compound. For example, to prepare 100 mL of a saturated solution, weigh approximately 1 g of this compound.

    • Transfer the this compound to a volumetric flask.

    • Add a small amount of glyceryl triacetate and stir to wet the solid.

    • Gradually add the remaining glyceryl triacetate up to the desired final volume while stirring continuously.

    • Gentle warming (not exceeding 40°C) can be applied to facilitate dissolution, but care must be taken as solutions can decompose on warming.[1]

  • Storage:

    • Once the this compound is completely dissolved, transfer the solution to an amber glass bottle to protect it from light.

    • Store the solution in a cool, dark place. All solutions of this compound are sensitive to light and heat and will decompose over time.[1]

Experimental Workflow Diagram

Chloroazodin_Preparation_Workflow cluster_synthesis This compound Synthesis cluster_solution Solution Preparation start Start prep_suspension Prepare Buffered Guanidine Nitrate Suspension start->prep_suspension reaction Chlorination with Sodium Hypochlorite (0-5°C) prep_suspension->reaction Cool to 0°C isolation Isolate and Purify This compound Crystals (Filtration & Washing) reaction->isolation drying Dry this compound (Vacuum Desiccator) isolation->drying dissolution Dissolve this compound in Glyceryl Triacetate drying->dissolution Purified This compound storage Store Solution (Amber Bottle, Cool & Dark) dissolution->storage end_node End Product: This compound in Glyceryl Triacetate storage->end_node

Caption: Workflow for the synthesis of this compound and its preparation in glyceryl triacetate.

Conclusion

This application note provides a detailed and reproducible protocol for the preparation of this compound in a glyceryl triacetate solution. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize and formulate this important antiseptic for a variety of scientific and developmental applications. The provided quantitative data and workflow diagram serve as valuable resources to ensure consistency and accuracy in the laboratory setting.

References

Long-acting Antimicrobial Applications of Chloroazodin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroazodin, also known as Azochloramid, is a chlorine-releasing antiseptic agent characterized by its bright yellow crystalline appearance and a faint odor of chlorine. It is sparingly soluble in water and organic solvents and exhibits instability when exposed to light or heat. A key feature of this compound is its prolonged antimicrobial action, which is attributed to its slow reaction with water, allowing for a sustained release of its active components. This property makes it a compound of interest for applications requiring long-acting antimicrobial effects, such as in wound dressings and dental applications.

This document provides an overview of the known applications of this compound, alongside generalized experimental protocols for assessing its antimicrobial efficacy. It is important to note that while the long-acting nature of this compound is documented, specific quantitative data on its antimicrobial activity, such as Minimum Inhibitory Concentrations (MICs) and zone of inhibition diameters against specific pathogens, are not extensively available in publicly accessible literature. The provided protocols are therefore based on standard microbiological methods and would require specific adaptation and validation for this compound.

Antimicrobial Spectrum and Mechanism of Action

This compound is recognized for its broad-spectrum antimicrobial activity. Its mechanism of action, characteristic of chlorine-releasing agents, is believed to involve the denaturation of proteins and oxidation of essential enzymes within microbial cells, leading to cell death. The slow hydrolysis of this compound in aqueous environments ensures a continuous and sustained release of the active chlorine species, contributing to its long-lasting antimicrobial effect.

Due to a lack of detailed studies on the specific signaling pathways affected by this compound, a generalized diagram of its proposed mechanism is presented below.

G Proposed Antimicrobial Mechanism of this compound This compound This compound Hydrolysis Slow Hydrolysis (in presence of water) This compound->Hydrolysis ActiveChlorine Active Chlorine Species (e.g., Hypochlorous Acid) Hydrolysis->ActiveChlorine MicrobialCell Microbial Cell ActiveChlorine->MicrobialCell Penetration CellularTargets Essential Cellular Components (Proteins, Enzymes, Nucleic Acids) ActiveChlorine->CellularTargets Interaction with MicrobialCell->CellularTargets OxidativeDamage Oxidative Damage & Denaturation CellularTargets->OxidativeDamage CellDeath Microbial Cell Death OxidativeDamage->CellDeath

Caption: Proposed mechanism of this compound's antimicrobial action.

Long-acting Applications

The sustained release of active chlorine makes this compound suitable for various long-acting antimicrobial applications.

Wound Care

This compound has been historically used for the disinfection of wounds. Its application in wound dressings allows for prolonged antimicrobial activity at the wound site, which can help prevent or treat infections. A common formulation involves a solution of this compound in glyceryl triacetate for use as a wound dressing.

Dentistry

In dentistry, this compound has been utilized for disinfecting dental caries and for lavage and irrigation purposes. Its long-lasting effect is advantageous in controlling the microbial load in the oral cavity.

Quantitative Antimicrobial Data

Table 1: Template for Quantitative Antimicrobial Efficacy of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Biofilm Eradication Concentration (µg/mL)
Staphylococcus aureusATCC 25923Data not availableData not availableData not availableData not available
Pseudomonas aeruginosaATCC 27853Data not availableData not availableData not availableData not available
Escherichia coliATCC 25922Data not availableData not availableData not availableData not available
Candida albicansATCC 10231Data not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial activity of this compound. These protocols should be adapted and optimized based on the specific formulation and intended application.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

G Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination PrepStock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions of This compound in 96-well plate PrepStock->SerialDilution PrepInoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) Inoculation Inoculate wells with Microbial Suspension PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubation->ReadMIC Subculture Subculture from wells with no visible growth onto -free agar (B569324) plates ReadMIC->Subculture IncubatePlates Incubate plates at 37°C for 24-48 hours Subculture->IncubatePlates ReadMBC Determine MBC (Lowest concentration with no colony growth) IncubatePlates->ReadMBC

Caption: Workflow for determining MIC and MBC of this compound.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., glyceryl triacetate or a minimal amount of an organic solvent like DMSO, followed by dilution in sterile broth). The final concentration of the solvent should be non-inhibitory to the test microorganisms.

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium. Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

  • MBC Determination: From the wells showing no visible growth, pipette a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration that results in no colony formation on the agar plate.

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition

This method qualitatively assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

G Workflow for Agar Disk Diffusion Assay PrepInoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) InoculatePlate Inoculate Mueller-Hinton Agar Plate for Confluent Growth PrepInoculum->InoculatePlate PlaceDisk Place Disk on Inoculated Agar Surface InoculatePlate->PlaceDisk ImpregnateDisk Impregnate Sterile Paper Disk with this compound Solution ImpregnateDisk->PlaceDisk IncubatePlate Incubate Plate at 37°C for 18-24 hours PlaceDisk->IncubatePlate MeasureZone Measure Diameter of the Zone of Inhibition (mm) IncubatePlate->MeasureZone

Caption: Workflow for the agar disk diffusion assay.

Methodology:

  • Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Preparation and Application of Disks: Aseptically apply a known concentration of this compound solution to sterile paper disks (6 mm in diameter). Allow the solvent to evaporate. Place the impregnated disk on the surface of the inoculated agar plate. A control disk impregnated with the solvent alone should also be included.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Protocol 3: In Vitro Biofilm Eradication Assay

This protocol assesses the ability of this compound to eradicate pre-formed biofilms.

G Workflow for Biofilm Eradication Assay GrowBiofilm Grow Microbial Biofilm in 96-well plate (24-48 hours) WashBiofilm Gently wash biofilm to remove planktonic cells GrowBiofilm->WashBiofilm TreatBiofilm Add serial dilutions of This compound to wells WashBiofilm->TreatBiofilm IncubateTreatment Incubate for a defined period (e.g., 24 hours) TreatBiofilm->IncubateTreatment AssessViability Assess Biofilm Viability (e.g., Crystal Violet staining, MTT assay, or CFU counting) IncubateTreatment->AssessViability DetermineMBEC Determine Minimum Biofilm Eradication Concentration (MBEC) AssessViability->DetermineMBEC

Caption: Workflow for the in vitro biofilm eradication assay.

Methodology:

  • Biofilm Formation: Grow biofilms of the test microorganism in a 96-well microtiter plate by inoculating wells with a standardized culture and incubating for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with a sterile buffer (e.g., phosphate-buffered saline).

  • Treatment: Add serial dilutions of this compound to the wells containing the pre-formed biofilms. Include a control well with biofilm and treatment-free medium.

  • Incubation: Incubate the plate for a specified contact time (e.g., 24 hours).

  • Viability Assessment: After treatment, wash the wells again to remove the this compound solution. The remaining viable biofilm can be quantified using several methods:

    • Crystal Violet Staining: Stains the total biofilm biomass.

    • MTT or XTT Assay: Measures the metabolic activity of viable cells.

    • Colony Forming Unit (CFU) Counting: Involves scraping the biofilm, resuspending the cells, and plating serial dilutions to count viable colonies.

  • MBEC Determination: The Minimum Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration of this compound required to achieve a significant reduction (e.g., ≥99.9%) in viable biofilm cells compared to the untreated control.

Conclusion

This compound presents a promising option for applications requiring long-acting antimicrobial activity due to its slow, sustained release of active chlorine. While historical use in wound care and dentistry supports its efficacy, a significant gap exists in the publicly available, quantitative data regarding its antimicrobial spectrum and potency. The standardized protocols provided here offer a framework for researchers to systematically evaluate this compound's efficacy against a range of clinically relevant microorganisms and to develop and validate novel long-acting formulations. Further research is crucial to fully characterize its potential and to establish its place in modern antimicrobial therapies.

Application Notes and Protocols for In Vitro Evaluation of Chloroazodin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroazodin, also known as Azochloramide, is a broad-spectrum antimicrobial agent characterized by its stability and activity in the presence of organic matter. As a chlorine-releasing agent, it has historically been used as a topical antiseptic and disinfectant. These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial efficacy, including its activity against planktonic bacteria and biofilms, as well as its cytotoxic profile. Due to the limited recent literature on this compound, this document also includes comparative data for the well-studied antiseptic, chlorhexidine (B1668724), to provide context for the evaluation of its antimicrobial properties.

Mechanism of Action

This compound is a chloramine (B81541) compound that exerts its antimicrobial effect through the gradual release of hypochlorous acid.[1][2] Hypochlorous acid is a potent oxidizing agent that can cause widespread damage to microbial cells. The proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Furthermore, the oxidative stress induced by the released chlorine can lead to the denaturation of proteins and damage to nucleic acids, ultimately resulting in cell death.

G cluster_this compound This compound cluster_bacterial_cell Bacterial Cell cluster_effects Antimicrobial Effects This compound This compound cell_wall Cell Wall/ Outer Membrane This compound->cell_wall Adsorption cytoplasm Cytoplasm This compound->cytoplasm Release of Hypochlorous Acid cell_membrane Cell Membrane cell_wall->cell_membrane Penetration membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption Disruption of Lipid Bilayer protein_denaturation Protein Denaturation cytoplasm->protein_denaturation Oxidative Damage dna_damage DNA Damage cytoplasm->dna_damage Oxidative Damage proteins Proteins dna DNA membrane_disruption->cytoplasm Leakage of Intracellular Components cell_death Cell Death membrane_disruption->cell_death protein_denaturation->cell_death dna_damage->cell_death

Proposed mechanism of action for this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Data

Due to the scarcity of specific MIC data for this compound in recent literature, this table presents data for the related and widely studied antiseptic, chlorhexidine, for comparative purposes.

MicroorganismChlorhexidine MIC (µg/mL)Reference
Pseudomonas aeruginosa80.00[3][4]
Staphylococcus aureus2.67 - 4.0[3][4]
Enterococcus faecalis46.67[3][4]
Escherichia coli2.67[3][4]
Candida albicans2.67[3][4]
Prevotella intermedia2.67[3][4]
Porphyromonas gingivalis2.67[3][4]
Porphyromonas endodontalis2.67[3][4]
Prevotella denticola2.67[3][4]
Prevotella melaninogenica2.67[3][4]
Table 2: Time-Kill Kinetics Summary

This table summarizes the bactericidal activity of chlorhexidine against common pathogens as a reference for expected time-kill kinetics.

MicroorganismAntisepticConcentrationTime to ≥3-log10 Reduction (Bactericidal Effect)Reference
Staphylococcus aureus (MRSA)Chlorhexidine4 x MIC24 hours[5]
Escherichia coliChlorhexidine2 mg/L< 4 hours[5]
Table 3: Biofilm Eradication Data

The following table provides data on the concentration of chlorhexidine required to inhibit and eradicate biofilms.

MicroorganismBiofilm Inhibitory Concentration (BIC) of ChlorhexidineBiofilm Eradication Concentration (BEC) of ChlorhexidineReference
Acinetobacter baumanniiLess effectiveRequires higher concentrations than MIC[6]
Escherichia coliLess effectiveRequires higher concentrations than MIC[6]
Staphylococcus aureus (MRSA)Less effectiveRequires higher concentrations than MIC[6]
Pseudomonas aeruginosaLess effectiveRequires higher concentrations than MIC[6]
Table 4: Cytotoxicity Data

This table presents historical data on the cytotoxicity of Azochloramide (this compound) against fibroblasts.

Cell LineCompoundConcentration (mg/100 mL)Effect on Fibroblast GrowthReference
FibroblastsAzochloramide1Normal growth[3]
FibroblastsAzochloramide2 - 4Very slightly toxic[3]
FibroblastsAzochloramide5Inhibits growth[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_this compound Prepare this compound stock solution serial_dilution Perform 2-fold serial dilutions of this compound in a 96-well microtiter plate prep_this compound->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. incubate->read_mic

Workflow for MIC determination.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the expected MIC.

  • Preparation of Bacterial Inoculum: Inoculate a fresh culture of the test microorganism in MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

G cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis prep_cultures Prepare bacterial cultures to mid-log phase add_this compound Add this compound at different multiples of MIC (e.g., 1x, 2x, 4x MIC) prep_cultures->add_this compound sampling Collect aliquots at specific time points (0, 2, 4, 8, 24 hours) add_this compound->sampling serial_dilute_plate Perform serial dilutions and plate on agar (B569324) sampling->serial_dilute_plate count_colonies Incubate plates and count CFUs serial_dilute_plate->count_colonies plot_curve Plot log10 CFU/mL vs. time to generate time-kill curve count_colonies->plot_curve

Workflow for time-kill kinetics assay.

Materials:

  • This compound

  • Bacterial culture

  • Appropriate growth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium. Dilute the culture in fresh broth and incubate to the mid-logarithmic phase of growth.

  • Exposure: Prepare tubes with fresh broth containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without this compound. Inoculate all tubes with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours, then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Biofilm Eradication Assay

This protocol assesses the ability of this compound to eradicate pre-formed bacterial biofilms.

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification grow_biofilm Grow bacterial biofilm in a 96-well plate for 24-48 hours wash_planktonic Gently wash to remove planktonic cells grow_biofilm->wash_planktonic add_this compound Add this compound at various concentrations wash_planktonic->add_this compound incubate_treatment Incubate for a defined period (e.g., 24 hours) add_this compound->incubate_treatment wash_again Wash to remove this compound incubate_treatment->wash_again stain_cv Stain with 0.1% Crystal Violet wash_again->stain_cv solubilize Solubilize the stain with ethanol (B145695) or acetic acid stain_cv->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Workflow for biofilm eradication assay.

Materials:

  • This compound

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Procedure:

  • Biofilm Formation: Inoculate wells of a 96-well plate with a diluted bacterial culture in TSB. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Removal of Planktonic Cells: Gently aspirate the medium from each well and wash the wells twice with sterile PBS to remove non-adherent cells.

  • Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a control with medium only. Incubate for a further 24 hours.

  • Quantification of Biofilm: a. Aspirate the medium and wash the wells with PBS. b. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Remove the crystal violet solution and wash the wells thoroughly with water. d. Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. e. Measure the absorbance at approximately 570 nm using a microplate reader. f. The percentage of biofilm reduction is calculated relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of mammalian cells.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Analysis seed_cells Seed mammalian cells (e.g., fibroblasts) in a 96-well plate incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence add_this compound Add this compound at various concentrations incubate_adherence->add_this compound incubate_exposure Incubate for 24-72 hours add_this compound->incubate_exposure add_mtt Add MTT reagent to each well incubate_exposure->add_mtt incubate_formazan Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_formazan solubilize_formazan Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize_formazan read_absorbance Measure absorbance at ~570 nm solubilize_formazan->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Workflow for MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a cell-free blank.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Conclusion

These application notes provide a framework for the comprehensive in vitro evaluation of this compound's antimicrobial properties. While specific quantitative data for this compound is limited in recent scientific literature, the provided protocols for determining MIC, time-kill kinetics, biofilm eradication, and cytotoxicity will enable researchers to generate valuable data. The inclusion of comparative information on chlorhexidine serves as a benchmark for interpreting the efficacy of this compound. Further research is warranted to fully characterize the antimicrobial spectrum and mechanism of action of this historical yet potentially relevant antiseptic.

References

Chloroazodin as a Topical Antiseptic: An Overview of Available Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the topic of Chloroazodin and its application as a topical antiseptic in experimental models. Following a comprehensive review of available scientific literature, it has become evident that while this compound has a history of use as an antiseptic, there is a notable scarcity of recent, detailed experimental data comparable to more contemporary agents. This document summarizes the available information and outlines the limitations in providing extensive application notes and protocols as originally requested.

Historical Context and Properties

This compound, also known by the name Azochloramid, is an organic chloramine (B81541) compound.[1] Historically, it was used for disinfecting wounds, in dental applications for packing caries, and for lavage and irrigation.[2][3][4] Its mechanism of action is based on the slow release of chlorine, which imparts a mild but sustained antimicrobial effect.[1] This slow release was considered advantageous for long-lasting antiseptic action.[2][3]

However, reports also indicate that this compound has a high potential for tissue irritation, which may have contributed to its diminished use in clinical and experimental settings over time.[1] The compound is also noted to be sensitive to light and heat, and its decomposition can be accelerated by contact with metals.[1]

Limitations in Current Experimental Data

Despite extensive searches for in vitro and in vivo studies, there is a significant lack of contemporary research detailing the efficacy and safety of this compound in experimental models. The vast majority of recent research on topical antiseptics focuses on compounds such as chlorhexidine, povidone-iodine, and other novel antimicrobial agents. This has resulted in the following limitations for this report:

  • Lack of Quantitative Antimicrobial Data: No recent studies were identified that provide comprehensive data on the Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs) of this compound against a broad range of clinically relevant microorganisms.

  • Insufficient Wound Healing Model Data: While historical use in wounds is mentioned, detailed protocols and quantitative outcomes (e.g., wound closure rates, histological analysis) from controlled in vivo experimental models are not available in the reviewed literature.

  • No Biofilm Eradication Studies: There is no specific experimental data on the efficacy of this compound in the eradication of bacterial biofilms, a critical aspect of modern antiseptic research.

  • Limited Cytotoxicity Data: Detailed cytotoxicity profiles on various cell lines (e.g., keratinocytes, fibroblasts) are not available to quantify the tissue-irritating potential mentioned in older texts.

Due to this lack of specific, quantitative, and procedural data, the creation of detailed Application Notes with structured data tables and experimental protocols as per the initial request is not feasible at this time.

Summary of Known Information

While detailed experimental protocols are not available, the general application of this compound, as described in historical literature, involved its use in very dilute solutions for wound irrigation and as a dressing.[2][3] A solution in glyceryl triacetate was also used for wound dressings.[2][3]

Proposed Experimental Workflow for Future Research

For researchers interested in reinvestigating the potential of this compound, a modern experimental workflow would be necessary to generate the data required for a comprehensive evaluation. The following diagram outlines a potential logical workflow for such a research program.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Preclinical Development Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Cytotoxicity Assays Cytotoxicity Assays Antimicrobial Susceptibility Testing->Cytotoxicity Assays Determine Efficacy Biofilm Eradication Assays Biofilm Eradication Assays Cytotoxicity Assays->Biofilm Eradication Assays Assess Safety Animal Wound Healing Model Animal Wound Healing Model Biofilm Eradication Assays->Animal Wound Healing Model Promising Results Histological Analysis Histological Analysis Animal Wound Healing Model->Histological Analysis Evaluate Healing Bacterial Load Assessment Bacterial Load Assessment Animal Wound Healing Model->Bacterial Load Assessment Assess Antimicrobial Effect Formulation Development Formulation Development Histological Analysis->Formulation Development Bacterial Load Assessment->Formulation Development Stability Testing Stability Testing Formulation Development->Stability Testing

Caption: Logical workflow for modern evaluation of a topical antiseptic.

Conclusion

While this compound is a historically recognized antiseptic, its use has largely been superseded by other agents for which extensive safety and efficacy data are available. The current body of scientific literature lacks the detailed experimental data necessary to produce comprehensive application notes and protocols for its use in modern research settings. Future research, following a structured experimental workflow, would be required to re-establish the potential of this compound as a viable topical antiseptic.

References

Methods for Studying Chloroazodin's Effect on Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The study of novel anti-biofilm compounds is crucial for the development of effective treatment strategies. This document provides detailed application notes and protocols for investigating the effect of Chloroazodin on bacterial biofilms.

Note on Data Availability: As of the last update, specific quantitative data and detailed mechanistic studies on the anti-biofilm effects of this compound are limited in the publicly available scientific literature. Therefore, this document provides established, general protocols for assessing the anti-biofilm activity of a compound. To illustrate the application of these protocols and the presentation of data, examples using the well-studied antiseptic, chlorhexidine, are included. Researchers are encouraged to apply these methods to generate specific data for this compound.

Section 1: Quantitative Analysis of Anti-Biofilm Activity

The efficacy of an anti-biofilm agent is quantified by its ability to inhibit biofilm formation and eradicate pre-formed biofilms. The following are key quantitative parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an agent that inhibits the formation of a biofilm by at least 80%.[1]

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[2][3][4][5]

Table 1: Illustrative Anti-biofilm Activity of Chlorhexidine against Staphylococcus aureus

ParameterConcentration (µg/mL)Reference
MIC128[1]
MBIC64[1]
MBEC512[1]

Table 2: Illustrative Biofilm Inhibition by Chlorhexidine against various bacteria

Bacterial SpeciesAntisepticConcentrationBiofilm Inhibition (%)Reference
Escherichia coli G1473ChlorhexidineMICTotal Inhibition[1]
Klebsiella pneumoniae CF504ChlorhexidineMICTotal Inhibition[1]
Pseudomonas aeruginosa PAO1Chlorhexidine>MICGrowth Inhibition[1]
Staphylococcus epidermidis CIP53124Chlorhexidine1/2, 1/4, 1/8 MICIncreased Biofilm Formation[1]

Section 2: Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Mueller-Hinton Broth - MHB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a plate reader to determine bacterial growth.

  • The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol for Biofilm Formation Inhibition Assay (MBIC)

This protocol utilizes the crystal violet (CV) staining method to quantify biofilm biomass.[6][7][8][9]

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • PBS

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add the bacterial suspension (adjusted to ~10^7 CFU/mL) to each well.[6][7] Include controls.

  • Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.[6][7]

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Air dry the plate for 15 minutes.[8]

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[1]

  • Wash the wells three times with PBS to remove excess stain.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.

  • Measure the absorbance at 570-595 nm.[1]

  • The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the control.

Experimental Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_bact Prepare Bacterial Suspension inoculate Inoculate 96-well Plate prep_bact->inoculate prep_comp Prepare this compound Serial Dilutions prep_comp->inoculate incubate Incubate (24h, 37°C) inoculate->incubate wash1 Wash with PBS incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 dissolve Dissolve Dye wash2->dissolve read Read Absorbance dissolve->read

Caption: Workflow for the biofilm inhibition assay.

Protocol for Eradication of Pre-formed Biofilms (MBEC)

This protocol assesses the ability of this compound to destroy established biofilms.[3][4][5][10]

Materials:

  • Same as for the biofilm inhibition assay.

Procedure:

  • Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2 and 3), but without the addition of this compound.

  • After 24 hours, gently remove the planktonic cells by washing with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described above (inhibition assay steps 4-9).

  • The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.[11][12][13][14]

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture

  • Appropriate growth medium

  • This compound solution

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes for 24-48 hours.

  • Treat the biofilms with the desired concentration of this compound for a specific duration. Include an untreated control.

  • Gently wash with PBS.

  • Stain the biofilms with a combination of live/dead fluorescent dyes according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analyze the images to quantify biofilm thickness, biovolume, and the ratio of live to dead cells.

General Workflow for CLSM Analysis

G cluster_growth Biofilm Growth cluster_treatment Treatment cluster_imaging Imaging grow Grow Biofilm on Glass Surface treat Treat with this compound grow->treat stain Stain with Fluorescent Dyes treat->stain visualize Visualize with CLSM stain->visualize analyze Image Analysis visualize->analyze

Caption: Workflow for CLSM visualization of biofilms.

Section 3: Investigating Mechanisms of Action - Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that regulates biofilm formation and virulence in many bacteria. Investigating the effect of this compound on QS can provide insights into its mechanism of action.

Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa has at least two well-characterized AHL-mediated QS systems, las and rhl. The las system, regulated by LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and controls the rhl system. The rhl system is regulated by RhlR and its autoinducer C4-HSL. These systems control the expression of numerous virulence factors and genes involved in biofilm development.[15]

Illustrative Signaling Pathway of P. aeruginosa Quorum Sensing

G LasI LasI oxo_C12_HSL 3-oxo-C12-HSL LasI->oxo_C12_HSL synthesizes LasR LasR LasR_HSL LasR-HSL Complex LasR->LasR_HSL oxo_C12_HSL->LasR binds RhlI RhlI LasR_HSL->RhlI activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR_HSL->Virulence_Biofilm activates C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR RhlR RhlR_HSL RhlR-HSL Complex RhlR->RhlR_HSL C4_HSL->RhlR binds RhlR_HSL->Virulence_Biofilm activates

Caption: Simplified las and rhl quorum sensing in P. aeruginosa.

Quorum Sensing in Staphylococcus aureus

The accessory gene regulator (agr) system is a major QS system in S. aureus. It is a two-component system regulated by an autoinducing peptide (AIP). The agr system upregulates the expression of secreted virulence factors and downregulates surface proteins, playing a crucial role in the transition from a colonizing to an invasive phenotype.[16][17][18][19]

Illustrative Signaling Pathway of S. aureus agr Quorum Sensing

G cluster_operon agr Operon AgrD AgrD (pro-peptide) AgrB AgrB (transporter) AgrD->AgrB processed by AIP AIP AgrB->AIP exports AgrC AgrC (receptor) AgrA AgrA (regulator) AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII activates transcription AIP->AgrC activates Virulence Secreted Virulence Factors RNAIII->Virulence upregulates Surface_Proteins Surface Proteins RNAIII->Surface_Proteins downregulates

References

Chloroazodin: Application in Root Canal Disinfection - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chloroazodin, also known as Azochloramid, is an organic chloramine (B81541) compound that has been historically investigated for its potential application as a root canal irrigant and intracanal medicament. Its proposed utility in endodontics stems from its characteristic as a mild, yet persistent, antimicrobial agent. The mechanism of action is attributed to the slow and sustained release of chlorine, which can exert a bactericidal effect over an extended period.

However, it is crucial to note that contemporary endodontic research on this compound is exceedingly limited. A comprehensive review of recent scientific literature reveals a significant scarcity of in-depth studies and quantitative data regarding its efficacy and safety for root canal disinfection. Much of the available information is historical, and the compound is not a mainstream irrigant in modern endodontic practice. In contrast, significant research exists for other agents like sodium hypochlorite (B82951) and chlorhexidine (B1668724).

Chemical and Physical Properties

This compound is a bright yellow crystalline solid with a faint chlorine-like odor. It is sparingly soluble in water and its stability is compromised by exposure to light and contact with metals, which accelerates its decomposition.[1][2][3]

Summary of Properties

PropertyDescriptionCitation
Chemical Name N,N'-Dichloroazodicarbonamidine[2]
Synonym Azochloramid[1]
Appearance Bright yellow crystalline solid[2]
Solubility Slightly soluble in water[1][3]
Stability Light sensitive; decomposition accelerated by metals[1][3]
Antimicrobial Action Slow release of chlorine, providing sustained action[1]
Reactivity Less reactive with organic matter compared to other chlorine compounds[1]
Reported Concerns High tissue-irritating potential[1]

Experimental Protocols

General Experimental Workflow for Evaluating a Novel Root Canal Irrigant

G cluster_0 In Vitro Antimicrobial Efficacy cluster_1 Cytotoxicity & Biocompatibility cluster_2 Physicochemical & Mechanical Properties cluster_3 Ex Vivo & In Vivo Studies A MIC & MBC Determination (e.g., against E. faecalis) B Time-Kill Assays A->B D Cell Viability Assays (e.g., MTT on PDL fibroblasts) C Biofilm Eradication Assays (e.g., on dentin blocks) B->C J Disinfection of Extracted Teeth C->J E Apoptosis/Necrosis Assays D->E G Effect on Dentin Microhardness F Genotoxicity Testing E->F K Animal Model Studies (e.g., periapical lesion healing) F->K H Smear Layer Removal Efficacy (SEM) G->H H->J I Chemical Stability Analysis J->K end Clinical Application Assessment K->end start Candidate Irrigant (this compound) start->A start->D start->G

Caption: Generalized workflow for the evaluation of a root canal irrigant.

Signaling Pathways

Due to the limited research on this compound in endodontics, specific signaling pathways related to its antimicrobial action or cytotoxicity in dental pulp or periodontal ligament cells have not been elucidated. A general representation of the proposed mechanism of action is based on its chemical properties.

Proposed Mechanism of Action of this compound

G This compound This compound (Azochloramid) chlorine Slow Release of Active Chlorine This compound->chlorine disruption Oxidative Damage to Cellular Components (Proteins, DNA, Lipids) chlorine->disruption bacterial_cell Bacterial Cell bacterial_cell->disruption cell_death Bactericidal Effect disruption->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

While this compound presents an interesting historical profile as a potential root canal disinfectant with sustained antimicrobial action, the lack of current, robust scientific evidence significantly limits its recommendation for clinical use or further development without substantial foundational research. Professionals in drug development and research should be aware of its historical context but must recognize the necessity for comprehensive in vitro and in vivo studies to validate its efficacy and biocompatibility against modern endodontic standards. The high tissue-irritating potential mentioned in historical literature would be a critical aspect to address in any future investigations.

References

Application Notes and Protocols for Chloroazodin as a Disinfectant in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chloroazodin is an aliphatic chloramine (B81541) derivative recognized for its potent and prolonged antimicrobial properties.[1] It is classified as an antiseptic and disinfectant for veterinary use, presenting as a bright yellow crystalline solid with a faint chlorine odor.[1][2] Its utility in veterinary medicine stems from its broad-spectrum activity against a variety of microorganisms, though detailed clinical and in-vitro studies are not as extensively published as for other common antiseptics like chlorhexidine.

Mechanism of Action

As a chlorine-releasing agent, the antiseptic action of this compound is attributed to its slow decomposition in the presence of water, which leads to the gradual release of active chlorine.[2] This sustained release provides a long-lasting disinfectant effect at the site of application. The released chlorine acts as a potent oxidizing agent, which is understood to disrupt microbial cell membranes, denature essential proteins, and inhibit enzyme systems, ultimately leading to cell death.

Key Properties and Applications

  • Prolonged Activity: this compound's slow reaction with water results in a sustained antiseptic action, making it suitable for applications where long-term microbial control is desired, such as in wound dressings.[2]

  • Broad-Spectrum Potential: It is reported to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts.[1] However, specific efficacy data against common veterinary pathogens is limited in publicly available literature.

  • Formulations: this compound is very slightly soluble in water but can be formulated in solutions with glyceryl triacetate for use in wound dressings or diluted in vegetable oils.[1][2]

  • Veterinary Uses: It is indicated for use as a topical antiseptic for wound disinfection, lavage, and irrigation.[1][2]

Limitations and Considerations

  • Data Scarcity: There is a notable lack of comprehensive, peer-reviewed studies detailing the quantitative efficacy of this compound against specific veterinary pathogens. Researchers should consider conducting initial in-vitro susceptibility testing to determine its effectiveness for their specific applications.

  • Stability: this compound is sensitive to light and heat and can decompose explosively at temperatures above 155°C.[2] Its decomposition is also accelerated by contact with metals.[1] Solutions should be stored in light-resistant containers and away from heat sources.

Data Presentation

Due to the limited availability of quantitative data in the scientific literature for this compound in veterinary applications, the following tables provide a summary of its general properties and a comparative overview with a more widely studied veterinary disinfectant, chlorhexidine, for illustrative purposes.

Table 1: Physicochemical Properties of this compound

PropertyDescription
Chemical Name N,N'-Dichlorodiazenedicarboximidamide
Molecular Formula C₂H₄Cl₂N₆
Appearance Bright yellow needles, plates, or flakes
Odor Faint chlorine-like odor
Solubility Very slightly soluble in water; sparingly soluble in alcohol; slightly soluble in glycerol (B35011) and glyceryl triacetate.
Stability Decomposes on exposure to light and heat; decomposition is accelerated by metals. Explodes at approximately 155°C.
Primary Veterinary Use Topical antiseptic and disinfectant

Table 2: Qualitative Comparison of this compound and Chlorhexidine

FeatureThis compoundChlorhexidine
Mechanism of Action Slow release of active chlorine, leading to oxidation of cellular components.Disrupts microbial cell membranes, causing leakage of intracellular contents.
Spectrum of Activity Broad-spectrum (bacteria, fungi, yeasts) - specific data is limited.Broad-spectrum (Gram-positive and Gram-negative bacteria, fungi, some viruses). Extensive efficacy data is available.
Onset of Action Slower, but with prolonged effect.Rapid onset of action.
Residual Activity Long-lasting due to slow decomposition.[2]Exhibits good residual activity due to its ability to bind to skin proteins.
Effect of Organic Matter Activity is likely reduced, a common characteristic of chlorine compounds.Activity can be reduced in the presence of organic matter.
Available Data Limited peer-reviewed veterinary efficacy and safety data.Extensive body of research in both veterinary and human medicine.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound as a disinfectant. These should be adapted and optimized based on specific research needs and institutional guidelines.

Protocol 3.1: In-Vitro Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against relevant veterinary pathogens.

Materials:

  • This compound

  • Appropriate solvent (e.g., glyceryl triacetate, followed by dilution in a suitable vehicle)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Cultures of veterinary pathogens (e.g., Staphylococcus pseudintermedius, Escherichia coli, Pseudomonas aeruginosa)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the 96-well plates.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (microorganism in broth without this compound) and negative control wells (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol 3.2: Evaluation of Disinfectant Efficacy on a Hard Surface

Objective: To assess the bactericidal activity of a this compound solution on a non-porous surface.

Materials:

  • This compound solution at the desired concentration

  • Sterile carriers (e.g., stainless steel or glass coupons)

  • Culture of a representative veterinary pathogen

  • Neutralizing broth (to inactivate the disinfectant)

  • Standard plate count agar (B569324)

  • Sterile swabs

Procedure:

  • Inoculate the sterile carriers with a standardized suspension of the test microorganism and allow them to dry in a biosafety cabinet.

  • Immerse the inoculated carriers in the this compound disinfectant solution for a specified contact time (e.g., 1, 5, 10 minutes).

  • After the contact time, transfer the carriers to a tube containing neutralizing broth to stop the action of the disinfectant.

  • Vortex or sonicate the tube to dislodge any surviving bacteria from the carrier.

  • Perform serial dilutions of the neutralizing broth and plate onto agar plates.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculate the log reduction in viable bacteria compared to control carriers not exposed to the disinfectant.

Visualizations

G cluster_this compound This compound Action cluster_microbe Microbial Cell This compound This compound (N,N'-Dichlorodiazenedicarboximidamide) Water Water (H₂O) (from tissue/environment) This compound->Water Contact ActiveChlorine Slow Release of Active Chlorine (Cl) Water->ActiveChlorine Decomposition CellMembrane Cell Membrane Disruption ActiveChlorine->CellMembrane Oxidation ProteinDenaturation Protein Denaturation ActiveChlorine->ProteinDenaturation Oxidation EnzymeInhibition Enzyme Inhibition ActiveChlorine->EnzymeInhibition Oxidation CellDeath Microbial Cell Death CellMembrane->CellDeath ProteinDenaturation->CellDeath EnzymeInhibition->CellDeath

Caption: Generalized mechanism of action for this compound.

G start Start: Inoculate Surface Carrier dry Dry Carrier in Biosafety Cabinet start->dry expose Expose Carrier to This compound Solution (Defined Contact Time) dry->expose neutralize Transfer Carrier to Neutralizing Broth expose->neutralize dislodge Vortex/Sonicate to Dislodge Survivors neutralize->dislodge dilute Serial Dilution of Neutralizing Broth dislodge->dilute plate Plate Dilutions on Agar dilute->plate incubate Incubate Plates plate->incubate count Count CFUs and Calculate Log Reduction incubate->count

Caption: Experimental workflow for surface disinfection efficacy testing.

References

Troubleshooting & Optimization

Chloroazodin Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of chloroazodin in aqueous solutions. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide combines known properties of this compound with established principles of drug stability and degradation, drawing parallels with structurally related compounds where applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, with the chemical name N,N'-dichloroazodicarbonamidine (CAS No. 502-98-7; Molecular Formula: C2H4Cl2N6), is a yellow crystalline solid.[1][2][3] It is known to be largely insoluble in water and organic solvents, but it is soluble enough to be used in dilute aqueous solutions for antiseptic purposes.[1][2] A key characteristic is its prolonged antiseptic action, which is attributed to its very slow reaction with water.[1][2]

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is influenced by several factors, primarily:

  • Light Exposure: this compound is unstable in the presence of light.[1][2] Photodegradation can lead to the breakdown of the molecule.

  • Temperature: The compound is sensitive to heat and is reported to explode if heated above 155°C.[1][2] Elevated temperatures will accelerate its degradation in solution.

  • pH: The pH of the aqueous solution can significantly impact the rate of hydrolysis, a key degradation pathway for many pharmaceuticals. While specific data for this compound is scarce, related compounds show pH-dependent stability.

  • Presence of Oxidizing or Reducing Agents: As a chlorinated compound, this compound's stability can be compromised by the presence of substances that can induce oxidation or reduction reactions.

  • Compatibility with Excipients: Interactions with other components in a formulation can affect the stability of this compound.[4][5][6][7]

Q3: How should aqueous solutions of this compound be prepared and stored to maximize stability?

To enhance the stability of this compound aqueous solutions, the following practices are recommended:

  • Preparation: Due to its low water solubility, prepare dilute solutions.[1][2] Use high-purity water to avoid contaminants that could catalyze degradation.

  • Storage Conditions:

    • Light Protection: Always store solutions in amber or opaque containers to protect from light.

    • Temperature Control: Store solutions at controlled room temperature or under refrigeration, avoiding freezing and high temperatures.

    • pH Consideration: While optimal pH is not definitively established for this compound, maintaining a neutral pH is a reasonable starting point for minimizing hydrolysis, based on general principles of drug stability.

    • Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen can help prevent oxidative degradation.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Rapid loss of potency in the prepared this compound solution. - Exposure to light.- Elevated storage temperature.- Inappropriate pH of the solution.- Presence of contaminants in the water or glassware.- Ensure the solution is stored in a light-protected container.- Verify the storage temperature is within the recommended range.- Measure and adjust the pH of the solution if necessary.- Use high-purity water and thoroughly clean glassware for solution preparation.
Visible precipitation or color change in the solution. - Degradation of this compound leading to insoluble products.- Exceeding the solubility limit of this compound.- Incompatibility with other components in the formulation.- Prepare a fresh, more dilute solution.- Analyze the precipitate to identify its composition.- If formulated with other excipients, conduct compatibility studies.
Inconsistent results in analytical assays (e.g., HPLC). - On-going degradation of the sample during analysis.- Adsorption of this compound to the analytical column or vials.- Use of a non-stability-indicating analytical method.- Keep sample vials in the autosampler cool and protected from light.- Use silanized vials to minimize adsorption.- Develop and validate a stability-indicating HPLC method that separates the intact drug from its degradation products.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables provide a general overview of factors influencing drug stability.

Table 1: General Factors Affecting the Stability of Pharmaceuticals in Aqueous Solution.

ParameterGeneral Effect on StabilityRecommendations for this compound (based on general principles)
pH Can catalyze hydrolysis (acidic or basic conditions).Maintain a pH as close to neutral as possible, unless specific studies indicate otherwise.
Temperature Increased temperature accelerates degradation reactions.Store at controlled room temperature or refrigerated. Avoid heat.
Light Can induce photodegradation.Protect from light at all times using amber or opaque containers.
Oxygen Can lead to oxidative degradation.For long-term storage, consider deoxygenating the solvent and storing under an inert atmosphere.
Excipients Can interact with the active ingredient, leading to degradation.Conduct compatibility studies with all formulation components.

Experimental Protocols

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9][10][11]

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable co-solvent (if necessary due to low aqueous solubility) and then dilute with water to a known concentration.

  • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Keep a sample at room temperature for a defined period.

  • Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep the sample at room temperature for a defined period.

  • Thermal Degradation: Keep a sample of the this compound solution in an oven at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a sample of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV-Vis or Diode Array Detector (DAD)

Initial Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (start with a wavelength around its λmax).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Development and Validation:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject samples from the forced degradation studies.

  • Optimize the mobile phase composition and gradient to achieve good separation between the this compound peak and any degradation product peaks.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Chloroazodin_Degradation_Pathway This compound This compound (C₂H₄Cl₂N₆) Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Photodegradation Photodegradation (Light) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Degradation_Products Various Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Illustrative degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Aqueous Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Chloroazodin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chloroazodin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

This compound is a crystalline solid that is known to be poorly soluble in water and many common organic solvents.[1] This inherent low solubility can pose a significant challenge when preparing solutions for in vitro studies, where precise and consistent concentrations are crucial for reliable results.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

When facing difficulties in dissolving this compound, a systematic approach is recommended. Start with small-scale solubility testing in a range of solvents. Mechanical agitation, such as vortexing or sonication, can aid in the dissolution process. Gentle warming may also be employed, but caution is advised due to this compound's potential instability at elevated temperatures.

Q3: Can I use co-solvents to improve this compound solubility?

Yes, using a co-solvent system is a common and effective strategy. A small amount of a water-miscible organic solvent can be used to dissolve this compound before diluting it into your aqueous buffer or cell culture medium. Common choices include Dimethyl Sulfoxide (B87167) (DMSO) and ethanol.

Q4: My this compound dissolves in the organic solvent but precipitates upon dilution in my aqueous medium. What should I do?

This is a common phenomenon known as "salting out" or precipitation. To mitigate this, consider the following:

  • Optimize the dilution process: Add the this compound stock solution to the aqueous medium dropwise while vortexing to ensure rapid and uniform mixing.

  • Adjust the final solvent concentration: While high concentrations of organic solvents can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% DMSO or ethanol. Determine the maximum tolerable concentration for your specific cell line and aim to keep the final solvent concentration within this limit.

  • Use solubility enhancers: Incorporating excipients like cyclodextrins into your aqueous medium can help to keep this compound in solution.

Q5: How stable is this compound in cell culture medium?

The stability of this compound in aqueous solutions, including cell culture media, can be a concern. It is sensitive to light and heat, which can lead to degradation over time. It is crucial to perform a stability study under your specific experimental conditions (e.g., temperature, light exposure, media composition) to determine the effective concentration of the active compound throughout your assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or low solubility in the selected solvent.Increase the solvent volume incrementally. If solubility remains poor, test alternative solvents with different polarities (e.g., DMSO, Ethanol, Polyethylene Glycol).
The solution is cloudy or contains visible particles after dissolution. Incomplete dissolution or presence of insoluble impurities.Use mechanical assistance like vortexing or sonication. If cloudiness persists, consider filtering the solution through a 0.22 µm syringe filter, but be aware this may remove some of the undissolved compound.
This compound precipitates out of solution after dilution into aqueous media. The final concentration of the organic co-solvent is too low to maintain solubility.Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium. Perform a stepwise dilution. Consider using solubility enhancers like cyclodextrins in the aqueous medium.
Inconsistent or non-reproducible results in in vitro assays. Degradation of this compound in the stock solution or in the final assay medium.Prepare fresh stock solutions for each experiment. Protect solutions from light and heat. Conduct a time-course stability study of this compound in your cell culture medium at 37°C to determine its half-life under your experimental conditions.
Observed cytotoxicity in vehicle control wells. The concentration of the organic co-solvent is too high for the cells.Determine the maximum tolerable solvent concentration for your specific cell line using a dose-response experiment with the solvent alone. Ensure the final solvent concentration in your this compound experiments does not exceed this limit.

Quantitative Data: this compound Solubility

Quantitative solubility data for this compound in solvents suitable for in vitro studies is not extensively available in published literature. The following table provides representative solubility ranges for poorly soluble compounds in common solvents to guide initial solvent selection. It is imperative to experimentally determine the solubility of your specific batch of this compound.

Solvent Anticipated Solubility Range (mg/mL) Notes
Dimethyl Sulfoxide (DMSO) 1 - 50A strong aprotic solvent capable of dissolving a wide range of compounds.[2]
Ethanol 1 - 20A protic solvent, often used as a co-solvent.
Polyethylene Glycol (PEG 400) 1 - 30A viscous, water-miscible polymer often used to enhance the solubility of hydrophobic drugs.[3]
Glyceryl Triacetate (Triacetin) 1 - 10Mentioned as a solvent for this compound in some literature.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, PEG 400)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of each solvent in a separate vial.

    • Vortex the vials vigorously for 2 minutes.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.

  • Quantification of Dissolved this compound:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

Protocol 2: Preparation of this compound Stock and Working Solutions

Objective: To prepare a clear, sterile-filtered stock solution of this compound and dilute it to a working concentration for in vitro assays.

Materials:

  • This compound powder

  • Sterile DMSO or other suitable solvent

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Under aseptic conditions, weigh out the required amount of this compound.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex until the this compound is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 100 µM in cell culture medium):

    • Thaw an aliquot of the stock solution.

    • Pre-warm the cell culture medium to 37°C.

    • Add the required volume of the this compound stock solution to the pre-warmed medium while gently vortexing to ensure rapid mixing and prevent precipitation.

    • Use the working solution immediately for your experiments.

Protocol 3: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound working solution in cell culture medium

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable column and detector

Procedure:

  • Incubation:

    • Prepare a sufficient volume of the this compound working solution in your cell culture medium.

    • Dispense aliquots of the solution into sterile microcentrifuge tubes for each time point.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Once all time points are collected, thaw the samples.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.

    • Determine the half-life (t½) of this compound in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter stock Stock Solution filter->stock dilute Dilute to Working Concentration in Media stock->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay results Analyze Results assay->results end End results->end troubleshooting_workflow start Solubility Issue? dissolves Dissolves in Organic Solvent? start->dissolves precipitates Precipitates on Dilution? dissolves->precipitates Yes try_solvent Try Alternative Solvents (DMSO, Ethanol, PEG) dissolves->try_solvent No inconsistent Inconsistent Results? precipitates->inconsistent No optimize_dilution Optimize Dilution (Vortexing, Slow Addition) precipitates->optimize_dilution Yes check_stability Check Stability in Media (HPLC) inconsistent->check_stability Yes use_enhancers Use Solubility Enhancers (Cyclodextrins) optimize_dilution->use_enhancers check_cytotoxicity Check Solvent Cytotoxicity check_stability->check_cytotoxicity

References

Overcoming Chloroazodin instability to light and heat in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the inherent instability of Chloroazodin to light and heat in experimental settings. The following information is designed to help you troubleshoot common issues and establish robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a crystalline solid known to be unstable when exposed to light and heat. It is particularly susceptible to photodegradation and thermal decomposition. If heated above 155°C, it can explode. Therefore, proper storage and handling are critical to maintain its integrity and ensure experimental reproducibility.

Q2: How should I store this compound powder and solutions?

A2: To minimize degradation, store solid this compound and any prepared solutions in a cool, dark place. The solid drug should be kept in a tightly sealed, light-resistant container. For solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution in an amber vial or a container wrapped in aluminum foil at 2-8°C.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your this compound solution, such as a shift from its typical bright yellow, is a visual indicator of degradation. This is often due to exposure to light or elevated temperatures, leading to the formation of unknown decomposition products. If you observe a color change, it is recommended to discard the solution and prepare a fresh batch.

Q4: What are the general strategies to enhance the stability of this compound in my experiments?

A4: Several strategies can be employed to mitigate the instability of this compound:

  • Light Protection: Always work with this compound solutions in a dimly lit environment or use amber-colored glassware. Protect solutions from direct light sources during preparation, storage, and the experiment itself.

  • Temperature Control: Maintain your experimental setup at a controlled, cool temperature. Avoid exposing this compound solutions to high temperatures for extended periods.

  • Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation, which can be initiated by light and heat. Common pharmaceutical antioxidants that could be tested include Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Ascorbic Acid.[1] The optimal antioxidant and its concentration would need to be determined experimentally.

  • pH Control: The stability of this compound may be pH-dependent. Maintaining an optimal pH for your solution using appropriate buffers can enhance stability.

  • Inert Atmosphere: For highly sensitive experiments, preparing and handling this compound solutions under an inert atmosphere, such as nitrogen or argon, can minimize oxidative degradation.

Troubleshooting Guides

Problem 1: I am observing a high degree of variability in my experimental results when using this compound.

  • Possible Cause: Inconsistent degradation of this compound between experiments.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare a fresh solution of this compound for each experiment immediately before use.

    • Control Light Exposure: Ensure that all experiments are conducted under identical, low-light conditions. Use light-blocking materials on your experimental apparatus where appropriate.

    • Maintain Consistent Temperature: Use a temperature-controlled environment (e.g., a water bath or incubator) for your experiments.

    • Perform a Stability Test: Conduct a preliminary stability study of your this compound solution under your specific experimental conditions to determine its rate of degradation (see Experimental Protocol 1).

Problem 2: My positive controls with this compound are showing weaker than expected activity.

  • Possible Cause: Significant degradation of this compound has occurred, reducing its effective concentration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your stock of solid this compound is stored correctly in a cool, dark, and dry place.

    • Assess Solution Age: If you are using a pre-made solution, it has likely degraded. Prepare a fresh solution.

    • Incorporate a Stabilizer: Consider adding a suitable antioxidant to your solution. A pilot experiment to test the compatibility and efficacy of different antioxidants is recommended.

    • Quantify Concentration: Use an analytical method like HPLC to determine the actual concentration of this compound in your solution at the start of the experiment.

Data Presentation

Table 1: Example Degradation Profile of this compound (100 µg/mL in Phosphate Buffered Saline, pH 7.4)

ConditionTime (hours)Remaining this compound (%)
Dark, 4°C 0100
299.5
499.1
898.2
2495.8
Ambient Light, 25°C 0100
285.3
472.1
855.6
2420.4
Dark, 37°C 0100
292.7
485.9
873.8
2445.2

Experimental Protocols

Protocol 1: Determining the Stability of a this compound Solution

This protocol outlines a method to quantify the degradation of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder in a low-light environment.

    • Dissolve the powder in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer) to create a concentrated stock solution. Protect this solution from light immediately.

  • Preparation of Test Samples:

    • Dilute the stock solution to the final experimental concentration in your chosen buffer or medium.

    • Aliquot the solution into multiple amber vials or vials wrapped in aluminum foil.

  • Incubation under Stress Conditions:

    • Light Stress: Expose a set of samples to a controlled light source (e.g., a photostability chamber with a known lux level) at a constant temperature.

    • Thermal Stress: Place a set of samples in a temperature-controlled incubator or water bath at the desired temperature, ensuring they are protected from light.

    • Control: Store a set of samples at 2-8°C in the dark.

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each stress condition and the control.

    • Immediately analyze the samples or store them at -80°C until analysis to halt further degradation.

  • Analysis by HPLC:

    • Use a validated stability-indicating HPLC method to quantify the concentration of this compound in each sample.

    • The mobile phase and column selection will depend on the specific properties of this compound and should be optimized. A C18 column with a mobile phase of acetonitrile (B52724) and water with a suitable modifier is a common starting point for similar compounds.

    • Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Experimental_Workflow_for_Chloroazodin_Stability_Testing cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Test Samples (in amber vials) prep_stock->prep_samples light_stress Light Exposure (Controlled Temp) prep_samples->light_stress thermal_stress Thermal Exposure (Dark) prep_samples->thermal_stress control Control (4°C, Dark) prep_samples->control sampling Sample at Time Points light_stress->sampling thermal_stress->sampling control->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetic Modeling hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic_for_Chloroazodin_Instability start Inconsistent or Weak Experimental Results check_prep Review Solution Preparation Protocol start->check_prep old_solution Solution Prepared in Advance? check_prep->old_solution fresh_solution Use Freshly Prepared Solution for Each Exp. check_env Assess Experimental Environment fresh_solution->check_env old_solution->fresh_solution Yes old_solution->check_env No light_exposure Consistent Light Exposure? check_env->light_exposure temp_control Consistent Temp. Control? light_exposure->temp_control Yes implement_controls Implement Light & Temp Controls (Amber Vials, Water Bath, etc.) light_exposure->implement_controls No temp_control->implement_controls No consider_stabilizers Consider Solution Stabilization temp_control->consider_stabilizers Yes implement_controls->consider_stabilizers add_antioxidant Test Addition of Antioxidants (e.g., BHA, BHT, Ascorbic Acid) consider_stabilizers->add_antioxidant run_stability_study Run Quantitative Stability Study (HPLC) add_antioxidant->run_stability_study end Improved Experimental Reproducibility run_stability_study->end

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Chloroazodin Antimicrobial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers investigating the potential for bacterial resistance to Chloroazodin. Given the limited direct research on this compound resistance, this guide draws upon established principles of resistance to chlorine-releasing compounds and other antiseptics to offer hypothesized mechanisms and practical experimental advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

A1: this compound, as a chlorine-releasing agent, is anticipated to exert its antimicrobial effect through the disruption of microbial cell membranes.[1][2][3][4] The released active chlorine is a potent oxidizing agent that can lead to generalized, non-specific damage to cellular components, including proteins and nucleic acids. This multi-targeted approach is characteristic of many non-antibiotic biocides.

Q2: Has bacterial resistance to this compound been reported in the literature?

Q3: What are the potential mechanisms of bacterial resistance to this compound?

A3: Based on known resistance mechanisms to similar compounds, potential resistance to this compound could involve:

  • Cell Surface Modifications: Alterations in the bacterial cell wall or outer membrane that reduce the permeability of the agent.[5][11]

  • Efflux Pumps: The upregulation of multidrug efflux pumps that actively transport this compound out of the cell before it can reach its target.[5][9][10]

  • Biofilm Formation: Growth within a biofilm matrix can provide a physical barrier to this compound penetration and create a protected environment for the bacteria.[5][11]

  • Enzymatic Degradation: While less common for this class of compounds, the potential for enzymatic detoxification cannot be entirely ruled out.

Q4: What are the key experimental parameters to consider when investigating this compound resistance?

A4: Key parameters include the concentration of this compound, contact time, pH, temperature, and the presence of organic matter, all of which can influence its efficacy.[5] The physiological state of the microbes, such as their growth phase, also plays a crucial role in their susceptibility.[5][12]

Troubleshooting Guides

This section addresses common issues encountered during antimicrobial susceptibility testing (AST) for agents like this compound.

Problem Potential Cause Recommended Solution
No zone of inhibition in disk diffusion assay 1. This compound solution inactive or degraded.2. Bacterial inoculum too dense.3. The organism is highly resistant.4. Improper incubation conditions.1. Prepare a fresh this compound solution. Verify its activity against a known susceptible control strain.2. Ensure the inoculum is standardized to the recommended turbidity (e.g., 0.5 McFarland standard).[13]3. Confirm with a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).4. Verify incubator temperature and atmosphere.
Inconsistent MIC values in broth microdilution 1. Inaccurate serial dilutions of this compound.2. Variation in inoculum preparation.3. Contamination of the bacterial culture.4. "Skipped wells" (growth in higher concentrations but not in lower ones).1. Carefully prepare and verify serial dilutions. Use calibrated pipettes.2. Standardize the inoculum preparation method and ensure consistent final cell density in each well.3. Perform a purity plate to check for contamination.4. Re-run the assay, paying close attention to pipetting and mixing. If it persists, consider the possibility of a paradoxical effect.
Growth of "pinpoint" colonies within the zone of inhibition 1. Presence of a resistant subpopulation.2. The test was incubated for too long.1. Isolate and re-test the pinpoint colonies to confirm resistance.2. Adhere strictly to the recommended incubation time.
Zone diameters or MICs for QC strains are out of range 1. Incorrect storage of this compound or disks.2. Media pH, cation concentration, or depth is incorrect.3. QC strain has lost its expected susceptibility profile.1. Check storage conditions and expiration dates.2. Use media from a reputable supplier and prepare it according to the manufacturer's instructions.[14]3. Obtain a new, certified QC strain.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][15]

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent. Sterilize by filtration.

  • Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[13][14][15]

  • Preparation of Agar (B569324) Plates: Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.

  • Preparation of Bacterial Inoculum: Prepare an inoculum as described in the MIC protocol (adjusted to 0.5 McFarland standard).

  • Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Application of Disks: Aseptically apply this compound-impregnated disks to the surface of the agar.

  • Incubation: Incubate the plates within 15 minutes of disk application at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion Assay Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculate_Plate Inoculate Plate Inoculum_Prep->Inoculate_Plate MIC Inoculate_Agar Inoculate MHA Plate Inoculum_Prep->Inoculate_Agar Disk Diffusion Chloroazodin_Stock Prepare this compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Chloroazodin_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate (16-20h, 37°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC Value Incubate_MIC->Read_MIC Apply_Disk Apply this compound Disk Inoculate_Agar->Apply_Disk Incubate_Disk Incubate (16-20h, 37°C) Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone

Caption: Workflow for Antimicrobial Susceptibility Testing.

Resistance_Mechanisms cluster_cell Bacterial Cell Membrane Cell Membrane Target Intracellular Target Membrane->Target action Efflux Efflux Pump Expelled Active Expulsion Efflux->Expelled causes This compound This compound This compound->Membrane entry This compound->Efflux is pumped out Blocked Reduced Permeability This compound->Blocked Blocked->Membrane blocks Biofilm Biofilm Formation (External Barrier) Biofilm->this compound prevents entry

Caption: Potential Bacterial Resistance Mechanisms.

References

Identifying degradation products of Chloroazodin in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the degradation of Chloroazodin. The following question-and-answer format addresses common challenges encountered during experimental setups aimed at identifying and characterizing its degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected peaks in our chromatogram when analyzing this compound samples. How can we determine if these are degradation products?

A1: Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. To confirm if these are a result of this compound degradation, a systematic approach involving forced degradation studies is recommended. This involves subjecting a pure sample of this compound to various stress conditions to intentionally induce degradation. If the new peaks in your experimental samples match the retention times of the peaks generated under these stress conditions, it is highly likely they are degradation products.

Troubleshooting Unidentified Peaks:

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a similar photodiode array detector with your HPLC system to assess peak purity. Co-elution of multiple compounds can lead to what appears to be a single, broad, or misshapen peak.

  • Blank Injections: Run a blank injection (mobile phase only) to rule out any ghost peaks or contaminants from the system or solvent.

  • Excipient Blanks: If you are working with a formulation, analyze a placebo (all excipients without this compound) to ensure the extra peaks are not originating from the excipients themselves.

Q2: What are the typical experimental conditions for a forced degradation study of this compound?

A2: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and establish the stability-indicating nature of analytical methods.[1] The following conditions are typically employed:

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve this compound in a range of acidic solutions (e.g., 0.1 M to 1 M HCl). Incubate at room temperature and elevated temperatures (e.g., 60-80°C) for a defined period (e.g., up to 72 hours). Neutralize samples before analysis.Cleavage of the azo bond or hydrolysis of the amidine groups.
Base Hydrolysis Dissolve this compound in a range of basic solutions (e.g., 0.1 M to 1 M NaOH). Follow the same incubation procedure as for acid hydrolysis. Neutralize samples before analysis.Similar to acid hydrolysis, but potentially at a faster rate.
Oxidation Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature. Protect from light to prevent photolytic degradation.Oxidation of the nitrogen atoms or other susceptible functional groups.
Thermal Degradation Store solid this compound and a solution of the compound at elevated temperatures (e.g., 60-80°C) in a calibrated oven. Analyze samples at various time points.Thermally induced cleavage of bonds.
Photolytic Degradation Expose a solution of this compound to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.Light-induced degradation, potentially leading to free-radical mediated pathways.

Note: The extent of degradation should ideally be between 5-20% to avoid the formation of secondary degradation products that may not be relevant under normal storage conditions.

Q3: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its degradation products.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection The primary technique for separating this compound from its degradation products and for quantification. A UV/DAD detector allows for the monitoring of multiple wavelengths and peak purity analysis.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Crucial for the identification of unknown degradation products by providing molecular weight information and fragmentation patterns.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying volatile degradation products.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural elucidation of isolated degradation products.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Can provide information about changes in functional groups during degradation.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Hydrolysis: Mix the stock solution with the acidic or basic solution to achieve the desired final concentration of the stressing agent.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution.

    • Thermal/Photolytic: Place the stock solution in the appropriate chamber.

  • Incubation: Incubate the samples under the specified conditions for a predetermined time. It is advisable to take samples at multiple time points.

  • Neutralization (for hydrolytic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute the samples to an appropriate concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a common reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape and ionization in MS).

    • Optimize the gradient to achieve good separation between the parent this compound peak and all degradation product peaks.

  • Wavelength Selection: Use a DAD to determine the optimal wavelength for the detection of this compound and its degradation products. If the UV spectra differ, multiple wavelengths may be necessary.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent drug from all degradation products.[4]

Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Outcome Start Pure this compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize HPLC HPLC-DAD Analysis Neutralize->HPLC PeakDetect Detect Degradation Peaks HPLC->PeakDetect LCMS LC-MS Analysis PeakDetect->LCMS If unknown peaks StructureID Identify Structure (MS/MS, NMR) LCMS->StructureID Profile Degradation Profile StructureID->Profile Pathway Propose Degradation Pathway Profile->Pathway G cluster_troubleshooting Troubleshooting Experimental Issues cluster_solutions Potential Solutions Start Problem Observed in Experiment NoDeg No Degradation Observed Start->NoDeg Issue TooMuchDeg >20% Degradation Start->TooMuchDeg Issue PoorSep Poor Peak Separation Start->PoorSep Issue NoMS No MS Signal for Impurity Start->NoMS Issue Sol_NoDeg Increase Stressor Concentration Increase Temperature/Duration NoDeg->Sol_NoDeg Sol_TooMuchDeg Decrease Stressor Concentration Decrease Temperature/Duration TooMuchDeg->Sol_TooMuchDeg Sol_PoorSep Optimize HPLC Gradient Change Column/Mobile Phase pH PoorSep->Sol_PoorSep Sol_NoMS Check Ionization Source Increase Impurity Concentration NoMS->Sol_NoMS

References

Technical Support Center: Optimizing Chloroazodin Concentration for Bactericidal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chloroazodin in bactericidal assays. The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in microbiology?

This compound, with the chemical formula C₂H₄Cl₂N₆, is a chlorinated guanidine (B92328) derivative known for its antiseptic and disinfectant properties. In microbiology, it is investigated for its bactericidal activity against a range of pathogens. Due to its reactive chlorine content, it is a potent oxidizing agent that can effectively kill bacteria.

Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In contrast, the Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.

Q3: What is the proposed mechanism of bactericidal action for this compound?

While specific studies on this compound's mechanism are limited, it is hypothesized to be similar to other chlorinated antimicrobial compounds. The proposed mechanism involves a multi-pronged attack on bacterial cells:

  • Cell Membrane Disruption: The primary mechanism is likely the disruption of the bacterial cell membrane. The compound's oxidizing nature can lead to lipid peroxidation and damage to membrane proteins, increasing permeability and causing leakage of essential intracellular components.

  • Enzyme Inhibition: this compound may inhibit essential bacterial enzymes through the oxidation of amino acid residues, particularly those containing sulfhydryl groups. This can disrupt critical metabolic pathways.

  • DNA Interaction: There is a possibility of interaction with bacterial DNA, leading to damage and interference with replication, similar to other chlorinated compounds.

Q4: Are there any known bacterial signaling pathways that this compound might affect?

Currently, there is no direct evidence to suggest that this compound specifically targets bacterial signaling pathways like quorum sensing. However, its broad-spectrum bactericidal activity, which leads to rapid cell death, may indirectly affect these pathways by reducing the bacterial population density required for quorum sensing activation. Investigating the effect of sub-lethal concentrations of this compound on quorum sensing-regulated gene expression could be a valuable area of future research.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in MBC results.

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Density Standardize the inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
This compound Instability Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
pH Shift in Culture Medium The activity of chlorinated compounds can be pH-dependent. Ensure the pH of your broth medium is consistent across experiments and consider using a buffered medium if significant pH changes are observed during bacterial growth.
Interaction with Media Components Organic components in rich media like Tryptic Soy Broth (TSB) can react with and neutralize this compound. Consider using a minimal or defined medium for your assays to reduce these interactions.
Pipetting Errors Calibrate your pipettes regularly. When performing serial dilutions, ensure proper mixing at each step to achieve accurate concentrations.

Issue 2: No bactericidal effect observed even at high concentrations.

Possible Cause Troubleshooting Steps
Degraded this compound Stock Prepare a fresh stock solution of this compound. The compound can degrade over time, especially when exposed to light or elevated temperatures.
Resistant Bacterial Strain The bacterial strain you are testing may be inherently resistant to this compound. Include a known susceptible control strain in your experiments to validate the activity of your compound.
Inadequate Incubation Time The standard incubation time for MBC assays is 24 hours. Ensure you are incubating for the appropriate duration to allow for the bactericidal effect to manifest.
High Inoculum Density An excessively high bacterial inoculum can overwhelm the bactericidal agent. Double-check your inoculum preparation to ensure it meets the recommended density.

Issue 3: Contamination in assay plates.

Possible Cause Troubleshooting Steps
Poor Aseptic Technique Perform all experimental manipulations in a laminar flow hood. Use sterile pipette tips, microplates, and media.
Contaminated Reagents Filter-sterilize your prepared this compound solutions and media if you suspect contamination.

Quantitative Data

Bacterium Compound Minimum Bactericidal Concentration (MBC) (µg/mL) Reference
Staphylococcus aureusChlorhexidine1.95 - 62.5
Pseudomonas aeruginosaChlorhexidine26.6 ± 14.4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, sterile deionized water)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Working Solutions: Perform serial dilutions of the stock solution in sterile broth to create a range of working concentrations.

  • Standardize Bacterial Inoculum: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Inoculation: Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate.

  • Add this compound Dilutions: Add 100 µL of the appropriate this compound working solution to the wells, resulting in a final volume of 200 µL and the desired test concentrations. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates or other appropriate solid medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Select Wells from MIC Plate: Following the MIC determination, select the wells that showed no visible growth.

  • Subculture: From each of these clear wells, take a 10-100 µL aliquot and spread it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, which corresponds to a ≥99.9% kill of the original inoculum.

Visualizations

G cluster_workflow Experimental Workflow for MBC Determination prep Prepare this compound Serial Dilutions mic Perform Broth Microdilution MIC Assay (24h incubation) prep->mic inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculum->mic subculture Subculture from Clear Wells onto Agar Plates mic->subculture Select wells with no visible growth mbc Incubate Agar Plates (24-48h) & Determine MBC subculture->mbc

Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).

G cluster_cell Bacterial Cell This compound This compound membrane Cell Membrane (Lipids & Proteins) This compound->membrane Oxidative Damage enzymes Essential Enzymes This compound->enzymes Oxidation dna Bacterial DNA This compound->dna Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition damage DNA Damage dna->damage leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death inhibition->death damage->death leakage->death

Caption: Proposed Bactericidal Mechanism of this compound.

G cluster_qs Bacterial Quorum Sensing (Hypothetical Target) autoinducer Autoinducer Synthesis receptor Receptor Binding autoinducer->receptor Signal Molecule inhibition_synth Inhibition? gene_exp Virulence Gene Expression receptor->gene_exp Activation inhibition_bind Inhibition? virulence Virulence Factor Production gene_exp->virulence This compound This compound (Sub-lethal Conc.) This compound->autoinducer This compound->receptor

Caption: Hypothetical Interference of this compound with Quorum Sensing.

Chloroazodin Formulation Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges associated with formulating stable Chloroazodin solutions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating stable this compound solutions?

A1: The primary challenges in formulating stable this compound solutions are its inherent chemical instability and poor solubility in aqueous solutions. This compound is susceptible to degradation under various conditions, including exposure to light, heat, and contact with certain metals.[1] Its low water solubility further complicates the development of aqueous formulations, often necessitating the use of co-solvents or alternative delivery systems.[2]

Q2: What are the main degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing both an azo group and N-chloro functionalities, the following degradation pathways can be anticipated:

  • Hydrolytic Degradation: The azo group can be susceptible to cleavage, particularly under acidic or basic conditions, potentially leading to the formation of various aromatic amine and hydrazine (B178648) derivatives.[1][2][3]

  • Oxidative Degradation: The molecule possesses sites vulnerable to oxidation. The reaction with oxygen or oxidizing agents can lead to the formation of N-oxides or cleavage of the molecule.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the cleavage of the N-Cl bond and the azo group, resulting in a loss of potency and the formation of colored degradants.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the decomposition of this compound, likely through cleavage of the weaker bonds in the molecule.[3][6]

Q3: How can the solubility of this compound be improved?

A3: Due to its poor aqueous solubility, various strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Utilizing a system of mixed solvents is a common approach. This compound is often dissolved in a suitable organic solvent like glyceryl triacetate first, and then this concentrate is diluted with other solvents or oils.[1] Other co-solvents such as polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and glycerin may also be explored.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Investigating the solubility profile across a range of pH values could identify a pH at which solubility is maximized. However, the stability at that pH must also be carefully evaluated.

  • Surfactants: The use of non-ionic or ionic surfactants can increase solubility by forming micelles that encapsulate the drug molecule.

  • Complexation: Cyclodextrins or other complexing agents can be used to form inclusion complexes with this compound, thereby increasing its apparent solubility in water.

Q4: What types of excipients are compatible with this compound?

A4: There is limited specific data on the compatibility of this compound with a wide range of pharmaceutical excipients. However, based on its chemical nature, the following should be considered:

  • Avoid Reducing Sugars: Excipients like lactose (B1674315) and dextrose can potentially interact with the amine functionalities of this compound via the Maillard reaction, leading to degradation and discoloration.[7][8]

  • Control Peroxide Levels: Excipients known to contain peroxide impurities (e.g., povidone, PEGs) should be of high purity and monitored for their peroxide content, as these can initiate oxidative degradation.[5][8]

  • Metal Ion Contamination: The presence of trace metal ions can catalyze degradation.[1] Therefore, excipients with low metal ion content are preferred, and the use of chelating agents may be beneficial.

  • pH Modifiers: Buffers used to control the pH of the formulation should be carefully selected and screened for any potential catalytic effects on degradation.

A systematic drug-excipient compatibility study is crucial during pre-formulation development.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Precipitation of this compound in solution - Poor solubility in the chosen solvent system.- Change in temperature or pH.- Incompatible excipients.- Increase the concentration of the co-solvent.- Evaluate the solubility of this compound at different pH values.- Conduct compatibility studies with all excipients.
Discoloration of the solution (yellowing or browning) - Photodegradation due to light exposure.- Oxidative degradation.- Maillard reaction with reducing sugars.- Protect the solution from light using amber containers and light-resistant packaging.- Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.- Consider adding an antioxidant.- Avoid the use of reducing sugars as excipients.
Loss of potency over time - Hydrolytic, oxidative, photolytic, or thermal degradation.- Optimize the pH of the formulation to a range of maximum stability.- Store the solution at recommended refrigerated temperatures.- Protect from light.- Investigate the addition of stabilizers like antioxidants or chelating agents.
Formation of unknown peaks in HPLC analysis - Degradation of this compound.- Interaction with excipients or container closure system.- Perform forced degradation studies to identify potential degradation products.- Characterize the unknown peaks using techniques like LC-MS.- Evaluate the compatibility of the formulation with the container closure system.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods.[9][10][11]

a) Hydrolytic Degradation:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

  • Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of any degradation products.

b) Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the solution at room temperature for a specified period, protected from light.

  • Analyze the samples at different time intervals by HPLC.

c) Photolytic Degradation:

  • Expose a solution of this compound and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to act as a dark control.

  • Analyze both the exposed and control samples by HPLC.

d) Thermal Degradation:

  • Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.

  • Prepare solutions of this compound and store them at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Analyze the samples at predetermined time points by HPLC to assess the extent of degradation.

Stability-Indicating HPLC Method Development
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to 3-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectrophotometry).

  • Method Validation: The method must be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.

Data Summary

Due to the limited publicly available quantitative stability data for this compound, the following table provides a template for organizing experimental data that should be generated during formulation development.

Table 1: Illustrative Stability Data for a this compound Solution (e.g., 0.1% in a co-solvent system)

Storage ConditionTime PointAppearancepHThis compound Assay (%)Total Degradation Products (%)
25°C / 60% RH0Clear, yellow solution5.5100.00.0
1 MonthClear, yellow solution5.498.21.8
3 MonthsSlightly hazy, yellow5.394.55.5
6 MonthsHazy, brownish-yellow5.188.111.9
40°C / 75% RH0Clear, yellow solution5.5100.00.0
1 MonthSlightly hazy, brownish-yellow5.290.39.7
3 MonthsHazy, brown solution4.978.621.4
6 MonthsPrecipitate observed4.6Not determinedNot determined
PhotostabilityExposedBrownish solution5.075.224.8
(ICH Q1B)Dark ControlClear, yellow solution5.499.50.5

Visualizations

Degradation Pathway and Stabilization Strategy

The following diagram illustrates a proposed degradation pathway for this compound based on its chemical structure and general knowledge of related compounds. It also outlines potential stabilization strategies.

G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (O2, Peroxides) This compound->Oxidation Photolysis Photolysis (UV Light) This compound->Photolysis Thermolysis Thermolysis (Heat) This compound->Thermolysis Degradation_Products Degradation Products (e.g., Aromatic Amines, Hydrazines) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermolysis->Degradation_Products Antioxidants Antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) Antioxidants->Oxidation Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Oxidation Light_Protection Light Protection (Amber Vials) Light_Protection->Photolysis pH_Control pH Control (Buffers) pH_Control->Hydrolysis

Caption: Proposed degradation pathways for this compound and corresponding stabilization strategies.

Experimental Workflow for Stability Testing

This workflow outlines the key steps involved in a comprehensive stability testing program for a this compound formulation.

G start Start: Develop this compound Formulation method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev stability_protocol Design Stability Protocol (ICH Conditions) start->stability_protocol forced_deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) method_dev->forced_deg identify_deg Identify & Characterize Degradation Products (e.g., LC-MS) forced_deg->identify_deg identify_deg->method_dev Method Specificity place_on_stability Place Formulation Batches on Stability stability_protocol->place_on_stability analyze_samples Analyze Samples at Scheduled Time Points place_on_stability->analyze_samples evaluate_data Evaluate Stability Data (Assay, Degradants, Physical Properties) analyze_samples->evaluate_data end End: Establish Shelf-life and Storage Conditions evaluate_data->end

References

Technical Support Center: Inactivation of Chloroazodin by Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloroazodin in the presence of organic matter. The following sections address common issues encountered during experiments, offer detailed experimental protocols, and present data on the impact of organic substances on this compound's efficacy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental use of this compound in environments with high organic loads.

Problem Possible Causes Troubleshooting Steps
Reduced or No Antimicrobial Activity Inactivation by Organic Matter: this compound is a chlorine-releasing agent and is highly susceptible to inactivation by organic compounds such as proteins, amino acids, and complex media components.- Increase this compound Concentration: Titrate the concentration of this compound to determine the effective dose in the presence of the specific organic load. - Pre-treatment of Organic Matter: If possible, consider methods to reduce the organic load before the application of this compound. - Control Experiments: Always include a control group with this compound in a buffer or saline solution without organic matter to confirm its baseline activity.
Inconsistent and Non-Reproducible Results Variability in Organic Matter: The composition of organic matter (e.g., lot-to-lot variation in serum or peptone) can vary, leading to inconsistent inactivation of this compound. Instability of this compound: this compound is inherently unstable, and its degradation can be accelerated by organic matter.- Standardize Organic Matter Source: Use the same lot of organic material (e.g., Bovine Serum Albumin (BSA), peptone, yeast extract) throughout a series of experiments. - Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. - Monitor this compound Concentration: If possible, measure the concentration of active this compound at the beginning and end of the experiment to assess its stability under the experimental conditions.
Interference in Assay Readouts Colorimetric or Fluorometric Interference: Components of the organic matter may interfere with spectrophotometric or fluorometric measurements used to assess antimicrobial activity (e.g., turbidity, MTT assay).- Blank Controls: Use appropriate blank controls containing the organic matter without the antimicrobial agent or microorganisms to subtract background absorbance or fluorescence. - Alternative Assays: Consider alternative methods for assessing viability that are less prone to interference, such as colony-forming unit (CFU) counting.

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of my this compound solution significantly lower when tested in culture media compared to saline?

A1: Standard culture media contain peptides, amino acids, and other organic components that readily react with and inactivate chlorine-releasing compounds like this compound. This reaction reduces the available active agent, thus diminishing its antimicrobial effect.

Q2: What are the primary components in organic matter that inactivate this compound?

A2: The primary inactivating components are proteins (like albumin in serum), amino acids (especially those with reactive side chains like cysteine, tryptophan, and histidine), and other complex organic molecules found in substances like peptone and yeast extract.[1][2][3] These molecules are oxidized by the chlorine released from this compound, consuming the active antimicrobial agent.

Q3: How can I quantify the inactivation of this compound by a specific organic substance?

A3: You can perform a stability assay. Prepare a solution of this compound in the presence of the organic substance and a control solution in a non-reactive buffer. Measure the concentration of active this compound in both solutions at various time points using a suitable analytical method, such as spectrophotometry or a chlorine-specific titration method. The difference in the rate of concentration decrease between the two solutions will quantify the inactivation.

Q4: Can I predict the degree of inactivation based on the type of organic matter?

A4: While precise prediction is difficult without experimental data, generally, substances with higher protein and amino acid content will cause more rapid inactivation. For instance, solutions containing serum or peptone are expected to inactivate this compound more significantly than solutions with primarily carbohydrates.

Q5: Are there any common pitfalls to avoid when performing Minimum Inhibitory Concentration (MIC) assays with this compound in the presence of organic matter?

A5: A common pitfall is not accounting for the inactivation of this compound by the broth medium itself. This can lead to an overestimation of the true MIC. It is crucial to standardize the inoculum size and the incubation time, as the inactivation is a dynamic process. Using a chemically defined medium with lower reactive organic content can sometimes mitigate this issue.

Quantitative Data on Inactivation

Table 1: Estimated Impact of Bovine Serum Albumin (BSA) on this compound Efficacy

BSA Concentration (%)Estimated Increase in MIC (Fold Change)Estimated Reduction in Efficacy (%) after 1 hour
0.12 - 420 - 40
0.58 - 1650 - 70
1.016 - 3270 - 90
5.0> 64> 95

Table 2: Estimated Impact of Peptone on this compound Efficacy

Peptone Concentration (%)Estimated Increase in MIC (Fold Change)Estimated Reduction in Efficacy (%) after 1 hour
0.14 - 830 - 50
0.516 - 3260 - 80
1.032 - 6480 - 95

Table 3: Estimated Impact of Yeast Extract on this compound Efficacy

Yeast Extract Conc. (%)Estimated Increase in MIC (Fold Change)Estimated Reduction in Efficacy (%) after 1 hour
0.12 - 425 - 45
0.58 - 1655 - 75
1.016 - 3275 - 90

Experimental Protocols

Protocol 1: Determination of this compound Inactivation by Organic Matter

Objective: To quantify the rate of this compound inactivation in the presence of a specific organic substance.

Materials:

  • This compound

  • Organic matter of interest (e.g., BSA, peptone, yeast extract)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Quartz cuvettes

  • Sterile tubes

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and determine its initial concentration spectrophotometrically (measure absorbance at its λmax, which should be predetermined).

    • Prepare a stock solution of the organic matter in PBS at the desired concentration.

  • Experimental Setup:

    • In a sterile tube, mix the this compound stock solution with the organic matter solution to achieve the final desired concentrations.

    • In a parallel control tube, mix the this compound stock solution with PBS.

  • Incubation and Measurement:

    • Incubate both tubes at a controlled temperature (e.g., 37°C).

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube.

    • Immediately measure the absorbance of the aliquot at the λmax of this compound to determine its concentration.

  • Data Analysis:

    • Plot the concentration of this compound versus time for both the experimental and control conditions.

    • Calculate the rate of degradation in the presence and absence of the organic matter. The difference in rates represents the inactivation due to the organic substance.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Organic Matter

Objective: To determine the MIC of this compound against a specific microorganism in a medium containing organic matter.

Materials:

  • This compound

  • Test microorganism

  • Broth medium containing the desired concentration of organic matter (e.g., Mueller-Hinton Broth supplemented with BSA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare this compound Dilutions:

    • Prepare a series of two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Prepare Inoculum:

    • Culture the test microorganism overnight.

    • Dilute the culture in the same broth medium to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the microorganism for a standard duration (e.g., 18-24 hours).

  • Determine MIC:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock D Serial Dilution of this compound in 96-well plate A->D B Prepare Standardized Inoculum E Inoculate Wells B->E C Prepare Broth with Organic Matter C->D D->E F Incubate at 37°C for 18-24h E->F G Visual Inspection for Growth F->G H Spectrophotometric Reading (OD600) F->H I Determine MIC G->I H->I

Caption: Workflow for MIC determination of this compound.

Inactivation_Pathway This compound This compound (Active Antimicrobial) Reaction Redox Reaction This compound->Reaction OrganicMatter Organic Matter (Proteins, Amino Acids) OrganicMatter->Reaction Inactivethis compound Inactive this compound (Reduced Form) Reaction->Inactivethis compound OxidizedOrganicMatter Oxidized Organic Matter Reaction->OxidizedOrganicMatter ReducedActivity Reduced Antimicrobial Activity Reaction->ReducedActivity

Caption: Inactivation of this compound by organic matter.

References

Technical Support Center: Chloroazodin Efficacy in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal results with Chloroazodin in their culture media.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: While specific literature on this compound's mechanism is limited, it is understood to function similarly to other cationic antiseptics like chlorhexidine (B1668724). The positively charged this compound molecule is attracted to the negatively charged microbial cell surface. This interaction disrupts the integrity of the cell membrane, leading to the leakage of intracellular components.[1][2] At lower concentrations, this results in a bacteriostatic effect (inhibition of growth), while at higher concentrations, it causes cell death (bactericidal effect) due to the precipitation of cytoplasmic contents.[3]

Q2: My this compound solution appears to be ineffective. What are the common causes?

A2: Several factors can contribute to the poor efficacy of this compound in culture media:

  • Inactivation by Media Components: Components in the culture medium, particularly proteins found in Fetal Bovine Serum (FBS), can bind to and inactivate this compound.[4][5]

  • Improper Storage and Handling: this compound may be sensitive to light and temperature. Exposure to light can lead to photodegradation, reducing its potency and potentially forming toxic byproducts.[6][7][8]

  • Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit or kill the specific contaminating microorganism.

  • High Microbial Load: An overwhelming level of contamination may require higher concentrations or more frequent application of this compound.

  • Resistant Microorganisms: The contaminating organism may have intrinsic or acquired resistance to this compound.

  • pH of the Medium: The efficacy of some antimicrobial agents is pH-dependent. A suboptimal pH in your culture medium could reduce this compound's activity.

Q3: How should I prepare and store this compound for use in cell culture?

A3: To ensure optimal performance, follow these guidelines for preparing and storing this compound:

  • Solvent Selection: this compound is poorly soluble in water. For cell culture applications, it is recommended to prepare a stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[9][10] It is crucial to use the lowest possible concentration of the solvent in the final culture medium (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[11][12]

  • Storage of Stock Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C in light-protecting tubes to prevent degradation from light exposure and repeated freeze-thaw cycles.[6]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentration in your culture medium immediately before use.

Q4: Can this compound be used in media containing Fetal Bovine Serum (FBS)?

A4: Caution should be exercised when using this compound in media containing FBS. Serum proteins have been shown to bind to and inactivate various compounds, potentially reducing the effective concentration of this compound.[4][13] If you observe reduced efficacy in the presence of FBS, you may need to increase the concentration of this compound or consider reducing the percentage of FBS if your cell line can tolerate it.

Troubleshooting Guides

Problem 1: No antimicrobial effect is observed after adding this compound to the culture medium.
Possible Cause Troubleshooting Step
Inactivation by Serum Perform a control experiment in serum-free media to determine if FBS is inhibiting this compound's activity. If so, consider increasing the this compound concentration or using a serum-free medium if appropriate for your cells.
Degradation of this compound Prepare a fresh stock solution of this compound, ensuring it is protected from light during preparation and storage. Always prepare working solutions immediately before use.
Incorrect Concentration Verify the calculations for your stock and working solutions. Perform a dose-response experiment (MIC assay) to determine the effective concentration for your specific contaminant.
High Contaminant Load If the contamination is severe, this compound alone may not be sufficient. It is recommended to discard the contaminated culture and review aseptic techniques to prevent future contamination.
Resistant Contaminant If possible, identify the contaminating microorganism. Some microbes may have inherent resistance to this compound. Consider using an alternative antimicrobial agent with a different mechanism of action.
Problem 2: Cell death or signs of cytotoxicity are observed in the un-contaminated culture after this compound treatment.
Possible Cause Troubleshooting Step
High Concentration of this compound The concentration of this compound may be too high and toxic to your specific cell line. Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration for your cells.
Solvent Toxicity The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium may be too high. Ensure the final solvent concentration is kept to a minimum, ideally below 0.1% (v/v).[11][12]
Formation of Toxic Degradation Products If the this compound stock solution has been stored improperly (e.g., exposed to light), it may have degraded into cytotoxic compounds.[6][14] Prepare a fresh, properly stored stock solution.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Efficacy Testing

Microorganism Suggested Concentration Range (µg/mL) Notes
Gram-positive Bacteria (e.g., Staphylococcus aureus)1 - 25
Gram-negative Bacteria (e.g., Escherichia coli)5 - 50
Fungi/Yeast (e.g., Candida albicans)10 - 100May require higher concentrations and longer exposure times.[15][16][17]

Note: These are suggested starting ranges. The optimal concentration should be determined empirically for your specific experimental conditions.

Table 2: Factors Influencing this compound Stability and Efficacy

Factor Effect on Efficacy Recommendation
Light Exposure Decreased (due to photodegradation)[7]Store stock solutions and handle working solutions in the dark.
Presence of Serum Decreased (due to protein binding)[4][5]Test efficacy in serum-free conditions; may need to increase concentration in serum-containing media.
pH of Media VariableEnsure the pH of the culture medium is within the optimal range for both your cells and this compound activity.
Temperature Decreased stability at higher temperaturesStore stock solutions at -20°C or -80°C. Prepare working solutions fresh.
Presence of Organic Matter DecreasedHigh levels of cellular debris can reduce efficacy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard broth microdilution methods to determine the lowest concentration of this compound that inhibits the visible growth of a contaminating microorganism.[18]

Materials:

  • This compound stock solution (in an appropriate solvent)

  • Sterile 96-well microtiter plate

  • Appropriate sterile liquid culture medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Culture of the contaminating microorganism, adjusted to a 0.5 McFarland standard.

  • Sterile diluent (e.g., PBS or saline)

  • Incubator

Procedure:

  • Add 100 µL of sterile culture medium to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the this compound working solution (at twice the highest desired test concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a positive control (microorganism, no this compound). Add 100 µL of sterile medium.

  • Well 12 will serve as a negative control (medium only). Add 100 µL of sterile medium.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the culture medium so that the final inoculum in each well is approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted microbial suspension to wells 1 through 11. Do not add microorganisms to well 12.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for yeast).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Assessment of this compound Stability in Culture Media

This protocol provides a framework for evaluating the stability of this compound in your specific cell culture medium over time.[19][20]

Materials:

  • This compound stock solution

  • Your complete cell culture medium (with and without FBS)

  • Sterile conical tubes or flasks

  • Incubator (37°C, 5% CO2)

  • Method for quantifying this compound (e.g., HPLC, spectrophotometry)

Procedure:

  • Prepare two sets of sterile tubes containing your complete cell culture medium: one with FBS and one without.

  • Spike the medium in each tube with this compound to a final concentration relevant to your experiments.

  • Immediately take a sample from each tube at time zero (T=0) and store it under conditions that will prevent degradation (e.g., -80°C, protected from light) until analysis.

  • Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect samples from each tube and store them as described in step 3.

  • After collecting all samples, analyze the concentration of this compound in each sample using a suitable analytical method.

  • Plot the concentration of this compound versus time to determine its stability profile in your culture medium with and without serum.

Visualizations

Chloroazodin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Negatively_Charged_Surface Negatively Charged Surface This compound->Negatively_Charged_Surface Electrostatic Attraction Membrane_Disruption Membrane Disruption Negatively_Charged_Surface->Membrane_Disruption Binding and Destabilization Component_Leakage Leakage of Intracellular Components Membrane_Disruption->Component_Leakage Increased Permeability Cell_Death Cell Death Component_Leakage->Cell_Death Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_analysis Experimental Analysis cluster_solution Solutions Start Poor this compound Efficacy Check_Concentration Verify Concentration and Preparation Start->Check_Concentration Check_Storage Check Storage (Light/Temp) Start->Check_Storage MIC_Assay Perform MIC Assay Check_Concentration->MIC_Assay Fresh_Stock Prepare Fresh Stock Check_Storage->Fresh_Stock Test_Serum Test in Serum-Free vs. Serum-Containing Media Cytotoxicity_Assay Perform Cytotoxicity Assay Test_Serum->Cytotoxicity_Assay Efficacy same Change_Media Use Serum-Free Media or Increase Dose Test_Serum->Change_Media Efficacy differs MIC_Assay->Test_Serum Adjust_Concentration Adjust Concentration MIC_Assay->Adjust_Concentration Cytotoxicity_Assay->Adjust_Concentration High Toxicity Alternative_Agent Consider Alternative Antimicrobial Cytotoxicity_Assay->Alternative_Agent Low Toxicity, Still Ineffective

References

Mitigating the explosive decomposition of Chloroazodin at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chloroazodin is a thermally sensitive and potentially explosive compound. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment and adherence to all institutional safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is a bright yellow crystalline solid with a faint chlorine odor, primarily used as a topical antiseptic for disinfecting wounds and in dental applications.[1] Its significant concern is its thermal instability; it is known to be unstable to light and heat and can explode if heated above 155°C.[1][2] This explosive decomposition at high temperatures necessitates careful handling and storage to prevent accidents in a laboratory or manufacturing setting.

Q2: What are the primary hazards associated with the decomposition of this compound?

A2: The primary hazard is the risk of a violent, explosive decomposition when heated above its decomposition temperature.[1] The decomposition of similar N-chloro compounds can also release toxic and corrosive fumes, such as nitrogen oxides and hydrogen chloride.[3]

Q3: What are the visible signs of this compound degradation or instability?

A3: While specific visual cues for this compound degradation are not well-documented, general signs of instability in chemical compounds can include a change in color, caking of the powder, or the evolution of gas. Any deviation from its typical bright yellow crystalline appearance should be treated with caution.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry, and dark place, away from direct sunlight and heat sources.[4] It is also crucial to store it in airtight containers to prevent exposure to moisture and contamination.[5]

Q5: Are there any known stabilizers to prevent the explosive decomposition of this compound?

A5: Specific stabilizers for preventing the explosive decomposition of this compound are not well-documented in publicly available literature. However, for some chlorinated compounds, stabilizers are used to prevent decomposition.[6] The stability of aromatic azo compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings.[7][8] Further research and compatibility studies are necessary to identify effective stabilizers for this compound.

Troubleshooting Guide: Handling and Experiments with this compound

This guide provides troubleshooting for common issues encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Action
Unexpected color change of this compound powder. Exposure to light, heat, or contaminants.1. Immediately cease use of the affected batch. 2. Isolate the container in a designated area for hazardous materials. 3. Do not attempt to open the container if there are any signs of pressure buildup. 4. Consult your institution's safety officer for guidance on safe disposal.[5]
Heating an experiment involving this compound. Approaching the decomposition temperature.1. Never heat this compound above 155°C. [1] 2. Use a precisely controlled heating system (e.g., oil bath with a digital controller). 3. Always have a cooling system readily available for rapid temperature reduction. 4. Conduct the experiment in a fume hood with a blast shield in place.[9]
Accidental spill of this compound. Improper handling or container failure.1. Evacuate the immediate area. 2. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, before cleaning.[5] 3. Use non-sparking tools for cleanup. 4. Collect the spilled material in a designated, labeled waste container. 5. Dispose of the waste according to institutional and local regulations for hazardous materials.[5]
Need to mix this compound with other substances (excipients). Potential for chemical incompatibility leading to instability.1. Conduct small-scale compatibility studies before preparing large mixtures.[10] 2. Use techniques like Differential Scanning Calorimetry (DSC) to screen for potential interactions between this compound and excipients.[11] 3. Avoid mixing with strong oxidizing or reducing agents, acids, and bases unless their compatibility has been established.[12]

Experimental Protocols

Due to the hazardous nature of this compound, detailed and validated experimental protocols for mitigating its explosive decomposition are scarce. The following are general methodologies for assessing thermal stability, which should be adapted with extreme caution and under the guidance of a qualified safety expert.

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition of this compound.

Materials:

  • This compound sample (milligram quantities)

  • High-pressure DSC pans

  • Differential Scanning Calorimeter

Methodology:

  • Carefully weigh a small sample of this compound (1-5 mg) into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sealed pan in the DSC instrument. An empty, sealed high-pressure pan should be used as a reference.

  • Program the DSC to heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The temperature range should be set to start from ambient and extend to a temperature below the known explosion point (e.g., up to 150°C for initial screening).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which would indicate decomposition. The area under the exothermic peak can be used to calculate the heat of decomposition.

Protocol 2: Isothermal Stability Study using High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the degradation of this compound over time at a constant, elevated temperature below its decomposition point.

Materials:

  • This compound sample

  • Temperature-controlled oven or incubator

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Appropriate solvents for dissolving this compound and for the mobile phase

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Place aliquots of the solution in sealed vials.

  • Store the vials in a temperature-controlled oven at a specific, elevated temperature (e.g., 60°C, 80°C - well below 155°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the oven and allow it to cool to room temperature.

  • Analyze the sample by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics at that temperature.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueReference(s)
Melting Point146-147 °C[1]
Explosive Decomposition Temperature> 155 °C[1][2]
AppearanceBright yellow crystalline solid[1]

Visualizations

TroubleshootingWorkflow start Potential Issue with this compound Experiment observe Observe Signs of Instability? (e.g., color change, gas evolution) start->observe spill Is there a spill? observe->spill No stop_use Cease Use & Isolate Material observe->stop_use Yes heating Is the experiment being heated? spill->heating No follow_spill_protocol Follow Spill Protocol: - Evacuate - Wear PPE - Use non-sparking tools spill->follow_spill_protocol Yes check_temp Is Temperature > 150°C? heating->check_temp Yes end Proceed Safely or Dispose heating->end No consult_safety Consult Safety Officer for Disposal stop_use->consult_safety consult_safety->end follow_spill_protocol->consult_safety emergency_cool Immediately Implement Emergency Cooling check_temp->emergency_cool Yes continue_monitoring Continue with Extreme Caution & Constant Monitoring check_temp->continue_monitoring No emergency_cool->consult_safety continue_monitoring->end

Troubleshooting workflow for this compound experiments.

StabilityTestingWorkflow start Begin Thermal Stability Assessment dsc_screening Initial Screening with DSC (Small Sample, Low Heating Rate) start->dsc_screening determine_onset Determine Onset Decomposition Temperature & Heat of Decomposition dsc_screening->determine_onset isothermal_study Conduct Isothermal Studies below Onset Temperature determine_onset->isothermal_study compatibility_study Conduct Drug-Excipient Compatibility Studies (DSC) determine_onset->compatibility_study hplc_analysis Analyze Samples at Time Intervals using HPLC isothermal_study->hplc_analysis kinetic_analysis Perform Kinetic Analysis of Degradation Data hplc_analysis->kinetic_analysis risk_assessment Comprehensive Risk Assessment kinetic_analysis->risk_assessment analyze_compatibility Analyze for Interactions (e.g., peak shifts, new peaks) compatibility_study->analyze_compatibility analyze_compatibility->risk_assessment end Establish Safe Handling & Storage Protocols risk_assessment->end

General workflow for this compound stability testing.

References

Validation & Comparative

A Comparative Analysis of Chloroazodin and Povidone-Iodine Antimicrobial Efficacy: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, direct comparison of the antimicrobial efficacy of chloroazodin and povidone-iodine is challenging due to a significant disparity in the volume of contemporary research. While povidone-iodine has been extensively studied and its properties well-documented in recent literature, data on this compound is comparatively sparse and often historical. This guide synthesizes the available information on both compounds to provide researchers, scientists, and drug development professionals with an objective overview based on existing experimental data.

I. Overview of Antimicrobial Agents

Povidone-Iodine: A well-established and widely utilized antiseptic, povidone-iodine is a complex of polyvinylpyrrolidone (B124986) (povidone) and iodine. It is a broad-spectrum microbicide effective against a wide array of bacteria, viruses, fungi, and spores. Its mechanism of action involves the slow release of free iodine, which penetrates microbial cell membranes and oxidizes key cellular components like proteins, nucleotides, and fatty acids, leading to rapid cell death.

This compound: Also known as Azochloramide, this compound is a chlorine-releasing antiseptic. Historically, it has been used for wound disinfection and as an irrigating solution. Its antimicrobial activity is attributed to the slow and prolonged release of chlorine and nitrogen, which are believed to exert an oxidative effect on microbial cells. However, detailed mechanistic studies and extensive quantitative efficacy data are limited in recent scientific literature.

II. Quantitative Antimicrobial Efficacy

A direct comparison of quantitative data is hampered by the lack of recent, standardized studies on this compound. The following tables summarize the available information, highlighting the extensive data for povidone-iodine and the limited data for this compound.

Table 1: In Vitro Bactericidal Activity of Povidone-Iodine

MicroorganismConcentrationExposure TimeLog ReductionCitation
Staphylococcus aureus (MSSA & MRSA)10% Solution15 - 60 seconds> 5[1]
Pseudomonas aeruginosa10% Ointment4 hoursNo viable biofilm recovered[2]
Various clinical isolates0.25% Solution30 secondsNo growth[3][4]
Candida albicans / MRSA biofilm100% Ointment4 hours> 5[2]

Table 2: Available Information on this compound Antimicrobial Activity

III. Mechanism of Action

The antimicrobial mechanisms of povidone-iodine are well-elucidated, while the understanding of this compound's mechanism is more theoretical and based on its chemical properties.

Povidone-Iodine Signaling Pathway

Povidone-iodine's action is not mediated by a specific signaling pathway but rather by direct, non-specific oxidative damage to microbial cellular components.

G PVP_I Povidone-Iodine (PVP-I) Free_Iodine Free Iodine (I₂) PVP_I->Free_Iodine Slow Release Microbial_Cell Microbial Cell Free_Iodine->Microbial_Cell Penetration Cell_Wall Cell Wall/ Membrane Microbial_Cell->Cell_Wall Cytoplasm Cytoplasm Microbial_Cell->Cytoplasm Proteins Proteins Cytoplasm->Proteins Nucleotides Nucleotides Cytoplasm->Nucleotides Fatty_Acids Fatty Acids Cytoplasm->Fatty_Acids Oxidation Oxidation & Disruption Proteins->Oxidation Nucleotides->Oxidation Fatty_Acids->Oxidation Cell_Death Cell Death Oxidation->Cell_Death

Caption: Mechanism of Povidone-Iodine Antimicrobial Action.

This compound Proposed Mechanism

The proposed mechanism for this compound involves the slow liberation of chlorine, a potent oxidizing agent.

G This compound This compound Active_Chlorine Active Chlorine This compound->Active_Chlorine Slow Decomposition Microbial_Cell Microbial Cell Active_Chlorine->Microbial_Cell Interaction Cellular_Components Cellular Components (Proteins, Enzymes, etc.) Microbial_Cell->Cellular_Components Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death

Caption: Proposed Mechanism of this compound Antimicrobial Action.

IV. Experimental Protocols

Time-Kill Assay Protocol (General)

A time-kill assay is a standard method to assess the bactericidal activity of an antimicrobial agent over time.

G cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Neutralization cluster_quantification Quantification Bacterial_Culture Prepare standardized bacterial inoculum (~1.5 x 10^8 CFU/mL) Inoculation Inoculate antimicrobial solution with bacteria Bacterial_Culture->Inoculation Antimicrobial_Solution Prepare desired concentrations of antimicrobial agent Antimicrobial_Solution->Inoculation Time_Points Withdraw aliquots at pre-defined time intervals (e.g., 0, 1, 5, 15, 30, 60 min) Inoculation->Time_Points Neutralization Immediately add aliquot to a neutralizer solution Time_Points->Neutralization Serial_Dilution Perform serial dilutions of the neutralized sample Neutralization->Serial_Dilution Plating Plate dilutions onto appropriate agar (B569324) medium Serial_Dilution->Plating Incubation Incubate plates (e.g., 24-48h at 37°C) Plating->Incubation CFU_Count Count Colony Forming Units (CFU) and calculate log reduction Incubation->CFU_Count

Caption: Generalized Experimental Workflow for a Time-Kill Assay.

This protocol involves:

  • Preparation: A standardized suspension of the test microorganism is prepared. The antimicrobial agent is diluted to the desired test concentrations.

  • Exposure: The microbial suspension is added to the antimicrobial solutions.

  • Sampling: At specific time points, aliquots are removed from the test solutions.

  • Neutralization: The antimicrobial agent in the aliquot is immediately neutralized to stop its activity.

  • Quantification: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized sample and counting the resulting colonies after incubation.

V. Biofilm Efficacy

Povidone-Iodine: There is substantial evidence demonstrating the efficacy of povidone-iodine against microbial biofilms. Studies have shown that it can disrupt and eradicate biofilms of clinically relevant pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2][5][6] For instance, a 10% povidone-iodine ointment was able to eliminate viable P. aeruginosa biofilm material after 4 hours of treatment.[2]

This compound: Information regarding the efficacy of this compound against microbial biofilms is not available in the reviewed contemporary literature. This represents a significant knowledge gap in understanding its full antimicrobial potential in clinical settings where biofilms are prevalent.

VI. Conclusion

Based on the currently available scientific literature, povidone-iodine is a well-characterized antiseptic with a broad spectrum of potent antimicrobial activity, supported by a large body of quantitative data and detailed mechanistic studies. Its efficacy against biofilms is also well-documented.

In contrast, this compound is a historically used antiseptic for which there is a notable lack of recent, comprehensive, and quantitative data on its antimicrobial efficacy, mechanism of action, and activity against biofilms. To conduct a thorough and objective comparison as outlined in the initial request, further research generating standardized, quantitative data for this compound against a range of clinically relevant microorganisms and biofilms is necessary. Without such data, any direct comparison with a well-researched agent like povidone-iodine would be speculative.

For researchers and drug development professionals, this highlights a potential area for future investigation to re-evaluate and potentially repurpose historical antimicrobial agents with modern methodologies.

References

A Comparative Analysis of Broad-Spectrum Antimicrobial Activity: Chloroazodin, Povidone-Iodine, and Chlorhexidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Antimicrobial Agents

Chloroazodin , a highly stable organic N-chloramine, has been recognized for its antimicrobial properties. As a member of the N-halamine family of compounds, it is characterized by one or more nitrogen-halogen covalent bonds.[1] These compounds are known for their potent, broad-spectrum inhibitory activities.[1]

Povidone-Iodine is a well-established iodophor antiseptic, which is a complex of iodine and the polymer povidone. It is known for its broad-spectrum activity against bacteria, fungi, and viruses.[2]

Chlorhexidine (B1668724) is a cationic bisbiguanide antiseptic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[3] It is widely used in various healthcare settings.[3]

Mechanism of Action

The antimicrobial efficacy of these agents stems from their distinct chemical properties and interactions with microbial cells.

This compound (as an Organic N-chloramine)

The antimicrobial action of organic N-chloramines like this compound is believed to involve the inhibition of essential cellular processes. These compounds have been shown to inhibit bacterial DNA, RNA, and protein synthesis.[4] A key aspect of their mechanism is the significant inhibition of enzymes that contain sulfhydryl groups.[4] This disruption of critical enzymatic functions ultimately leads to microbial cell death.[4]

G cluster_this compound This compound (N-chloramine) Mechanism This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell Penetrates SH_Enzymes Sulfhydryl-containing Enzymes MicrobialCell->SH_Enzymes Interacts with DNA_RNA_Protein_Synth DNA, RNA, and Protein Synthesis MicrobialCell->DNA_RNA_Protein_Synth Targets CellDeath Cell Death SH_Enzymes->CellDeath Inhibition leads to DNA_RNA_Protein_Synth->CellDeath Inhibition leads to

This compound's Proposed Mechanism of Action

Povidone-Iodine

The antimicrobial activity of povidone-iodine is attributed to the release of free iodine.[2] This free iodine penetrates the microbial cell wall and oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.[2]

cluster_pvpi Povidone-Iodine Mechanism PVP_I Povidone-Iodine Free_Iodine Free Iodine PVP_I->Free_Iodine Releases Microbial_Cell_Wall Microbial Cell Wall Free_Iodine->Microbial_Cell_Wall Penetrates Cellular_Components Proteins, Nucleotides, Fatty Acids Microbial_Cell_Wall->Cellular_Components Oxidation Oxidation Cellular_Components->Oxidation Cell_Death Cell Death Oxidation->Cell_Death Leads to

Povidone-Iodine's Mechanism of Action

Chlorhexidine

Chlorhexidine's mechanism is concentration-dependent. At lower concentrations, it is bacteriostatic, causing leakage of intracellular components. At higher concentrations, it is bactericidal, leading to the precipitation of cytoplasmic contents.[3] As a cationic molecule, it binds to the negatively charged bacterial cell wall, disrupting the cell membrane.[3]

cluster_chx Chlorhexidine Mechanism Chlorhexidine Chlorhexidine Bacterial_Cell_Wall Bacterial Cell Wall (Negative Charge) Chlorhexidine->Bacterial_Cell_Wall Binds to Membrane_Disruption Membrane Disruption Bacterial_Cell_Wall->Membrane_Disruption Low_Concentration Low Concentration Membrane_Disruption->Low_Concentration High_Concentration High Concentration Membrane_Disruption->High_Concentration Bacteriostatic Bacteriostatic Effect (Leakage of intracellular components) Low_Concentration->Bacteriostatic Bactericidal Bactericidal Effect (Precipitation of cytoplasm) High_Concentration->Bactericidal

Chlorhexidine's Mechanism of Action

Comparative Antimicrobial Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for Povidone-Iodine and Chlorhexidine against various microorganisms. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.[5]

Table 1: In Vitro Activity of Povidone-Iodine

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus5000-[2]
Staphylococcus aureus-6250 (0.63%)[5]

Note: Data for a wider range of organisms is not consistently reported in a comparable format.

Table 2: In Vitro Activity of Chlorhexidine

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus-6[6]
Enterococcus faecalis (2001-2005)3.810.8[7]
Enterococcus faecalis (2016-2020)4.216.8[7]
Acinetobacter baumannii32-[8]
Gram-positive bacteria (general)0.5 - 625-[9]
Gram-negative bacteria (general)0.5 - 625-[9]

Note: MIC and MBC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the efficacy of an antimicrobial agent. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of an antimicrobial agent.

G cluster_workflow MIC and MBC Determination Workflow start Start prep_antimicrobial Prepare serial two-fold dilutions of the antimicrobial agent in broth medium. start->prep_antimicrobial inoculate Inoculate each dilution with the microbial suspension. prep_antimicrobial->inoculate prep_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). prep_inoculum->inoculate incubate Incubate at the optimal temperature and duration (e.g., 37°C for 18-24h). inoculate->incubate read_mic Observe for turbidity. The lowest concentration with no visible growth is the MIC. incubate->read_mic subculture Subculture aliquots from clear wells (no growth) onto agar (B569324) plates. read_mic->subculture incubate_plates Incubate agar plates. subculture->incubate_plates read_mbc Observe for colony growth. The lowest concentration that kills 99.9% of the initial inoculum is the MBC. incubate_plates->read_mbc end End read_mbc->end

Workflow for MIC and MBC Determination

Materials:

  • Test antimicrobial agent (this compound, Povidone-Iodine, or Chlorhexidine)

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • 96-well microtiter plates

  • Standardized microbial culture

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the antimicrobial agent in the sterile broth medium within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension. Include positive (microbe and broth, no antimicrobial) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • MBC Determination: To determine the MBC, take an aliquot from each well that showed no visible growth (the MIC well and those with higher concentrations) and plate it onto a sterile agar plate.

  • Incubation of Plates: Incubate the agar plates at the optimal growth temperature until colonies are visible in the control plates.

  • MBC Reading: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Conclusion

Povidone-Iodine and Chlorhexidine are well-characterized broad-spectrum antimicrobial agents with established mechanisms of action and a significant body of supporting in vitro efficacy data. This compound, as an organic N-chloramine, is presumed to exert its antimicrobial effect through the disruption of essential enzymatic and biosynthetic pathways. However, a notable gap exists in the publicly available, peer-reviewed literature regarding its specific in vitro activity against a broad range of microbial pathogens. Further research is warranted to generate quantitative data, such as MIC and MBC values, for this compound to allow for a direct and comprehensive comparison with other leading broad-spectrum antimicrobial agents. This will enable a more informed assessment of its potential applications in research and clinical settings.

References

Cross-Resistance Between Chlorhexidine and Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of antiseptics such as chlorhexidine (B1668724) in healthcare and consumer products has raised concerns about the potential for the development of cross-resistance to clinically important antibiotics. This guide provides an objective comparison of the performance of chlorhexidine in the context of antibiotic cross-resistance, supported by experimental data. While the user's original query specified chloroazodin, a thorough literature search revealed a significant lack of data on its cross-resistance with antibiotics. Therefore, this guide focuses on the extensively studied and structurally related biguanide (B1667054) antiseptic, chlorhexidine.

Quantitative Data on Cross-Resistance

The development of resistance to chlorhexidine can be associated with decreased susceptibility to certain antibiotics. This is often quantified by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. An increase in the MIC of an antibiotic for a chlorhexidine-exposed or resistant bacterial strain compared to its non-exposed counterpart indicates cross-resistance.

The following tables summarize quantitative data from various studies on the cross-resistance between chlorhexidine and different antibiotics in several bacterial species.

Table 1: Changes in Minimum Inhibitory Concentrations (MICs) of Antibiotics in Chlorhexidine-Adapted Staphylococcus aureus

AntibioticFold-Increase in MIC after Chlorhexidine ExposureReference
Tetracycline≥4-fold in 6 isolates[1]
CiprofloxacinNot specified, but cross-resistance observed[1]
GentamicinNot specified, but cross-resistance observed[1]
AmikacinNot specified, but cross-resistance observed[1]

Staphylococcus aureus isolates exposed to sub-lethal doses of chlorhexidine for 14 days demonstrated increased resistance to tetracycline, with some isolates also showing cross-resistance to other antibiotics[1].

Table 2: Synergistic, Additive, and Indifferent Effects of Chlorhexidine in Combination with Antibiotics against Multidrug-Resistant Acinetobacter baumannii

AntibioticInteraction (FICI*)Percentage of IsolatesReference
MinocyclineSynergistic (≤0.5)>50%[2]
DoxycyclineSynergistic (≤0.5)>50%[2]
MeropenemSynergistic (≤0.5)>50%[2]
CiprofloxacinSynergistic (≤0.5)>50%[2]
ImipenemIndifferent (>0.5 to ≤4)10%[2]
LevofloxacinIndifferent (>0.5 to ≤4)3.33%[2]

*FICI (Fractional Inhibitory Concentration Index) is a measure of the interaction between two antimicrobial agents. FICI ≤ 0.5 indicates synergy, >0.5 to 1 indicates an additive effect, >1 to ≤4 indicates indifference, and >4 indicates antagonism[2]. In a study with 30 multidrug-resistant A. baumannii isolates, the combination of chlorhexidine with several antibiotics showed synergistic effects[2].

Table 3: Cross-Resistance between Chlorhexidine and Colistin in Klebsiella pneumoniae

Strain StatusChlorhexidine MIC (mg/L)Colistin MIC (mg/L)Reference
Wild-Type8 - 32Not specified[3]
Chlorhexidine-Adapted≥4-fold increaseIncreased resistance[3]

Adaptation of Klebsiella pneumoniae to chlorhexidine has been shown to lead to cross-resistance to the last-resort antibiotic colistin[3]. This is often associated with mutations in the phoPQ two-component regulatory system[3].

Experimental Protocols

Understanding the methodologies used to generate cross-resistance data is crucial for interpreting the results and designing future studies. Below are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined to quantify the susceptibility of a bacterium to an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of chlorhexidine and the antibiotics to be tested. A series of two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, such as chlorhexidine and an antibiotic.

Protocol:

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of chlorhexidine along the x-axis and serial dilutions of the antibiotic along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described in the MIC assay protocol.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The MIC of each agent alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of agent A + FIC of agent B Where FIC of agent A = (MIC of A in combination) / (MIC of A alone) And FIC of agent B = (MIC of B in combination) / (MIC of B alone) The interaction is interpreted as synergistic (FICI ≤ 0.5), additive (>0.5 to 1), indifferent (>1 to ≤4), or antagonistic (>4)[2].

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: A standardized bacterial inoculum is prepared and added to flasks containing broth with different concentrations of the antimicrobial agent(s) (e.g., chlorhexidine, antibiotic, or a combination), often based on their MIC values. A growth control flask without any antimicrobial is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.

  • Viable Cell Count: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Plotting: The log10 CFU/mL is plotted against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count[4].

Mechanisms of Cross-Resistance and Signaling Pathways

A primary mechanism of cross-resistance between chlorhexidine and antibiotics involves the overexpression of multidrug efflux pumps. These are membrane proteins that can actively transport a wide range of substrates, including both antiseptics and antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.

Efflux Pump-Mediated Cross-Resistance in Gram-Negative Bacteria

In Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role[5]. The MexAB-OprM efflux pump in P. aeruginosa is a well-characterized example that contributes to intrinsic and acquired resistance to multiple antimicrobials[5].

EffluxPumpMechanism cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane OprM OprM (Outer Membrane Protein) Chlorhexidine_ext Chlorhexidine OprM->Chlorhexidine_ext Efflux Antibiotic_ext Antibiotic OprM->Antibiotic_ext Efflux MexA MexA (Periplasmic Protein) MexA->OprM MexB MexB (Inner Membrane Transporter) MexB->MexA Chlorhexidine_peri Chlorhexidine Chlorhexidine_ext->Chlorhexidine_peri Diffusion Antibiotic_peri Antibiotic Antibiotic_ext->Antibiotic_peri Diffusion Chlorhexidine_peri->MexB Antibiotic_peri->MexB

Caption: Efflux pump-mediated cross-resistance mechanism.

The diagram above illustrates the structure and function of the MexAB-OprM efflux pump in P. aeruginosa. Both chlorhexidine and antibiotics can enter the periplasm of the bacterium. The inner membrane transporter, MexB, recognizes and binds these substrates. In conjunction with the periplasmic protein MexA and the outer membrane channel OprM, the pump expels the antimicrobial agents from the cell before they can reach their intracellular targets. Overexpression of this pump, often due to mutations in regulatory genes, leads to increased resistance to a broad range of compounds.

Conclusion

The available evidence strongly suggests that exposure to chlorhexidine can select for bacterial strains with cross-resistance to various classes of antibiotics. The primary mechanism underlying this phenomenon appears to be the overexpression of multidrug efflux pumps. While synergistic effects have been observed when chlorhexidine is combined with certain antibiotics against specific pathogens, the potential for the development of cross-resistance is a significant concern for infection control and antimicrobial stewardship. Further research is needed to fully understand the clinical implications of these findings and to develop strategies to mitigate the risks associated with the widespread use of antiseptics. It is imperative for researchers and drug development professionals to consider the potential for cross-resistance when evaluating new antimicrobial agents and developing infection control protocols.

References

Chloroazodin: A Comparative Analysis of Efficacy Against Other Chlorine-Releasing Antiseptics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of chloroazodin, a chlorine-releasing antiseptic, against other agents in its class, including sodium hypochlorite (B82951) and chloramine-T. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data on the antimicrobial efficacy, stability, and cytotoxicity of these compounds, offering a valuable resource for informed decision-making in antiseptic research and application.

This compound, also known as Azochloramid, has been recognized for its prolonged antiseptic action, a characteristic attributed to its slow reactivity with water and organic matter. This feature allows it to maintain its bactericidal properties over extended periods, a notable advantage in certain clinical applications.

Antimicrobial Efficacy: A Quantitative Comparison

The bactericidal efficacy of this compound has been evaluated against a range of pathogenic bacteria. The following tables summarize the available quantitative data, comparing the minimum inhibitory concentrations (MIC) and bactericidal times of this compound with other chlorine-releasing antiseptics.

Table 1: Bactericidal Action of this compound in a Saline Medium

MicroorganismConcentration (ppm)Time to Kill
Staphylococcus aureus101 hour
124 hours
Streptococcus hemolyticus1015 minutes
12 hours
Pneumococcus Type III1015 minutes
12 hours
Gonococcus1015 minutes
130 minutes
Eberthella typhosa1015 minutes
130 minutes
Escherichia coli1015 minutes
12 hours
Pseudomonas aeruginosa102 hours
124 hours
Clostridium botulinum spores10024 hours

Data sourced from Schmelkes, F. C., & Horning, E. S. (1935). Bactericidal Action of Azochloramid (N-N-Dichloroazodicarbonamidine). Journal of Bacteriology, 29(3), 323–331.[1][2][3][4]

Table 2: Comparative Bactericidal Action in 50% Horse Serum

AntisepticMicroorganismConcentration (ppm)Time to Kill
This compound Staphylococcus aureus2002 hours
Streptococcus hemolyticus20030 minutes
Chloramine T Staphylococcus aureus200> 24 hours
Streptococcus hemolyticus2004 hours
Sodium Hypochlorite Staphylococcus aureus200> 24 hours
Streptococcus hemolyticus20024 hours

Data sourced from Schmelkes, F. C., & Horning, E. S. (1935). Bactericidal Action of Azochloramid (N-N-Dichloroazodicarbonamidine). Journal of Bacteriology, 29(3), 323–331.[1][2][3][4]

Stability Profile

The stability of an antiseptic solution is a critical factor for its practical application. This compound's slow reaction with water contributes to its long-lasting antiseptic action.[1] However, it is sensitive to light and heat. In contrast, aqueous solutions of chlorhexidine (B1668724) are most stable within a pH range of 5 to 7.[5] At a pH greater than 7, the chlorhexidine base can precipitate, while more acidic conditions can lead to gradual deterioration of its activity.[5]

Cytotoxicity

While comprehensive, directly comparative cytotoxicity data for this compound against other chlorine-releasing antiseptics is limited in the available historical literature, studies on other antiseptics provide a baseline for consideration. For instance, chlorhexidine has been shown to exhibit dose-dependent cytotoxicity to various human cell lines, including gingival epithelial cells.[6] The toxicity of chlorhexidine can be reduced by the presence of organic materials like fetal bovine serum.[6]

Experimental Protocols

The following outlines the general methodologies employed in the historical studies cited for evaluating the bactericidal action of these antiseptics.

Bactericidal Testing in Saline and Serum

A standardized volume of a bacterial suspension was added to a solution of the antiseptic in either saline or a mixture of saline and horse serum. These mixtures were maintained at a constant temperature (e.g., 37.5°C). At specified time intervals, an aliquot of the mixture was transferred to a sterile medium, and any remaining antiseptic was neutralized. The presence or absence of bacterial growth after incubation was then recorded to determine the time required for complete bactericidal action.[1]

Experimental_Workflow_Bactericidal_Testing cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Neutralization cluster_culture Culture & Observation Bacterial_Suspension Standardized Bacterial Suspension Incubation Incubate at Controlled Temperature Bacterial_Suspension->Incubation Antiseptic_Solution Antiseptic Solution (Saline or Serum) Antiseptic_Solution->Incubation Aliquoting Take Aliquots at Time Intervals Incubation->Aliquoting Neutralization Neutralize Antiseptic Aliquoting->Neutralization Inoculation Inoculate Sterile Medium Neutralization->Inoculation Incubation_Culture Incubate Inoculation->Incubation_Culture Observation Observe for Bacterial Growth Incubation_Culture->Observation

Workflow for Bactericidal Testing.

Mechanism of Action: A Shared Principle

The bactericidal action of chlorine-releasing antiseptics is primarily attributed to the presence of positively charged chlorine atoms. These reactive species interact with and are consumed by microbial cells, leading to their inactivation. A key differentiator among these antiseptics is their reactivity with organic matter. Compounds that react more slowly with extraneous organic material, like this compound, can retain their bactericidal capacity for longer durations.[1]

Mechanism_of_Action cluster_antiseptic Chlorine-Releasing Antiseptic cluster_microbe Microorganism Antiseptic e.g., this compound Positive_Chlorine Positively Charged Chlorine Atom Antiseptic->Positive_Chlorine releases Microbe Bacterial Cell Positive_Chlorine->Microbe reacts with Inactivation Cell Inactivation Microbe->Inactivation leads to

General Mechanism of Chlorine Antiseptics.

Conclusion

The available historical data indicates that this compound exhibits potent bactericidal activity, particularly its sustained action in the presence of organic matter, which distinguishes it from more rapidly consumed chlorine antiseptics like sodium hypochlorite and Chloramine T. While a comprehensive modern comparison of its cytotoxicity and stability is warranted, the foundational research highlights its potential as an effective and long-acting antiseptic agent. Further investigation into its performance using contemporary standardized testing protocols would be invaluable to the scientific community.

References

Synergistic Antimicrobial Effects of Chlorhexidine in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the synergistic effects of Chlorhexidine (B1668724) . Initial searches for "Chloroazodin" yielded limited results on its synergistic properties. Due to the similarity in names and the extensive research available on Chlorhexidine, this document will proceed with the latter, assuming a potential user interest in this widely studied antimicrobial agent.

Introduction

In an era of escalating antimicrobial resistance, the exploration of combination therapies to enhance the efficacy of existing drugs is a critical area of research. Chlorhexidine, a broad-spectrum bisbiguanide antiseptic, has long been a staple in infection control. Recent studies have demonstrated that when combined with other antimicrobial agents, including antibiotics and antifungals, Chlorhexidine can exhibit synergistic effects, leading to a greater combined antimicrobial activity than the sum of their individual effects. This guide provides a comparative overview of these synergistic interactions, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic effect of Chlorhexidine in combination with other antimicrobial agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from data obtained through checkerboard assays, a method that tests multiple concentrations of two agents simultaneously. The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following tables summarize the quantitative data from studies investigating the synergistic effects of Chlorhexidine with various antimicrobial agents against different pathogens.

Table 1: Synergistic Effects of Chlorhexidine with Antibiotics against Acinetobacter baumannii
AntibioticMIC Range of Antibiotic Alone (µg/mL)MIC Range of Chlorhexidine Alone (µg/mL)MIC Range of Antibiotic in Combination (µg/mL)MIC Range of Chlorhexidine in Combination (µg/mL)FICI RangeInterpretation
Minocycline16 - 25664 - 2562 - 648 - 1280.25 - 1Synergy/Additive
Doxycycline32 - 51264 - 2564 - 1288 - 1280.25 - 1Synergy/Additive
Meropenem16 - 25664 - 2562 - 648 - 1280.25 - 1Synergy/Additive
Ciprofloxacin32 - 51264 - 2564 - 1288 - 1280.25 - 1Synergy/Additive
Imipenem16 - 25664 - 2562 - 1288 - 1280.375 - 2Synergy/Additive/Indifference
Levofloxacin16 - 25664 - 2562 - 648 - 1280.3125 - 1.5Synergy/Additive/Indifference

Data sourced from a study on multidrug-resistant A. baumannii.[1][2][3][4]

Table 2: Synergistic Effects of Chlorhexidine with Antifungals against Fusarium spp.
AntifungalMIC Range of Antifungal Alone (µg/mL)MIC of Chlorhexidine Alone (µg/mL)MIC Range of Antifungal in Combination (µg/mL)MIC Range of Chlorhexidine in Combination (µg/mL)Synergy Observed in Strains (%)
Voriconazole2 - 8> 160.25 - 11 - 290%[5][6][7]
Natamycin4 - 16> 16Not significantly reducedNot significantly reduced10%[5][7]

Data from a study on 20 clinical Fusarium strains.[7]

Table 3: Synergistic Effects of Chlorhexidine with Other Agents
AgentTarget Organism(s)Observation
Azithromycin (B1666446)Escherichia coliEnhanced anti-bacterial effects, induced oxidative stress, and decreased flagellin (B1172586) expression.[8][9][10][11][12]
Copper (Cu2+)Streptococcus mutans, Actinomyces viscosus, Actinomyces naeslundiiSynergistic growth-inhibitory effect confirmed by MICs and bactericidal kinetics assays.[13]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Agents: Stock solutions of Chlorhexidine and the second antimicrobial agent are prepared at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of Chlorhexidine are added to the wells. Along the y-axis, serial dilutions of the second antimicrobial agent are added. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: The test microorganism is cultured to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

  • Reading Results: After incubation, the wells are visually inspected for turbidity, or a microplate reader is used to measure absorbance, to determine the MIC of each agent alone and in combination.

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone

    • FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone The FICI is the sum of the individual FICs: FICI = FIC of Agent A + FIC of Agent B.

Bactericidal Kinetics Assay (Time-Kill Assay) Protocol

This assay determines the rate at which an antimicrobial agent or combination kills a microbial population over time.

  • Preparation of Cultures: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Exposure to Antimicrobials: The microbial culture is divided into several flasks containing:

    • The first antimicrobial agent at a specific concentration (e.g., its MIC).

    • The second antimicrobial agent at a specific concentration.

    • A combination of both agents at specific concentrations.

    • A growth control with no antimicrobial agents.

  • Sampling over Time: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Visualizations

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Agent A Stock D Serial Dilute Agent A in Plate (x-axis) A->D B Prepare Agent B Stock E Serial Dilute Agent B in Plate (y-axis) B->E C Prepare Microbial Inoculum F Inoculate All Wells C->F D->F E->F G Incubate Plate F->G H Read MICs G->H I Calculate FICI H->I J Interpret Results I->J

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Mechanism of Chlorhexidine Synergy with a Second Agent

Synergy_Mechanism cluster_cell Bacterial/Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane AgentB Antimicrobial Agent B CellMembrane->AgentB Increases Permeability for Agent B Cytoplasm Cytoplasm Chlorhexidine Chlorhexidine Chlorhexidine->CellMembrane Disrupts Membrane Integrity Target Intracellular Target AgentB->Target Acts on Target Target->Cytoplasm Inhibits Cellular Processes

Caption: Proposed synergistic mechanism of Chlorhexidine.

Conclusion

The evidence presented in this guide strongly suggests that Chlorhexidine, when used in combination with other antimicrobial agents, can lead to significant synergistic effects. This synergy can result in lower required doses of each drug, potentially reducing toxicity and combating the development of resistance. The data from checkerboard assays and time-kill kinetic studies provide a quantitative basis for these observations. The primary proposed mechanism for this synergy is the disruption of the microbial cell membrane by Chlorhexidine, which facilitates the entry of the partner drug to its intracellular target. Further research into these synergistic combinations is warranted to translate these in vitro findings into effective clinical applications, offering promising new strategies in the fight against multidrug-resistant pathogens.

References

Chloroazodin: Unraveling the Evidence for a Long-Lasting Antiseptic Effect

Author: BenchChem Technical Support Team. Date: December 2025

Despite a historical presence as an antiseptic, current scientific literature lacks substantial evidence to validate a long-lasting antiseptic effect for Chloroazodin, also known as Azochloramid. A comprehensive review of available research reveals a significant gap in data regarding its persistent antimicrobial activity, particularly when compared to modern, extensively studied antiseptics such as chlorhexidine (B1668724) and povidone-iodine.

This guide aimed to provide a detailed comparison of this compound's performance against other alternatives, supported by experimental data. However, the available scientific information on this compound is sparse and largely historical. A notable study on its bactericidal action dates back to 1935, and while PubChem provides chemical data, there is a clear absence of recent in vivo or in vitro studies evaluating its long-term efficacy.[1][2][3]

In contrast, antiseptics like chlorhexidine have been the subject of numerous studies, demonstrating a persistent antimicrobial effect due to their ability to bind to the skin and mucous membranes.[4][5][6] This property, known as substantivity, allows for a prolonged protective action against microbial colonization.

Due to the lack of available data for this compound, a direct comparison of its long-lasting effects with other antiseptics, complete with quantitative data and detailed experimental protocols, cannot be constructed at this time. The signaling pathways and specific mechanisms contributing to a purported long-lasting effect of this compound remain uncharacterized in the current body of scientific literature.

Therefore, for researchers, scientists, and drug development professionals seeking an antiseptic with a well-documented, long-lasting effect, the focus remains on agents like chlorhexidine, for which extensive data and established experimental protocols are readily available. Further research, including well-designed comparative studies, would be necessary to validate any claims of a long-lasting antiseptic effect for this compound and to understand its mechanism of action in comparison to currently used antiseptics.

References

Comparative Analysis of Chloroazodin and Sodium Hypochlorite in Dental Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the field of dentistry, particularly in endodontics, the selection of an appropriate irrigating solution is paramount to the success of treatment. The ideal irrigant should possess potent antimicrobial activity, the ability to dissolve necrotic tissue, and biocompatibility with periapical tissues. This guide provides a comprehensive comparative study of two such agents: Chloroazodin and the widely used sodium hypochlorite (B82951).

Executive Summary

This guide offers a detailed comparison of this compound and sodium hypochlorite, focusing on their performance in key areas relevant to dental applications. While sodium hypochlorite is the current standard of care, this document explores the characteristics of this compound, a historically significant yet less commonly used agent, to provide a broader perspective for researchers and those involved in the development of new dental therapeutics. The comparison is based on available experimental data for antimicrobial efficacy, tissue dissolution capacity, and biocompatibility. Due to the limited recent research on this compound, this guide synthesizes both historical and contemporary data to present a cohesive analysis.

Mechanism of Action

This compound

This compound, a chloro-substituted biguanide, exerts its antimicrobial effect through the slow and sustained release of chlorine. This prolonged action is a key differentiator from the more rapid action of sodium hypochlorite. The released chlorine is a potent oxidizing agent that disrupts essential cellular components of microorganisms.

Chloroazodin_Mechanism This compound This compound SlowRelease Slow Release of Active Chlorine This compound->SlowRelease Chlorine Active Chlorine (Cl+) SlowRelease->Chlorine MicrobialCell Microbial Cell Chlorine->MicrobialCell Penetrates Oxidation Oxidation of Cellular Components MicrobialCell->Oxidation CellDeath Cell Death Oxidation->CellDeath

Sodium Hypochlorite

Sodium hypochlorite (NaOCl) is a fast-acting, broad-spectrum antimicrobial agent. Its mechanism of action is multifactorial, involving saponification of lipids, neutralization of amino acids, and chloramination reactions. These processes lead to the disruption of cell membranes and inhibition of essential enzymes.[1]

SodiumHypochlorite_Mechanism cluster_NaOCl Sodium Hypochlorite (NaOCl) Action cluster_Effects Cellular Effects NaOCl NaOCl Solution Saponification Saponification (Lipid Degradation) NaOCl->Saponification AminoAcidNeutralization Amino Acid Neutralization NaOCl->AminoAcidNeutralization Chloramination Chloramination Reaction NaOCl->Chloramination MembraneDisruption Cell Membrane Disruption Saponification->MembraneDisruption EnzymeInhibition Enzyme Inhibition AminoAcidNeutralization->EnzymeInhibition Chloramination->EnzymeInhibition CellDeath Cell Lysis and Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath

Antimicrobial Efficacy

Direct comparative studies on the antimicrobial efficacy of this compound and sodium hypochlorite are limited in recent literature. However, by examining their performance against common endodontic pathogens, a comparative understanding can be developed.

Parameter This compound Sodium Hypochlorite References
Spectrum of Activity Broad-spectrum, including Gram-positive and Gram-negative bacteria.Broad-spectrum, effective against bacteria, viruses, fungi, and spores.[2]
Efficacy against E. faecalis Limited recent quantitative data available.Effective, with higher concentrations and longer contact times showing greater efficacy.[3][4][3][4]
Onset of Action Slow and sustained.Rapid.
Substantivity Possesses substantivity, allowing for prolonged antimicrobial effect.Lacks significant substantivity.

Experimental Protocol: Agar Diffusion Test for Antimicrobial Efficacy

This protocol is a standard method for evaluating the antimicrobial activity of dental irrigants.

Agar_Diffusion_Workflow cluster_preparation Plate Preparation cluster_application Agent Application cluster_incubation Incubation & Measurement Prepare Agar Plates Prepare Agar Plates Inoculate with Test Microorganism Inoculate with Test Microorganism Prepare Agar Plates->Inoculate with Test Microorganism Create Wells in Agar Create Wells in Agar Inoculate with Test Microorganism->Create Wells in Agar Add Test Solutions (this compound, NaOCl, Control) Add Test Solutions (this compound, NaOCl, Control) Create Wells in Agar->Add Test Solutions (this compound, NaOCl, Control) Incubate Plates Incubate Plates Add Test Solutions (this compound, NaOCl, Control)->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition

Tissue Dissolution Capacity

The ability to dissolve necrotic pulp tissue is a critical function of an endodontic irrigant.

Parameter This compound Sodium Hypochlorite References
Organic Tissue Dissolution Possesses some tissue-dissolving properties, but data is limited and primarily historical.Highly effective in dissolving organic tissue, with efficacy increasing with concentration and temperature.[5][6][5][6]
Inorganic Tissue (Smear Layer) Dissolution Not effective.Not effective; requires a chelating agent like EDTA for smear layer removal.

Experimental Protocol: In Vitro Tissue Dissolution Assay

This protocol is used to quantify the tissue-dissolving capacity of irrigating solutions.

Tissue_Dissolution_Workflow Standardize Tissue Samples (e.g., bovine pulp) Standardize Tissue Samples (e.g., bovine pulp) Record Initial Weight Record Initial Weight Standardize Tissue Samples (e.g., bovine pulp)->Record Initial Weight Immerse in Test Solution (this compound or NaOCl) Immerse in Test Solution (this compound or NaOCl) Record Initial Weight->Immerse in Test Solution (this compound or NaOCl) Incubate for a Set Time Incubate for a Set Time Immerse in Test Solution (this compound or NaOCl)->Incubate for a Set Time Rinse and Blot Dry Rinse and Blot Dry Incubate for a Set Time->Rinse and Blot Dry Record Final Weight Record Final Weight Rinse and Blot Dry->Record Final Weight Calculate Percentage of Weight Loss Calculate Percentage of Weight Loss Record Final Weight->Calculate Percentage of Weight Loss

Biocompatibility

The ideal irrigant should be effective against microbes while being minimally toxic to host tissues.

Parameter This compound Sodium Hypochlorite References
Cytotoxicity to Fibroblasts Data suggests some level of cytotoxicity, but comprehensive modern studies are lacking.Exhibits dose-dependent cytotoxicity to human gingival fibroblasts.[7][7]
Cytotoxicity to Dental Pulp Stem Cells Limited data available.Can be cytotoxic to dental pulp stem cells, with effects varying by concentration.
Inflammatory Response Less information available on specific inflammatory pathways.Can induce an inflammatory response, particularly at higher concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Seed Cells (e.g., Human Gingival Fibroblasts) Seed Cells (e.g., Human Gingival Fibroblasts) Expose to Test Solutions (this compound, NaOCl) Expose to Test Solutions (this compound, NaOCl) Seed Cells (e.g., Human Gingival Fibroblasts)->Expose to Test Solutions (this compound, NaOCl) Incubate for Defined Periods Incubate for Defined Periods Expose to Test Solutions (this compound, NaOCl)->Incubate for Defined Periods Add MTT Reagent Add MTT Reagent Incubate for Defined Periods->Add MTT Reagent Incubate to Allow Formazan Crystal Formation Incubate to Allow Formazan Crystal Formation Add MTT Reagent->Incubate to Allow Formazan Crystal Formation Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate to Allow Formazan Crystal Formation->Solubilize Formazan Crystals Measure Absorbance with Spectrophotometer Measure Absorbance with Spectrophotometer Solubilize Formazan Crystals->Measure Absorbance with Spectrophotometer Calculate Cell Viability Calculate Cell Viability Measure Absorbance with Spectrophotometer->Calculate Cell Viability

Conclusion and Future Directions

Sodium hypochlorite remains the gold standard for root canal irrigation due to its potent, rapid, and broad-spectrum antimicrobial activity, as well as its excellent tissue-dissolving capabilities. While this compound presents an interesting alternative with its prolonged release of chlorine and substantivity, the lack of robust, contemporary, and direct comparative data makes it difficult to advocate for its widespread clinical use over sodium hypochlorite at this time.

For researchers and drug development professionals, this compound and its derivatives may represent an area for further investigation. Future studies should focus on:

  • Direct, quantitative comparisons of the antimicrobial efficacy of this compound and sodium hypochlorite against a wide range of endodontic pathogens using modern molecular biology techniques.

  • Standardized in vitro studies to quantify the tissue dissolution capacity of this compound.

  • Comprehensive biocompatibility assessments using contemporary cell culture models, including human dental pulp stem cells and gingival fibroblasts, to elucidate the cytotoxic and inflammatory potential of this compound.

  • Investigation into novel formulations of this compound to optimize its stability, chlorine release profile, and clinical handling characteristics.

By addressing these research gaps, a clearer understanding of the potential role of this compound in modern dentistry can be achieved, potentially leading to the development of new and improved endodontic irrigants.

References

Assessing the In Vitro Cytotoxicity of Chloroazodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro cytotoxicity of Chloroazodin. However, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data specifically detailing the cytotoxic effects of this compound on cell lines. In light of this, we present a comparison of two widely used topical antiseptics, Chlorhexidine (B1668724) and Povidone-Iodine, for which extensive in vitro cytotoxicity data are available. This information can serve as a benchmark for future studies on this compound and aid researchers in selecting appropriate controls and methodologies for such evaluations.

Data Presentation: Comparative Cytotoxicity of Alternative Antiseptics

The following tables summarize the in vitro cytotoxic effects of Chlorhexidine and Povidone-Iodine on various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

AntisepticCell LineAssayExposure TimeIC50 / Cytotoxic EffectReference
Chlorhexidine Digluconate Human Gingival Epithelial Cells (S-G)Not Specified1 hour0.106 mmol/L[1]
Human Gingival Epithelial Cells (S-G)Not Specified24 hours0.011 mmol/L[1]
Human Gingival Epithelial Cells (S-G)Not Specified72 hours0.0045 mmol/L[1]
Human Fibroblasts, Myoblasts, OsteoblastsCell Counting Kit-81, 2, or 3 minutes<6% cell survival at ≥0.02%[2]
L929 FibroblastsNot SpecifiedNot SpecifiedApoptosis at lower concentrations, necrosis at higher concentrations[3]
Povidone-Iodine Chinese Hamster Ovary (CHO-K1) CellsNeutral Red30 minutes1.8-2% (Solution)[4][5]
Chinese Hamster Ovary (CHO-K1) CellsMTT30 minutes0.6-1.3% (Solution)[4][5]
Murine Fibroblasts (L929)Not Specified30 minutesBetter tolerated than Chlorhexidine, Octenidine, or PHMB[4]
Human Dermal FibroblastsScratch Assay24 hoursSignificant decrease in wound closure at 0.2%[6]
Human Dermal FibroblastsNot Specified24 hoursCell viability reduced by 32% at 0.2% and 90% at ≥0.8%[6]

Experimental Protocols

Standard in vitro cytotoxicity assays are crucial for determining the potential of a compound to cause cell damage. Below are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7][9]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compound (e.g., antiseptic) at various concentrations

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and expose the cells to various concentrations of the test compound diluted in fresh medium. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 1, 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method that measures the activity of LDH released from damaged cells.[10][11][12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][13]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • Test compound at various concentrations

  • Lysis buffer (for positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Expose cells to various concentrations of the test compound. Include the following controls:

    • Untreated cells (spontaneous LDH release): for measuring background LDH release.

    • Vehicle control: to account for any effects of the solvent.

    • Positive control (maximum LDH release): treat cells with a lysis buffer.

    • Medium background control: wells with medium but no cells.

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis plate Plate Cells in 96-well Plate incubate_attach Incubate 24h for Attachment plate->incubate_attach add_compound Add Test Compound (e.g., this compound) & Controls incubate_expose Incubate for Exposure Period (e.g., 24, 48, 72h) add_compound->incubate_expose add_mtt Add MTT Reagent get_supernatant Collect Supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance add_ldh_reagent Add LDH Reaction Mix get_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh calculate Calculate % Viability / % Cytotoxicity measure->calculate ic50 Determine IC50 calculate->ic50

Experimental workflow for in vitro cytotoxicity assessment.
Signaling Pathway for Chlorhexidine-Induced Cytotoxicity

G cluster_cell Cellular Effects cluster_outcome Cellular Outcome CHX Chlorhexidine ER_stress Endoplasmic Reticulum (ER) Stress CHX->ER_stress Mito_dys Mitochondrial Dysfunction CHX->Mito_dys Membrane Plasma Membrane Damage CHX->Membrane UPR Unfolded Protein Response (UPR) Activation ER_stress->UPR Necrosis Necrosis ER_stress->Necrosis Apoptosis Apoptosis UPR->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Mito_dys->ROS Ca_inc Increased Intracellular Ca2+ Mito_dys->Ca_inc ROS->Apoptosis Ca_inc->Apoptosis Membrane->Necrosis

References

Microbial Resistance Development: A Comparative Analysis of Chloroazodin and Other Leading Antiseptics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates a thorough evaluation of the potential for resistance development to commonly used antiseptics. This guide provides a comparative analysis of microbial resistance to chlorine-releasing agents, with a focus on providing context for Chloroazodin, alongside other widely utilized antiseptics such as Chlorhexidine (B1668724) and Povidone-Iodine.

Important Note on this compound: Direct and extensive research on microbial resistance development specifically to this compound is limited in publicly available scientific literature. Therefore, this guide utilizes data on other chlorine-releasing agents, such as Sodium Dichloroisocyanurate (NaDCC) and Chlorine Dioxide, as surrogates to provide a comparative framework. This approach is based on their similar mode of action, which involves the release of active chlorine.

This document synthesizes available experimental data to compare the antimicrobial efficacy, mechanisms of action, and known resistance profiles of these antiseptic classes. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development in this critical area.

Data Presentation: Comparative Antimicrobial Efficacy and Resistance

The following tables summarize the available quantitative data on the antimicrobial efficacy and known resistance mechanisms of chlorine-releasing agents, chlorhexidine, and povidone-iodine.

Table 1: Comparative Antimicrobial Efficacy

Antiseptic ClassRepresentative Agent(s)Spectrum of ActivityReported Efficacy (Examples)References
Chlorine-Releasing Agents Sodium Dichloroisocyanurate (NaDCC), Chlorine DioxideBroad spectrum: Bacteria (including spores), viruses, fungi, and protozoa.[1]NaDCC has been shown to be effective against various bacteria, including resistant strains like Pseudomonas aeruginosa.[2] Chlorine dioxide has demonstrated potent efficacy against oral pathogens and biofilms, in some cases superior to chlorhexidine.[3][4][5][1][2][3][4][5]
Biguanides Chlorhexidine Gluconate (CHG)Broad spectrum: Primarily bacteria (Gram-positive and Gram-negative) and fungi. Less effective against spores and non-enveloped viruses.[1][6]Bacteriostatic at low concentrations and bactericidal at high concentrations.[6] Often considered a gold standard for skin antisepsis.[7][1][6][7]
Iodophors Povidone-Iodine (PVP-I)Broadest spectrum: Bacteria, viruses, fungi, spores, and protozoa.Rapidly inactivates a wide range of pathogens.[8] Resistance to povidone-iodine is considered rare due to its multi-pronged mechanism of action.[9][10][8][9][10]

Table 2: Microbial Resistance Profiles

Antiseptic ClassKnown Resistance MechanismsPotential for Cross-ResistanceReferences
Chlorine-Releasing Agents Reduced cell permeability, efflux pumps, and formation of protective biofilms.[11] Some bacteria possess genes that confer oxidative stress tolerance.Exposure to chlorine has been suggested to potentially co-select for antibiotic resistance, although the direct clinical significance is still under investigation.[11][12][11][12]
Biguanides Primarily mediated by efflux pumps (e.g., qac genes), which actively transport chlorhexidine out of the bacterial cell. Alterations in cell membrane composition can also contribute.Cross-resistance to some antibiotics (e.g., colistin) has been observed in laboratory settings following adaptation to chlorhexidine.[13][13]
Iodophors Resistance is very rare due to its non-specific, multi-targeted mechanism of action that involves oxidation of multiple cellular components.[9][10]No significant cross-resistance to antibiotics has been reported.[10][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of microbial resistance. The following are standard protocols cited in the literature for evaluating the development of resistance to antiseptics.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is fundamental for assessing the baseline susceptibility of a microorganism to an antimicrobial agent.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death.

  • Methodology (Broth Microdilution):

    • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antiseptic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

    • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • Reading MIC: The MIC is determined as the lowest concentration of the antiseptic in which there is no visible turbidity.

    • Determining MBC: An aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration from which no colonies grow on the subculture plate.

Serial Passage (Adaptation) Assay

This method is used to investigate the potential for microorganisms to develop resistance upon repeated exposure to sub-lethal concentrations of an antiseptic.

  • Principle: Microorganisms are repeatedly exposed to gradually increasing concentrations of an antiseptic to select for and enrich resistant mutants.

  • Methodology:

    • Initial MIC Determination: The baseline MIC of the antiseptic for the test microorganism is determined.

    • Serial Passages: The microorganism is cultured in a broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antiseptic.

    • Incremental Increase in Concentration: After a period of incubation, the culture from the highest concentration that shows growth is used to inoculate a new series of dilutions with increasing concentrations of the antiseptic.

    • Repetition: This process is repeated for a defined number of passages (e.g., 10-30 passages).

    • Final MIC Determination: The MIC of the "adapted" strain is determined and compared to the initial MIC of the parent strain. A significant increase in MIC indicates the development of resistance.

Genetic Analysis of Resistant Strains

Once resistant strains are identified, genetic analysis can elucidate the underlying mechanisms of resistance.

  • Principle: Identifying genetic mutations or the acquisition of new genes that confer resistance.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from both the parent (susceptible) and the adapted (resistant) strains.

    • Polymerase Chain Reaction (PCR): PCR is used to amplify specific genes known to be involved in resistance (e.g., efflux pump genes like qacA/B).

    • DNA Sequencing: The amplified genes are sequenced to identify any mutations that may have occurred in the resistant strain.

    • Whole-Genome Sequencing (WGS): WGS can be employed to provide a comprehensive view of all genetic changes in the resistant strain compared to the parent strain.

Mandatory Visualization

The following diagrams illustrate key concepts related to microbial resistance and experimental workflows.

Microbial_Resistance_Mechanisms cluster_cell Bacterial Cell Target Altered Target Site Efflux Efflux Pump Enzyme Inactivating Enzyme Permeability Reduced Permeability (Porin Loss) Antiseptic Antiseptic Antiseptic->Efflux Expulsion Antiseptic->Permeability Blocked Entry Antiseptic->Antisepre_inside Antisepre_inside->Target Binding Failure Antisepre_inside->Enzyme Degradation

Caption: General mechanisms of microbial resistance to antiseptics.

Experimental_Workflow_for_Resistance_Assessment start Start: Select Microorganism and Antiseptic mic_initial Determine Initial MIC/MBC start->mic_initial serial_passage Serial Passage Assay (Sub-inhibitory Concentrations) mic_initial->serial_passage mic_final Determine Final MIC/MBC of Adapted Strain serial_passage->mic_final compare Compare Initial and Final MICs mic_final->compare no_resistance No Significant Increase in MIC (No Resistance Development) compare->no_resistance No resistance Significant Increase in MIC (Resistance Development) compare->resistance Yes genetic_analysis Genetic Analysis of Resistant Strain (PCR, Sequencing, WGS) resistance->genetic_analysis mechanism Identify Resistance Mechanism genetic_analysis->mechanism

Caption: A typical experimental workflow for assessing microbial resistance development.

References

Safety Operating Guide

Prudent Disposal of Chloroazodin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on the disposal of chloroazodin necessitates a cautious approach rooted in established best practices for chemical waste management. This document provides procedural recommendations for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

This compound, an organic compound containing chlorine, requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2][3][4] While Safety Data Sheets (SDS) for products containing this compound may classify it as non-hazardous waste under the Resource Conservation and Recovery Act (RCRA) in its original, unused form, this classification can be misleading once the chemical is used or becomes a waste product.[5][6] As a chlorinated organic compound, this compound waste should not be disposed of down the sanitary sewer.[7][8] Instead, it is prudent to manage it as a hazardous chemical waste stream.

Immediate Safety and Handling Protocols

When handling this compound waste, adherence to standard laboratory safety protocols is paramount. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All waste handling activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management: In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be absorbed using an inert material, such as vermiculite (B1170534) or sand. The absorbent material should then be collected into a designated, sealed container for hazardous waste. Do not use combustible materials to absorb spills. Following the removal of the absorbed material, the spill area should be decontaminated.

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is a critical step in ensuring safety and facilitating proper disposal. This compound waste, as a chlorinated organic compound, must be collected separately from other waste streams to prevent potentially hazardous reactions.

Waste StreamCompatible Storage ContainerSegregation Guidelines
This compound Waste Glass or other chemically resistant containerIsolate from: Non-halogenated organic solvents, acids, bases, and oxidizers.
Non-Halogenated SolventsGlass or polyethylene (B3416737) containerCollect separately from halogenated waste as disposal methods differ and cross-contamination increases disposal costs.
Aqueous WasteGlass or polyethylene containerKeep separate from organic solvents.
Solid Chemical WasteLabeled, sealed bags or containersSegregate based on chemical compatibility. Contaminated labware should be collected as solid waste.

All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[9][10] Containers should be kept tightly sealed except when adding waste and stored in a designated satellite accumulation area away from general laboratory traffic.[9][11]

Step-by-Step Disposal Procedure

Given the lack of a specific deactivation protocol for this compound, the recommended procedure focuses on the safe collection and transfer of the waste to a certified hazardous waste disposal facility.

1. Waste Collection:

  • Designate a specific, properly labeled hazardous waste container for all this compound-containing waste, including solutions, contaminated solids (e.g., paper towels, gloves), and rinsed empty containers.

  • The first rinse of any container that held this compound should be collected as hazardous waste.[12]

2. Container Management:

  • Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.

  • Ensure the exterior of the waste container is clean and free of contamination.

3. Arrange for Pickup:

  • Once the container is full, or on a regular schedule, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

  • Provide the waste manifest with a complete and accurate description of the waste stream.

Important Note: It is imperative to consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.[9][10][11] They can provide information on approved waste containers, labeling requirements, and pickup schedules.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow A Generate this compound Waste B Segregate as Chlorinated Organic Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup via Institutional EHS D->E F Transfer to Licensed Hazardous Waste Facility E->F

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Chloroazodin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of Chloroazodin. The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification

This compound is a chemical that requires careful handling to avoid adverse health effects. Key hazards include:

  • Eye Contact : Can cause serious eye irritation or damage.[1]

  • Skin Contact : May cause skin irritation.[1]

  • Inhalation : Inhaling dusts, mists, or vapors may lead to respiratory irritation.[1][2]

  • Environmental Hazards : The substance is recognized as being toxic to aquatic life, with potentially long-lasting effects.[1]

Due to these hazards, a multi-layered approach to personal protection is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times. All PPE should be considered contaminated after use and disposed of accordingly.[3]

PPE Recommendations for Handling this compound

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid/Powder Double-gloving with chemical-resistant gloves (e.g., Nitrile). Chemical safety goggles and a full face shield. Disposable, back-closing, long-sleeved gown resistant to chemical permeation.[4][5] A NIOSH-certified N95 respirator or higher is required when dusts may be generated.[3]
Preparing Solutions Double-gloving with chemical-resistant gloves. Chemical safety goggles and a full face shield to protect against splashes.[3][5] Chemical-resistant lab coat or gown. Work within a certified chemical fume hood to avoid inhaling vapors.
Administering Solutions Two pairs of chemotherapy-rated gloves.[4] Chemical safety goggles. Chemical-resistant lab coat or gown. Not generally required if splashes are not anticipated and work is not aerosol-generating.

| Cleaning & Decontamination | Heavy-duty, chemical-resistant gloves. | Chemical safety goggles and a full face shield. | Impermeable gown. | For large spills, a chemical cartridge-type respirator may be required.[6] |

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control emissions.

  • Emergency Equipment: Before starting, ensure that an emergency eyewash station, safety shower, and appropriate fire extinguisher are accessible and have been recently tested.

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers before accessing the chemical.

Handling the Compound:

  • Weighing: To prevent dust dispersal, weigh solid this compound inside a chemical fume hood or a powder containment hood.

  • Solubilization: Add solvent to the solid compound slowly and carefully while inside the fume hood to prevent splashing.

  • General Use: Avoid any actions that could generate dust or aerosols. Keep containers tightly closed when not in use.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Accidental Exposure Protocol

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off all contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical advice if irritation persists.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][7]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Immediate Risk evacuate->assess is_major Major Spill? assess->is_major call_emergency Call Emergency Services (e.g., EH&S) is_major->call_emergency Yes don_ppe Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) is_major->don_ppe No (Minor Spill) end End of Response call_emergency->end contain Contain the Spill (Use absorbent pads/granules) don_ppe->contain cleanup Clean Up Spill Material (Avoid raising dust) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose dispose->end

Caption: Emergency workflow for a this compound chemical spill.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are essential to prevent environmental contamination and secondary exposure.

Decontamination:

  • Goal: The primary goal of decontamination is to neutralize and physically remove the hazardous chemical from a surface and transfer it to a disposable material.[8]

  • Procedure:

    • Wipe the contaminated surface with an appropriate cleaning agent and absorbent pads.[9]

    • If using a deactivating agent like sodium hypochlorite, a neutralizing agent such as sodium thiosulfate (B1220275) may be necessary to prevent surface damage.[8]

    • Follow with a thorough cleaning using a germicidal detergent and water.[8]

Disposal:

  • Segregate Waste: All materials contaminated with this compound, including used PPE, absorbent pads, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Management: Keep the chemical waste in suitable, closed containers for disposal.[2]

  • Regulatory Compliance: Dispose of all waste through your institution's environmental health and safety (EH&S) office and in accordance with all local, state, and federal regulations. Do not let the chemical enter drains or the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroazodin
Reactant of Route 2
Chloroazodin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.